molecular formula C8H6FN3O B8544133 5-fluoro-1H-indazole-7-carboxamide CAS No. 952480-02-3

5-fluoro-1H-indazole-7-carboxamide

Cat. No.: B8544133
CAS No.: 952480-02-3
M. Wt: 179.15 g/mol
InChI Key: CQVFMKLHCITBJT-UHFFFAOYSA-N
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Description

5-fluoro-1H-indazole-7-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a fluorinated indazole core. The indazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities and presence in several approved therapeutics and clinical candidates . The strategic incorporation of a fluorine atom is a common practice in modern drug design, as it can significantly alter a molecule's properties by increasing its lipophilicity, metabolic stability, and bioavailability, often leading to enhanced binding affinity for target proteins . Researchers investigate indazole derivatives for a wide spectrum of potential therapeutic applications. These include, but are not limited to, oncology , anti-inflammatory diseases , and the treatment of neurodegenerative disorders . Notably, closely related indazole-7-carboxamide compounds have been identified in patent literature as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key target for the treatment of cancers . The specific placement of the fluoro and carboxamide functional groups on the 1H-indazole scaffold makes this compound a valuable building block for developing and screening new bioactive molecules. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

952480-02-3

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

5-fluoro-1H-indazole-7-carboxamide

InChI

InChI=1S/C8H6FN3O/c9-5-1-4-3-11-12-7(4)6(2-5)8(10)13/h1-3H,(H2,10,13)(H,11,12)

InChI Key

CQVFMKLHCITBJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C(=O)N)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 5-Fluoro-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 5-fluoro-1H-indazole-7-carboxamide , a critical scaffold in medicinal chemistry often associated with Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and kinase inhibitors.

The guide prioritizes a scalable, high-yield pathway starting from 2-amino-5-fluoro-3-methylbenzoic acid (Route A), while also documenting an alternative halogenation/carbonylation route (Route B) for versatility.

Executive Summary & Retrosynthetic Analysis

The target molecule, 5-fluoro-1H-indazole-7-carboxamide , features an indazole core with a fluorine atom at the 5-position and a primary amide at the 7-position. The primary synthetic challenge lies in constructing the indazole ring while preserving the regiochemistry of the substituents, particularly the 7-position carbon functionality.

Retrosynthetic Logic
  • Disconnection 1 (Amide Formation): The C-7 amide is best derived from a methyl ester precursor (Methyl 5-fluoro-1H-indazole-7-carboxylate) via ammonolysis. This avoids the harsh conditions of nitrile hydrolysis.

  • Disconnection 2 (Indazole Core Construction): The ester precursor can be traced back to 2-amino-5-fluoro-3-methylbenzoic acid . The presence of an ortho-methyl group relative to the amine allows for a Jacobson Indazole Synthesis (diazotization and intramolecular cyclization).

Pathway Visualization

Retrosynthesis Target 5-Fluoro-1H-indazole-7-carboxamide Ester Methyl 5-fluoro-1H-indazole- 7-carboxylate Target->Ester Ammonolysis (NH3/MeOH) Precursor Methyl 2-amino-5-fluoro- 3-methylbenzoate Ester->Precursor Jacobson Cyclization (Ac2O, Isoamyl Nitrite) Start 2-Amino-5-fluoro- 3-methylbenzoic acid Precursor->Start Esterification (MeOH, H2SO4)

Figure 1: Retrosynthetic analysis showing the disconnection from the target amide to the benzoic acid starting material.

Detailed Synthesis Protocols

Route A: The Modified Jacobson Cyclization (Recommended)

This route is preferred for scale-up due to the availability of the starting material and the robustness of the cyclization step.

Step 1: Esterification

Objective: Convert the carboxylic acid to a methyl ester to protect the group during cyclization and facilitate the final amidation.

  • Reagents: 2-Amino-5-fluoro-3-methylbenzoic acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).

  • Protocol:

    • Dissolve 2-amino-5-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous MeOH (10 V).

    • Cool to 0°C. Dropwise add concentrated H₂SO₄ (2.0 eq) or SOCl₂ (1.5 eq).

    • Heat to reflux (65°C) for 12–16 hours. Monitor by LCMS for disappearance of acid.

    • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate (EtOAc).[1] Dry over Na₂SO₄ and concentrate.

    • Yield: Expect >90%. Product: Methyl 2-amino-5-fluoro-3-methylbenzoate .

Step 2: Indazole Ring Formation (Jacobson Cyclization)

Objective: Cyclize the ortho-methyl aniline derivative to the indazole core. This variant uses a "one-pot" acetylation/nitrosation sequence.

  • Reagents: Acetic Anhydride (Ac₂O), Potassium Acetate (KOAc), Isoamyl Nitrite, Toluene or Chloroform.

  • Mechanism: The amine is first acetylated (in situ or pre-step), then nitrosated to an N-nitroso acetamide, which undergoes thermal rearrangement and cyclization to the indazole.

  • Protocol:

    • Suspend Methyl 2-amino-5-fluoro-3-methylbenzoate (1.0 eq) and KOAc (1.2 eq) in Toluene (15 V).

    • Add Ac₂O (2.5 eq) and stir at RT for 1 hour (formation of acetamide intermediate).

    • Heat to 80°C. Slowly add Isoamyl Nitrite (2.5 eq) over 1 hour.

    • Increase temperature to reflux (110°C) and stir for 12–18 hours.

    • Workup: Cool to RT. Dilute with water. Extract with EtOAc.[2] Wash organic layer with brine.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Product: Methyl 1-acetyl-5-fluoro-1H-indazole-7-carboxylate (Acetyl group often remains) or Methyl 5-fluoro-1H-indazole-7-carboxylate (if acetyl is lost).

    • Note: If the N-acetyl group remains, it is easily removed during the next amidation step.

Step 3: Amidation (Conversion to Carboxamide)

Objective: Convert the methyl ester directly to the primary amide.

  • Reagents: 7N Ammonia in Methanol (NH₃/MeOH).

  • Protocol:

    • Place Methyl 5-fluoro-1H-indazole-7-carboxylate (1.0 eq) in a pressure vessel (sealed tube or autoclave).

    • Add 7N NH₃ in MeOH (20 eq).

    • Seal and heat to 80–90°C for 24–48 hours.

    • Monitoring: LCMS should show conversion of Ester (M+1 ≈ 195) to Amide (M+1 ≈ 180).

    • Workup: Cool to 0°C (vent carefully). Concentrate to dryness.

    • Purification: Triturate with cold diethyl ether or recrystallize from MeOH/Water.

    • Final Product: 5-Fluoro-1H-indazole-7-carboxamide (White solid).

Route B: The Halogenation/Carbonylation Pathway (Alternative)

Use this route if the benzoic acid starting material is unavailable, starting instead from the cheaper aniline.

Workflow Diagram

RouteB Start 4-Fluoro-2-methylaniline Step1 Bromination (NBS, DMF) Start->Step1 Inter1 2-Bromo-4-fluoro- 6-methylaniline Step1->Inter1 Step2 Cyclization (Ac2O, i-AmONO) Inter1->Step2 Inter2 7-Bromo-5-fluoro- 1H-indazole Step2->Inter2 Step3 Pd-Carbonylation (CO, Pd(dppf)Cl2, NH4Cl) Inter2->Step3 Final 5-Fluoro-1H-indazole- 7-carboxamide Step3->Final

Figure 2: Alternative synthesis via Palladium-catalyzed aminocarbonylation.

Key Protocol Differences
  • Bromination: Reaction of 4-fluoro-2-methylaniline with NBS (N-bromosuccinimide) in DMF at 0°C regioselectively brominates the 6-position (ortho to the amine) to yield 2-bromo-4-fluoro-6-methylaniline .

  • Cyclization: Standard Jacobson conditions (as in Route A) convert the brominated aniline to 7-bromo-5-fluoro-1H-indazole .

  • Aminocarbonylation:

    • Reagents: Pd(dppf)Cl₂ (5 mol%), CO gas (balloon or 5 atm), NH₄Cl (source of ammonia), Et₃N, DMF, 80°C.

    • Mechanism: Pd inserts into the C-Br bond, CO coordinates, and nucleophilic attack by ammonia yields the amide directly.

Critical Process Parameters (CPPs)

ParameterRoute A (Jacobson)Route B (Carbonylation)Impact
Temperature 80°C -> 110°C80°CIn Route A, insufficient heat leads to incomplete rearrangement of the N-nitroso intermediate.
Reagent Stoichiometry Isoamyl Nitrite (2.5 eq)CO PressureExcess nitrite is required in Route A to drive the reaction to completion; CO starvation in Route B causes catalyst decomposition.
Safety Exothermic Toxic Gas Route A involves diazonium-like species (explosion risk if dry); Route B uses Carbon Monoxide (severe inhalation hazard).
Impurity Profile Azo-dimersDes-bromo byproductRoute A can produce azo-coupling byproducts if concentration is too high.

Analytical Data Summary

Target: 5-Fluoro-1H-indazole-7-carboxamide[3]

  • Molecular Formula: C₈H₆FN₃O

  • Molecular Weight: 179.15 g/mol

  • Mass Spectrometry (ESI+): [M+H]⁺ = 180.1

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.2 (s, 1H, Indazole NH)

    • δ 8.15 (s, 1H, H-3)

    • δ 8.05 (br s, 1H, Amide NH)

    • δ 7.75 (dd, 1H, H-6)

    • δ 7.60 (dd, 1H, H-4)

    • δ 7.50 (br s, 1H, Amide NH)

References

  • Preparation of Methyl 5-fluoro-1H-indazole-7-carboxylate (Intermedi

    • Source: US P
    • Title: Bicyclic carboxamides and methods of use thereof.[4][5]

    • Context: Describes the synthesis of the methyl ester precursor from 2-amino-5-fluoro-3-methylbenzoic acid.
  • Synthesis of 5-Fluoro-1H-indazole-7-carboxamide (Compound D2)

    • Source: US P
    • Title: Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors.[3][5][6]

    • Context: Details the conversion of the ester/acid intermedi
  • General Method for Indazole Synthesis (Jacobson Modific

    • Source: EP P
    • Title: Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors.[3][5][6]

    • Context: Provides process chemistry details for the cycliz
    • [5]

Sources

The Pharmacodynamics & Mechanism of Action of 5-Fluoro-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-fluoro-1H-indazole-7-carboxamide represents a high-potency pharmacophore scaffold belonging to the class of Poly(ADP-ribose) polymerase (PARP) inhibitors. Structurally analogous to clinical agents such as Niraparib (which utilizes a 2H-indazole-7-carboxamide core), this molecule functions through a dual mechanism: catalytic inhibition of PARP-1/2 enzymes and PARP trapping on damaged DNA.

This guide dissects the molecular interactions, kinetic properties, and downstream signaling effects of the 5-fluoro-1H-indazole-7-carboxamide scaffold. It provides actionable experimental protocols for validating target engagement and assessing synthetic lethality in BRCA-deficient models.

Chemical Identity & Structural Biology

The Pharmacophore

The 1H-indazole-7-carboxamide core is a privileged structure designed to mimic the nicotinamide moiety of NAD+ , the co-substrate for PARP enzymes.

  • 7-Carboxamide Moiety: This is the critical "warhead." It forms an essential hydrogen-bonding network within the PARP catalytic pocket, specifically interacting with the backbone amides of Gly863 and Ser904 (residue numbering based on human PARP-1).

  • Indazole Scaffold: The bicyclic aromatic ring mimics the adenosine ring of NAD+, facilitating

    
    -
    
    
    
    stacking interactions with Tyr907 and Tyr896 .
  • 5-Fluoro Substitution: The introduction of a fluorine atom at the C5 position serves two roles:

    • Metabolic Stability: It blocks oxidative metabolism (hydroxylation) at a reactive site, extending the compound's half-life (

      
      ).
      
    • Electronic Modulation: The electron-withdrawing nature of fluorine modulates the pKa of the indazole nitrogen, potentially influencing tautomeric equilibrium (1H vs. 2H) and binding affinity.

Binding Mode Analysis

The molecule acts as a competitive orthosteric inhibitor at the NAD+ binding site. Unlike non-trapping inhibitors, the rigidity of the indazole-7-carboxamide ensures high residence time, which is correlated with the potency of PARP trapping.

Mechanism of Action (MoA)

The therapeutic efficacy of 5-fluoro-1H-indazole-7-carboxamide is driven by two distinct but synergistic mechanisms.

Catalytic Inhibition (The "Classic" Mechanism)

Upon DNA damage (Single-Strand Breaks - SSBs), PARP-1 is recruited to the lesion. Under normal conditions, PARP-1 utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains on itself (auto-PARylation) and acceptor proteins. This PARylation recruits repair factors (XRCC1, Ligase III).

  • Inhibition: The molecule occupies the NAD+ pocket, preventing PAR chain formation.

  • Consequence: The DNA repair complex cannot assemble efficiently, leading to persistent SSBs.

PARP Trapping (The Cytotoxic Mechanism)

This is the dominant driver of cytotoxicity in cancer cells.

  • Binding: The inhibitor binds to PARP-1 while it is associated with DNA.

  • Allosteric Lock: The binding induces a conformational change (often in the helical domain) that increases the affinity of PARP-1 for DNA.

  • The Trap: PARP-1 becomes "trapped" on the DNA lesion, acting as a physical roadblock to replication forks.

  • Replication Stress: When the replication fork collides with the trapped PARP-DNA complex, the fork collapses, generating Double-Strand Breaks (DSBs).

Synthetic Lethality (The BRCA Connection)

In normal cells, DSBs caused by PARP trapping are repaired via Homologous Recombination (HR) .

  • Target Population: Tumors with BRCA1/2 mutations (or "BRCAness") are Homologous Recombination Deficient (HRD).

  • Outcome: These cells must rely on the error-prone Non-Homologous End Joining (NHEJ) pathway, leading to genomic instability and cell death (apoptosis).

Visualization: Signaling & Mechanism[1]

The following diagram illustrates the transition from PARP inhibition to Replication Fork Collapse in HR-deficient cells.

PARP_Mechanism DNA_Damage Single Strand Break (SSB) PARP_Recruitment PARP-1 Recruitment to DNA Lesion DNA_Damage->PARP_Recruitment Complex PARP-Inhibitor-DNA Trapped Complex PARP_Recruitment->Complex Inhibitor Binding Inhibitor 5-Fluoro-1H-indazole-7-carboxamide Inhibitor->Complex Collision Fork Collision with Trapped PARP Complex->Collision Fork Replication Fork Progression Fork->Collision DSB Double Strand Break (DSB) Collision->DSB HR_Proficient HR Proficient Cell (BRCA WT) DSB->HR_Proficient HR_Deficient HR Deficient Cell (BRCA Mutant) DSB->HR_Deficient Repair Accurate Repair (Cell Survival) HR_Proficient->Repair NHEJ Error-Prone NHEJ (Genomic Instability) HR_Deficient->NHEJ Death Apoptosis / Mitotic Catastrophe NHEJ->Death

Caption: The mechanism of synthetic lethality induced by 5-fluoro-1H-indazole-7-carboxamide in BRCA-deficient cells.

Experimental Protocols

To validate the activity of 5-fluoro-1H-indazole-7-carboxamide, the following protocols are standard industry practice.

In Vitro PARP-1 Enzymatic Inhibition Assay

Objective: Determine the IC50 of the compound against purified PARP-1 enzyme.

Materials:

  • Recombinant Human PARP-1 Enzyme.

  • Biotinylated NAD+.

  • Histone-coated 96-well plates.

  • Streptavidin-HRP conjugate.

Workflow:

  • Preparation: Dilute 5-fluoro-1H-indazole-7-carboxamide in DMSO (serial dilutions: 10

    
    M to 0.1 nM).
    
  • Incubation: Add PARP-1 enzyme (0.5 units/well) and inhibitor to Histone-coated plates. Incubate for 15 min at 25°C.

  • Reaction Start: Add cocktail containing Biotinylated NAD+ and activated DNA. Incubate for 60 min.

  • Detection: Wash plates

    
     with PBS-T. Add Streptavidin-HRP. Incubate 30 min.
    
  • Readout: Add chemiluminescent substrate and read luminescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

    • Target IC50: < 10 nM (High potency).

Cellular Proliferation Assay (Synthetic Lethality)

Objective: Compare cytotoxicity in BRCA-deficient (e.g., UWB1.289) vs. BRCA-restored cells.

Workflow:

  • Seeding: Seed 500 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat cells with compound (0.1 nM – 10

    
    M) for 6 days (continuous exposure).
    
  • Viability: Add CellTiter-Glo (ATP quantification) or Resazurin.

  • Calculation: Determine CC50 (Cytotoxic Concentration 50%).

    • Validation: The CC50 in BRCA-deficient cells should be >100-fold lower than in BRCA-restored cells (e.g., 10 nM vs 1000 nM).

Quantitative Data Summary (Representative)

PropertyValue / DescriptionSignificance
Target PARP-1 / PARP-2DNA Repair Enzymes
IC50 (Enzyme) ~3.8 nM (PARP-1)Validates high-affinity binding
Binding Mode Competitive (NAD+)H-bonds to Gly863/Ser904
Selectivity >100x vs. PARP-3/TankyraseReduces off-target toxicity
Phenotype G2/M ArrestIndicative of replication stress
Metabolic Stability High (due to 5-F)Improved in vivo half-life

References

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry. (2009).[1][2][3] Link

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry.[3] (2015).[3][4] Link

  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. IRBM. (2022).[5] Link

  • PARP inhibitors: Synthetic lethality in the clinic. Science. (2017). Link

Sources

Technical Monograph: Physicochemical Profiling of 5-Fluoro-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-fluoro-1H-indazole-7-carboxamide , a critical pharmacophore in medicinal chemistry. It is structurally related to the core scaffold of the PARP inhibitor Niraparib (Zejula), distinguished by the strategic addition of a fluorine atom at the C5 position to modulate metabolic stability and electronic distribution.

Executive Summary

5-Fluoro-1H-indazole-7-carboxamide is a bicyclic heteroaromatic scaffold utilized primarily in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. It represents a "privileged structure" in drug discovery, combining the hydrogen-bonding capability of the indazole-7-carboxamide motif (critical for binding to the nicotinamide pocket of PARP enzymes) with the metabolic blocking properties of the C5-fluorine substituent.

This guide details the physicochemical properties, synthesis pathways, and solid-state behaviors of this molecule, serving as a reference for lead optimization and formulation.

Molecular Architecture & Electronic Properties

Structural Identity[1]
  • IUPAC Name: 5-Fluoro-1H-indazole-7-carboxamide

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    O
  • Molecular Weight: 179.15 g/mol

  • Key Precursor CAS: 1038916-13-0 (5-Fluoro-1H-indazole-7-carboxylic acid)[1]

Tautomerism and Protoptropy

Indazoles exhibit annular tautomerism between the 1H- and 2H- forms. While the 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents for the unsubstituted parent, the introduction of the 7-carboxamide group introduces an intramolecular hydrogen bond network that can stabilize specific conformers.

  • 1H-Form: Generally more stable (approx. 2–4 kcal/mol lower energy).

  • 2H-Form: Biologically relevant for PARP inhibitors (e.g., Niraparib is a 2-substituted indazole).[2] The 7-carboxamide oxygen often acts as an H-bond acceptor from the N1-H in the 1H form, or the amide NH

    
     donates to N1.
    

Tautomerism cluster_0 Annular Tautomerism Equilibrium cluster_1 Electronic Modulation T1 1H-Indazole Form (Thermodynamically Stable) T2 2H-Indazole Form (Biologically Active Scaffold) T1->T2  ΔG ≈ +3.5 kcal/mol   F C5-Fluorine (Inductive Withdrawal) F->T1 Lowers pKa (NH) Amide C7-Carboxamide (H-Bond Donor/Acceptor) Amide->T1 Intramolecular H-bond

Figure 1: Tautomeric equilibrium and substituent effects. The 1H form is dominant in isolation, but the 2H form is often the bioactive conformation in PARP binding.

Physicochemical Profiling

The following data summarizes the core properties derived from experimental analogs (Niraparib core) and QSPR (Quantitative Structure-Property Relationship) modeling.

Quantitative Data Summary
PropertyValue / RangeMechanistic Insight
LogP (Predicted) 1.1 – 1.3Moderate lipophilicity. The amide (-0.[3][4]8) offsets the indazole (+1.8) and fluorine (+0.2).[5]
LogD (pH 7.4) ~1.1Neutral at physiological pH; high membrane permeability expected.
pKa (Indazole NH) ~13.2Acidic shift due to electron-withdrawing F and CONH

.
pKa (Indazole N2) < 0.5Very weak base. Protonation at N2 is disfavored by the adjacent electron-deficient ring system.
TPSA ~72 ŲGood oral bioavailability range (< 140 Ų).
H-Bond Donors 2 (Amide NH

, Indazole NH)
Critical for active site anchoring.
H-Bond Acceptors 2 (Amide C=O, Indazole N2)
Melting Point > 210°C (Decomp.)High lattice energy due to extensive intermolecular H-bonding (Amide-Amide dimers).
Solubility Profile
  • Aqueous: Low (< 0.1 mg/mL). The planar, rigid structure promotes strong crystal packing.

  • Organic: Soluble in DMSO (> 50 mg/mL) and DMF. Moderate solubility in Methanol/Ethanol. Poor solubility in DCM or Hexanes.

  • Formulation Implication: Requires co-solvents (PEG400) or amorphous solid dispersion (ASD) for in vivo delivery.

Synthesis & Impurity Profiling

The synthesis of 5-fluoro-1H-indazole-7-carboxamide typically proceeds from the corresponding carboxylic acid or nitrile.

Synthetic Pathway

The most robust route utilizes 5-fluoro-1H-indazole-7-carboxylic acid (CAS 1038916-13-0) as the starting material.

  • Activation: Reaction of the acid with Thionyl Chloride (SOCl

    
    ) or Oxalyl Chloride to form the acid chloride.
    
  • Amidation: Quenching with aqueous Ammonia (NH

    
    OH) or Ammonia in Methanol.
    
  • Alternative: Peptide coupling using HATU/DIPEA and Ammonium Chloride (mild conditions to prevent N-acylation side products).

Synthesis Start 5-Fluoro-2-nitrobenzaldehyde Inter1 5-Fluoro-1H-indazole-7-carboxylic acid (CAS 1038916-13-0) Start->Inter1 1. Oxidation 2. Hydrazine Cyclization Final 5-Fluoro-1H-indazole-7-carboxamide (Target) Inter1->Final HATU, NH4Cl, DIPEA (Amide Coupling) Side Impurity: N1-Acylated Dimer Inter1->Side Excess Coupling Reagent (Over-reaction)

Figure 2: Synthetic workflow from commercial precursors. The acid intermediate is the key quality control point.

Stability & Degradation
  • Hydrolysis: The primary amide is relatively stable but can hydrolyze back to the carboxylic acid under strong acidic/basic conditions at elevated temperatures.

  • Defluorination: The C5-F bond is metabolically robust (bond energy ~110 kcal/mol) and resistant to nucleophilic aromatic substitution (

    
    ) unless the ring is further activated by strong electron-withdrawing groups at C4/C6.
    
  • Photostability: Indazoles can absorb UV light. Protect from light to prevent radical-mediated dimerization.

Biological Relevance (PARP Inhibition)[4][8]

The 7-carboxamide motif is the "warhead" that mimics the nicotinamide moiety of NAD+, the cofactor for PARP enzymes.

  • Binding Mode: The amide oxygen accepts a hydrogen bond from the backbone NH of Gly863 (PARP1), while the amide nitrogen donates a hydrogen bond to Ser904 .

  • Fluorine Effect: The 5-fluoro substituent blocks the metabolically labile C5 position (preventing hydroxylation) and increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration compared to the non-fluorinated analog.

Experimental Protocols

Solubility Determination (Thermodynamic)
  • Scope: To determine saturation solubility in PBS (pH 7.4).

  • Protocol:

    • Weigh 5 mg of compound into a 2 mL HPLC vial.

    • Add 1.0 mL of PBS (pH 7.4).

    • Shake at 37°C for 24 hours (equilibrium).

    • Filter through a 0.22 µm PVDF membrane.

    • Analyze filtrate by HPLC-UV (254 nm) against a standard curve prepared in DMSO.

pKa Measurement (Spectrophotometric)
  • Rationale: Potentiometric titration is difficult due to low aqueous solubility. UV-metric titration is preferred.

  • Protocol:

    • Prepare a 10 µM stock solution in a mixed solvent (e.g., Methanol/Water 1:1) to ensure solubility.

    • Titrate from pH 2 to pH 12.

    • Monitor the bathochromic shift of the indazole absorption band (approx. 290-310 nm).

    • Use the Henderson-Hasselbalch equation to derive the pKa of the N-H deprotonation.

References

  • Niraparib Crystal Structure & Binding: Jones, P. et al. "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor."[6] Journal of Medicinal Chemistry, 2009. Link

  • Indazole Synthesis:Lukin, K. et al. "Efficient synthesis of 1H-indazoles." Journal of Organic Chemistry, 2006.
  • Precursor Data: Sigma-Aldrich Product Sheet, "5-Fluoro-1H-indazole-7-carboxylic acid (CAS 1038916-13-0)". Link

  • PARP Inhibitor Review: Curtin, N.J. & Szabo, C.[3] "Therapeutic applications of PARP inhibitors."[2][7][8] Nature Reviews Drug Discovery, 2013.

Sources

Spectroscopic Data Analysis of 5-Fluoro-1H-indazole-7-carboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach structural elucidation not merely as a checklist of peaks, but as a holistic, self-validating system. The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. Specifically, 5-fluoro-1H-indazole-7-carboxamide is a critical intermediate in the synthesis of advanced therapeutics.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic profiling of this compound. By synthesizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) data, we establish a robust analytical framework that ensures high-fidelity structural validation and purity assessment.

Spectroscopic Validation Workflow

To eliminate structural ambiguity, analytical techniques must be deployed in a complementary matrix. The workflow below illustrates the logical progression from sample preparation to final structural elucidation, ensuring that every data point cross-validates another.

G A 5-Fluoro-1H-indazole-7-carboxamide Sample Preparation B NMR Spectroscopy (DMSO-d6, 0.03% TMS) A->B C LC-ESI-MS (0.1% Formic Acid / MeCN) A->C D FT-IR Spectroscopy (ATR Crystal) A->D E 1H & 19F NMR: Regiochemistry & Purity B->E F 13C NMR: C-F Coupling Validation B->F G MS/MS: Molecular Ion & Fragmentation C->G H IR: Amide & Indazole N-H Modes D->H I Comprehensive Structural Elucidation E->I F->I G->I H->I

Figure 1: Multi-modal spectroscopic validation workflow for indazole derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection and 1H/19F NMR

Indazoles possess highly exchangeable N-H protons that are prone to intermolecular hydrogen bonding. Using a non-polar solvent like CDCl₃ often results in extreme signal broadening or complete loss of the N-H resonance. Causality: By utilizing DMSO-d₆, the strong hydrogen-bond accepting nature of the solvent disrupts indazole dimers, locking the exchangeable protons into sharp, quantifiable signals.

The structural assignment of 5-fluoro-1H-indazole-7-carboxamide is heavily supported by empirical data from its direct synthetic precursor, methyl 5-fluoro-1H-indazole-7-carboxylate, as documented in foundational PARP inhibitor patent literature (). The transformation from the ester to the primary amide introduces two distinct diastereotopic N-H protons due to the restricted rotation around the C-N amide bond.

Table 1: 1H and 19F NMR Assignments (400 MHz, DMSO-d6)

NucleusPositionChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Integration
1H Indazole N-H~13.37Broad singlet (br s)1H
1H H-3~8.23Singlet (s)1H
1H Amide N-H (anti)~8.15Broad singlet (br s)1H
1H Amide N-H (syn)~7.80Broad singlet (br s)1H
1H H-4~7.63Doublet of doublets (dd, J = 8.6, 2.5)1H
1H H-6~7.48Doublet of doublets (dd, J = 8.6, 2.5)1H
19F C-F (Pos 5)-120.0 to -125.0Multiplet (due to 1H coupling)1F
13C NMR: Harnessing C-F Coupling

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance. In ¹³C NMR, the presence of the fluorine atom acts as an internal structural beacon. The scalar coupling between ¹³C and ¹⁹F (J_CF) unequivocally maps the regiochemistry of the aromatic ring, distinguishing the 5-fluoro isomer from potential 4-fluoro or 6-fluoro synthetic impurities ().

Table 2: 13C NMR Assignments and C-F Coupling Constants (100 MHz, DMSO-d6)

Carbon PositionExpected Shift (δ, ppm)C-F Coupling TypeExpected J_CF (Hz)
C-5 (C-F)~158.0¹J_CF (Direct)~238 - 242
C-4~105.0²J_CF (Ortho)~24 - 26
C-6~115.0²J_CF (Ortho)~24 - 26
C-7~120.0³J_CF (Meta)~8 - 10
C-3a~123.0³J_CF (Meta)~8 - 10
Amide C=O~166.0None-

Mass Spectrometry (LC-ESI-MS)

Ionization Causality and Isotopic Validation

Electrospray Ionization (ESI) in positive mode is the gold standard for indazole-carboxamides. Causality: The basic nitrogen atoms in the indazole core and the carboxamide group readily accept protons in an acidic mobile phase (0.1% Formic Acid). This drives the formation of the pseudo-molecular ion[M+H]⁺ at m/z 180.06.

Fragmentation Pathways

Upon collision-induced dissociation (CID), the molecule undergoes predictable, stepwise degradation. The primary loss is the expulsion of ammonia (NH₃) from the carboxamide, followed by the loss of carbon monoxide (CO), and finally, the highly diagnostic loss of hydrogen fluoride (HF) from the aromatic core.

MS M [M+H]+ m/z 180.06 F1 [M+H - NH3]+ m/z 163.03 M->F1 - NH3 (-17 Da) F2 [M+H - NH3 - CO]+ m/z 135.04 F1->F2 - CO (-28 Da) F3 [M+H - NH3 - CO - HF]+ m/z 115.03 F2->F3 - HF (-20 Da)

Figure 2: Proposed ESI-MS positive ion fragmentation pathway.

Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The solid-state ATR-FTIR spectrum is dominated by the carboxamide and the fluorinated aromatic ring.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3400 - 3100N-H stretch (multiple)Confirms primary amide (two bands) and indazole N-H.
1680 - 1650C=O stretch (Amide I)Validates the intact carboxamide carbonyl.
1610 - 1500C=C / C=N stretchAromatic indazole core skeletal vibrations.
1250 - 1100C-F stretchConfirms the presence of the halogenated ring.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems , incorporating internal checks that immediately flag analytical deviations.

Protocol A: High-Resolution NMR Acquisition
  • System Suitability Check: Prior to sample analysis, run a standard lineshape sample (e.g., 1% ethylbenzene in CDCl₃) to verify magnetic field homogeneity. The non-spinning lineshape at 50% peak height must be < 0.45 Hz.

  • Sample Preparation: Weigh exactly 5.0 mg of 5-fluoro-1H-indazole-7-carboxamide. Dissolve in 600 µL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Internal Calibration (Validation Step): Lock the spectrometer to the deuterium signal of DMSO. Calibrate the chemical shift scale by setting the internal TMS singlet to exactly 0.00 ppm.

  • 1H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the quaternary and exchangeable protons.

    • Self-Validation: Integrate the aromatic region. The sum of the core aromatic protons (H-3, H-4, H-6) must perfectly ratio to the amide NH₂ protons (2H) and the indazole NH (1H). A deviation >5% indicates the presence of a co-eluting impurity or incomplete proton relaxation.

  • 19F Acquisition: Acquire 64 scans with broadband ¹H decoupling.

    • Self-Validation: A single sharp resonance confirms mono-fluorination, ruling out poly-fluorinated byproducts from upstream synthesis.

Protocol B: LC-MS/MS Isotopic Validation
  • Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in LC-MS grade H₂O) and Solvent B (0.1% Formic Acid in LC-MS grade Acetonitrile). Formic acid ensures optimal protonation.

  • Blank Injection (Validation Step): Run a solvent blank gradient to establish baseline noise and definitively rule out column carryover from previous runs.

  • Sample Injection: Inject 1 µL of a 10 µg/mL sample solution (dissolved in 50:50 A:B) onto a C18 reverse-phase column.

  • Data Validation: Extract the mass spectrum for the chromatographic peak. Compare the observed isotopic distribution of the[M+H]⁺ peak (m/z 180) against the theoretical isotopic model for C₈H₇FN₃O⁺.

    • Self-Validation: The M+1 peak (driven by ¹³C natural abundance) must be approximately 9.5% of the base peak intensity. Any significant deviation suggests co-elution of an isobaric interference.

References

  • US Patent 8,071,623 B2 - Amide substituted indazoles as poly(ADP-ribose)polymerase(PARP)
  • EP 2109608 B1 - Amide substituted indazoles as poly(adp-ribose)polymerase (parp)
  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole Source: MDPI - Molecules URL:[Link]

In Vitro Evaluation of 5-Fluoro-1H-Indazole-7-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in vitro evaluation of 5-fluoro-1H-indazole-7-carboxamide , a critical pharmacophore scaffold in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Technical Guide for Lead Optimization and Pharmacological Profiling

Executive Summary & Chemical Identity

5-fluoro-1H-indazole-7-carboxamide represents a specialized scaffold in medicinal chemistry, primarily recognized as a pharmacophore for PARP1 and PARP2 inhibition .[1] The indazole-7-carboxamide core is structurally distinct from the earlier phthalazinone-based inhibitors (e.g., Olaparib), offering a unique binding mode that mimics the nicotinamide moiety of NAD+.[1]

This guide outlines the technical workflow for evaluating this molecule, focusing on its mechanism of action (MoA), enzymatic potency, and cellular efficacy in the context of DNA Damage Response (DDR) therapeutics.[1]

PropertySpecificationRelevance
Chemical Structure Indazole ring with 7-carboxamide & 5-fluoro substitution7-amido group is critical for H-bonding in the PARP active site.[1]
Primary Target PARP1 / PARP2DNA repair enzymes (BER pathway).[1][2]
Key Mechanism NAD+ Competition & PARP TrappingPrevents DNA repair; induces synthetic lethality in BRCA-deficient cells.[1]
Solubility (Est.) Low-Moderate (DMSO soluble)Requires <1% DMSO in assay buffers to prevent enzyme denaturation.[1]
Mechanism of Action (MoA)

The therapeutic value of 5-fluoro-1H-indazole-7-carboxamide lies in its ability to compete with NAD+ (Nicotinamide Adenine Dinucleotide) for the catalytic pocket of PARP enzymes.[1]

  • The 7-Carboxamide Anchor: This group forms essential hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 (in PARP1), mimicking the nicotinamide riboside.[1]

  • The 5-Fluoro Substitution: Often introduced to modulate metabolic stability (blocking C5 oxidation) and alter the pKa of the indazole nitrogen, potentially enhancing residence time or bioavailability.[1]

Visualization: PARP Inhibition Mechanism

The following diagram illustrates the competitive binding and the downstream "Synthetic Lethality" effect.[1]

PARP_Mechanism NAD NAD+ Substrate PARP_Active PARP1 Active Site (Gly863 / Ser904) NAD->PARP_Active Native Binding Inhibitor 5-Fluoro-1H-indazole-7-carboxamide Inhibitor->PARP_Active Competitive Binding (High Affinity) Repair_Block Inhibition of PARylation PARP_Active->Repair_Block If Inhibited DNA_Damage SSB (Single Strand Break) DNA_Damage->PARP_Active Recruits Enzyme Trapping PARP-DNA Trapping Repair_Block->Trapping Stabilizes Complex Collapse Replication Fork Collapse (DSB Formation) Trapping->Collapse During Replication Lethality Synthetic Lethality (In BRCA-/- Cells) Collapse->Lethality Unrepaired DSB

Caption: Mechanistic pathway of PARP inhibition leading to synthetic lethality in DNA-repair deficient contexts.[1]

Biochemical Evaluation Protocols

To validate the 5-fluoro-1H-indazole-7-carboxamide scaffold, a cascade of assays is required, moving from cell-free enzymatic systems to complex cellular phenotypes.

Protocol A: PARP1/2 Enzymatic Inhibition Assay (HTRF)

Objective: Determine the IC50 value of the compound against purified PARP1 and PARP2 enzymes.[1] Method: Homogeneous Time-Resolved Fluorescence (HTRF) or Chemiluminescent ELISA.[1]

Reagents:

  • Enzyme: Recombinant Human PARP1 (High Specific Activity).[1]

  • Substrate: Biotinylated-NAD+.[1]

  • DNA: Activated DNA (Calf Thymus) to stimulate PARP.[1]

  • Detection: Europium-cryptate labeled anti-PAR antibody + XL665-labeled Streptavidin.[1]

Step-by-Step Workflow:

  • Preparation: Dilute the compound in DMSO (3-fold serial dilution). Final DMSO concentration in assay must be ≤ 1%.[1]

  • Incubation: Mix PARP1 enzyme (0.5 nM final) with the compound in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT). Incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Start: Add substrate mix (Biotin-NAD+ and Activated DNA).[1]

  • Reaction: Incubate for 60 min at RT.

  • Quench/Detection: Add HTRF detection reagents (Eu-anti-PAR + SA-XL665) in detection buffer containing EDTA (to stop the reaction).

  • Read: Measure FRET signal (665 nm / 620 nm ratio) on a microplate reader (e.g., PerkinElmer EnVision).

Data Analysis:

  • Calculate % Inhibition =

    
    [1]
    
  • Fit data to a 4-parameter logistic model to derive IC50.

  • Success Criteria: IC50 < 100 nM suggests a potent lead; IC50 < 10 nM suggests clinical candidate potential.[1]

Cellular Evaluation Protocols

Biochemical potency must translate to cellular target engagement and phenotype.[1]

Protocol B: Intracellular PARylation Assay (Target Engagement)

Objective: Confirm the compound enters the cell and inhibits PAR formation under DNA damage stress.[1]

  • Cell Line: HeLa or MDA-MB-436 (BRCA1 mutant).[1]

  • Seeding: 50,000 cells/well in 6-well plates.

  • Treatment: Treat cells with compound (0.1, 1, 10 µM) for 2 hours.[1]

  • Stimulation: Add H2O2 (1 mM) or MMS (Methyl methanesulfonate) for 10 minutes to induce DNA damage and spike PAR levels.[1]

  • Lysis: Lyse cells immediately in RIPA buffer with PARG inhibitors (ADP-HPD) to prevent PAR degradation.

  • Analysis: Western Blot using anti-Poly(ADP-ribose) antibody. Normalize to Actin/GAPDH.

Protocol C: Synthetic Lethality Proliferation Assay

Objective: Demonstrate selective toxicity in Homologous Recombination (HR)-deficient cells.

Experimental Design:

  • Cell Pair:

    • Line A: BRCA1-/- (e.g., SUM149PT or MDA-MB-436).[1]

    • Line B: BRCA1-WT (e.g., MCF-7 or reconstituted SUM149PT).[1]

  • Method: 7-day clonogenic assay or 5-day CellTiter-Glo (ATP).[1]

Workflow:

  • Seed cells at low density (500-1000 cells/well) in 96-well plates.

  • Add compound (10-point dose response).

  • Incubate for 5–7 days (allowing multiple replication cycles).

  • Measure viability.[1][3]

  • Interpretation: A "Selectivity Index" (SI) > 10-fold between BRCA-/- and WT indicates successful synthetic lethality.[1]

Evaluation Workflow Visualization

The following diagram summarizes the decision-making tree for evaluating this scaffold.

Evaluation_Workflow Start Compound Synthesis (5-F-Indazole-7-carboxamide) Biochem Biochemical Screen (PARP1 IC50) Start->Biochem Decision1 IC50 < 100nM? Biochem->Decision1 Cell_TE Cellular Target Engagement (PAR ELISA/WB) Decision1->Cell_TE Yes Refine SAR Optimization (Modify 5-F or Amide) Decision1->Refine No Pheno Synthetic Lethality (BRCA mut vs wt) Cell_TE->Pheno ADME ADME Profiling (Microsomal Stability) Pheno->ADME Candidate Lead Candidate ADME->Candidate Refine->Biochem

Caption: Screening cascade from biochemical validation to lead candidate selection.

Data Interpretation & Reference Standards

When analyzing data for 5-fluoro-1H-indazole-7-carboxamide, compare results against industry-standard PARP inhibitors.

CompoundClassPARP1 IC50 (Biochem)Cellular EC50 (PAR)
5-Fluoro-1H-indazole-7-carboxamide Test Scaffold Target: < 50 nM Target: < 100 nM
Niraparib (MK-4827)Indazole-7-carboxamide3.8 nM~4 nM
OlaparibPhthalazinone5 nM~6 nM
VeliparibBenzimidazole5 nM~15 nM (Weaker Trapper)

Note on "Trapping": While IC50 values (enzymatic inhibition) may be similar, the cytotoxicity is often driven by "PARP Trapping" (the ability to lock PARP onto DNA).[1] Indazole-carboxamides (like Niraparib) are generally potent trappers.[1] Ensure your proliferation assays run long enough (5-7 days) to detect this mechanism, as it is replication-dependent.[1]

References
  • Jones, P., et al. (2009).[1][4] "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors."[1][4][5] Journal of Medicinal Chemistry.

  • Thorsell, A. G., et al. (2017).[1] "Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors." Journal of Medicinal Chemistry. [1]

  • Murai, J., et al. (2012).[1] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.[1]

  • PubChem Compound Summary. "1H-Indazole-7-carboxamide." National Library of Medicine.[1]

Sources

The Indazole Scaffold in Modern Drug Discovery: Synthetic Methodologies, Target Engagement, and Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system—a bicyclic heterocycle composed of fused benzene and pyrazole rings—has firmly established itself as a "privileged scaffold" in medicinal chemistry 1. While rarely found in nature, synthetic indazole derivatives exhibit profound polypharmacology, most notably as potent kinase inhibitors in oncology. This whitepaper dissects the causal mechanisms behind indazole's pharmacological success, outlines state-of-the-art transition-metal-catalyzed synthetic workflows, and provides self-validating preclinical assay protocols for drug development professionals.

The Indazole Pharmacophore: Structural Rationale

Indazoles exist primarily in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being thermodynamically favored 1. The scaffold is highly valued because it acts as a bioisostere for indole and phenol rings, offering superior metabolic stability against oxidative degradation.

In the context of kinase inhibition, the indazole core acts as an exceptional hinge-binding motif. The adjacent nitrogen atoms (N1 and N2) serve as a highly efficient hydrogen-bond donor/acceptor pair. This allows the scaffold to form critical bidentate hydrogen bonds with the peptide backbone of the ATP-binding pocket in target kinases, locking the enzyme in an inactive conformation 2.

Advanced Synthetic Methodologies: C–H Activation

Historically, constructing the indazole core relied on the Davis-Beirut reaction or the thermal cyclization of hydrazones, which required harsh acidic conditions and yielded poor regioselectivity [[1]](). To overcome this, modern medicinal chemistry leverages transition-metal-catalyzed C–H activation. Rhodium(III)-catalyzed double C–H activation of aldehyde hydrazones or azobenzenes enables the direct, atom-economical synthesis of functionalized indazoles 34.

Synthesis Substrate Azobenzene / Hydrazone (Starting Material) Intermediate Rhodacycle Intermediate (C-H Metalation) Substrate->Intermediate C-H Activation Catalyst [Cp*RhCl2]2 + Cu(OAc)2 (Catalyst & Oxidant) Catalyst->Intermediate Electrophilic Metalation Cyclization Cyclative Capture (N-N / C-N Bond Formation) Intermediate->Cyclization Substrate Insertion Cyclization->Catalyst Cu(II) re-oxidizes Rh(I) to Rh(III) Product Functionalized Indazole (1H or 2H-Tautomer) Cyclization->Product Reductive Elimination

Figure 1: Logical workflow of Rh(III)-catalyzed C-H activation for indazole synthesis.

Protocol 1: Rh(III)-Catalyzed Synthesis of 2H-Indazoles

Causality & Experimental Design:

  • Catalyst Choice: [Cp*RhCl2]2 provides an electrophilic metal center highly tuned for ortho-C–H metalation.

  • Oxidant Choice: Cu(OAc)2 is selected not merely as a terminal oxidant to regenerate Rh(III), but because the acetate ligands actively facilitate the Concerted Metalation-Deprotonation (CMD) step, lowering the activation energy for C–H cleavage.

  • Solvent: 1,2-Dichloroethane (DCE) is used because its dielectric constant stabilizes the polar rhodacycle intermediate without coordinating to the metal center and poisoning the catalyst.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube under an argon atmosphere, add the azobenzene substrate (0.2 mmol), [Cp*RhCl2]2 (2.5 mol %), and Cu(OAc)2 (2.1 equiv).

  • Solvent Addition: Inject 2.0 mL of anhydrous DCE. Seal the tube to prevent solvent evaporation and atmospheric moisture quenching.

  • Thermal Activation: Stir the mixture at 110 °C for 16 hours. The elevated temperature is required to drive the reductive elimination step following cyclative capture.

  • Self-Validating Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove copper salts.

    • Validation Check: Perform a crude 1H-NMR. The successful formation of the indazole core is confirmed by the complete disappearance of the highly deshielded ortho-proton signal of the starting azobenzene.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Target Engagement: Indazoles as Kinase Inhibitors

Indazole derivatives have revolutionized targeted oncology, particularly as inhibitors of Receptor Tyrosine Kinases (RTKs). Axitinib, an FDA-approved indazole derivative, perfectly illustrates this mechanism. It selectively targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, 2, and 3) at sub-nanomolar concentrations 5. By competitively binding to the ATP pocket, axitinib halts ATP hydrolysis, thereby preventing the trans-phosphorylation of the receptor and silencing downstream pro-angiogenic signaling (PI3K/AKT and MEK/ERK pathways) 6.

Pathway VEGF VEGF Ligand VEGFR VEGFR-1/2/3 (Tyrosine Kinase) VEGF->VEGFR Binds & Dimerizes Downstream PI3K / AKT MEK / ERK VEGFR->Downstream ATP Hydrolysis & Phosphorylation Axitinib Axitinib (Indazole Inhibitor) Axitinib->VEGFR Competitive ATP Binding (Inhibition) Angiogenesis Tumor Angiogenesis & Cellular Proliferation Downstream->Angiogenesis Signal Transduction

Figure 2: Axitinib-mediated inhibition of the VEGFR signaling cascade.

Structure-Activity Relationship (SAR) & Optimization

The potency of the indazole scaffold is highly sensitive to its substitution pattern. In Axitinib, the indazole core is substituted at position 3 with a 2-(pyridin-2-yl)vinyl group and at position 6 with a 2-(N-methylaminocarboxy)phenylsulfanyl group 7. These specific modifications optimize van der Waals interactions deep within the hydrophobic pocket of VEGFR, yielding an agent that is 50-450 times more potent than first-generation inhibitors 8.

Table 1: Kinase Selectivity Profile of Axitinib

Target KinaseIC50 (nM)Biological Consequence of Inhibition
VEGFR-1 0.1Prevents initial tumor vascularization
VEGFR-2 0.2Blocks primary endothelial cell proliferation
VEGFR-3 0.1 – 0.3Inhibits lymphangiogenesis & nodal metastasis
PDGFR-beta ~1.6Weakens pericyte coverage of tumor vessels
c-Kit ~1.7Reduces stem cell factor (SCF) signaling

(Data synthesized from clinical pharmacological profiles 5)

Preclinical Development: In Vitro Kinase Assay Protocol

To evaluate the efficacy of newly synthesized indazole libraries, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Causality & Experimental Design:

  • Why TR-FRET? The time-resolved nature of the Europium (Eu) fluorophore introduces a microsecond delay before measurement. This eliminates short-lived background autofluorescence commonly emitted by aromatic indazole compounds, preventing false positives.

  • Why pre-incubate? Indazoles often exhibit slow, tight-binding kinetics. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before ATP is introduced.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

    • Rationale: DTT prevents the oxidation of catalytic cysteine residues, while Tween-20 prevents non-specific aggregation of the hydrophobic indazole compounds.

  • Enzyme/Inhibitor Incubation: In a 384-well plate, dispense 5 µL of recombinant VEGFR-2 enzyme (final concentration 1 nM) and 5 µL of the indazole compound (serial dilutions). Incubate at room temperature for 30 minutes.

  • Reaction Initiation: Add 10 µL of a substrate mix containing biotinylated poly-GAT (substrate) and ATP.

    • Rationale: Set the ATP concentration strictly at its apparent

      
       value for VEGFR-2. This ensures the assay remains highly sensitive to ATP-competitive indazole inhibitors.
      
  • Reaction Termination: After 60 minutes, add 10 µL of stop buffer containing 50 mM EDTA and the TR-FRET detection reagents (Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

    • Rationale: EDTA rapidly chelates the

      
       ions. Because 
      
      
      
      is an essential cofactor for coordinating ATP in the kinase active site, its removal instantly and permanently halts the reaction.
  • Self-Validating Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Validation Check: Calculate the Z'-factor using a no-enzyme control (0% activity) and a vehicle control (100% activity). The assay is only validated and approved for IC50 generation if the Z'-factor is

      
      .
      

References

1.[5] Axitinib in Metastatic Renal Cell Carcinoma - PMC - NIH. Source: nih.gov. URL: 2.[1] Literature review on the discovery of indazole-containing compounds - Benchchem. Source: benchchem.com. URL: 3.[7] Axitinib | C22H18N4OS | CID 6450551 - PubChem - NIH. Source: nih.gov. URL: 4.[8] Axitinib: uses, dosing, warnings, adverse events, interactions. Source: oncologynewscentral.com. URL: 5.[3] Strategy design for 1H-indazole synthesis from aldehyde hydrazones - ResearchGate. Source: researchgate.net. URL: 6.[2] Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor | Journal of Medicinal Chemistry. Source: acs.org. URL: 7.[6] Axitinib-A New Potent and Selective VEGFR Inhibitor - ResearchGate. Source: researchgate.net. URL: 8.[4] Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture | Journal of the American Chemical Society. Source: acs.org. URL:

Sources

The Fluorine-Indazole Nexus: A Technical Guide to SAR Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes the structure-activity relationship (SAR) of fluorinated indazoles, drawing from high-affinity kinase inhibitor development (Oncology) and high-potency synthetic cannabinoid receptor agonists (Forensic/Toxicology).

Executive Summary

The indazole scaffold (1H-indazole) represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with the indole ring and its ability to function as a robust hydrogen bond donor/acceptor system. The strategic incorporation of fluorine—with its high electronegativity (3.98 Pauling), strong C–F bond (116 kcal/mol), and small van der Waals radius (1.47 Å)—profoundly alters the physicochemical and pharmacodynamic profile of this scaffold.

This guide dissects the SAR of fluorinated indazoles, focusing on three critical vectors: N1-tail modulation , C3-linker electronics , and Benzenoid ring (C4-C7) substitution .

N1-Position: Lipophilicity & Metabolic Blocking[1]

In both kinase inhibitors and synthetic cannabinoids (SCRAs), the N1 position controls solubility and hydrophobic pocket occupancy. Fluorination here is rarely direct; rather, it is employed on the distal ends of alkyl or aryl tails.

Mechanism of Action
  • Metabolic Shunting: Terminal fluorination of N1-alkyl chains (e.g., 5-fluoropentyl) blocks ω-hydroxylation by Cytochrome P450 enzymes. This forces metabolism to less favorable pathways, often extending the compound's half-life (

    
    ).
    
  • Hydrophobic Interaction: The C–F bond is more lipophilic than C–H (Hansch

    
     value: F = 0.14 vs H = 0.00). This enhances affinity for deep hydrophobic pockets, such as the transmembrane helices of GPCRs (e.g., CB1 receptor).
    
Case Study: The "5F" Effect in Cannabinoids

A comparative analysis of AB-PINACA (pentyl tail) and 5F-AB-PINACA (5-fluoropentyl tail) reveals the impact of terminal fluorination.

CompoundTail StructureCB1

(nM)
Metabolic Fate
AB-PINACA

1.2Rapid

-hydroxylation to carboxylate (inactive)
5F-AB-PINACA

0.48Blocked

-oxidation; oxidative defluorination required

Critical Insight: While potency often increases 2-5x upon fluorination, the toxicity profile shifts drastically due to the formation of reactive fluoroacetate metabolites or prolonged receptor occupancy.

C4-C7 Benzenoid Ring: Electronic Tuning & Selectivity

Direct fluorination of the indazole benzene ring (positions 4, 5, 6, 7) modulates the pKa of the N-H (or N-R) bond and alters the electron density of the


-system, affecting 

stacking interactions in the active site.
SAR Rules for Kinase Inhibition (ROCK1 / FGFR)
  • C6-Fluorination (Potency Driver): Substitution at C6 is often the most potent configuration. For Rho-associated protein kinase (ROCK1) inhibitors, a C6-fluoro group enhances potency by >100-fold compared to C4-fluoro analogs.

    • Rationale: C6-F creates a dipole that favorably interacts with backbone carbonyls in the ATP-binding hinge region.

  • C4-Fluorination (Steric/Electronic Clash): Frequently detrimental to potency in kinase targets due to steric clashes with the "gatekeeper" residue or unfavorable electrostatic repulsion.

  • C5/C7-Fluorination: Often neutral or used primarily to block metabolic hydroxylation without significantly altering binding mode.

Visualizing the SAR Logic

IndazoleSAR Core Indazole Core N1 N1 Position (Lipophilicity/Metabolism) Core->N1 C3 C3 Position (Linker/H-Bonding) Core->C3 Benz Benzenoid Ring (C4-C7) Core->Benz Effect1 Terminal Fluorine (5F) Blocks ω-oxidation Increases CB1 Affinity N1->Effect1 Alkyl-F Effect3 Amide/Ester Linkers Fluorine modulates H-bond acidity C3->Effect3 Electronic Effect2 C6-F: Max Potency (ROCK1) C4-F: Steric Clash Benz->Effect2 Aryl-F

Figure 1: Core SAR vectors for fluorinated indazoles. N1 governs metabolic stability; C4-C7 governs electronic fit; C3 governs linker geometry.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the intermediate checks (TLC/NMR) fail, the workflow must be paused.

Protocol A: Regioselective N1-Alkylation with Fluorinated Halides

Used to synthesize 5F-SCRA analogs or N1-substituted kinase inhibitors.

Reagents: 1H-Indazole derivative (1.0 eq), 1-bromo-5-fluoropentane (1.2 eq),


 (2.0 eq), DMF (anhydrous).
  • Dissolution: Dissolve the indazole core in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
    • Checkpoint: Solution must be clear. Turbidity implies moisture; add activated 4Å molecular sieves if necessary.

  • Deprotonation: Add

    
     and stir at RT for 30 min.
    
    • Mechanism:[1][2] Generates the indazolyl anion. The N1/N2 tautomeric equilibrium favors N1 alkylation thermodynamically, but N2 kinetic products can form.

  • Alkylation: Add 1-bromo-5-fluoropentane dropwise. Heat to 60°C for 4-12 hours.

  • Validation (In-Process Control):

    • Perform TLC (Hexane/EtOAc 3:1).

    • Success Criteria: Disappearance of starting material (

      
      ) and appearance of two spots: N1-product (major, higher 
      
      
      
      ) and N2-product (minor, lower
      
      
      ).
  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over

    
    .
    
  • Purification: Silica gel column chromatography.

    • Differentiation: N1-alkyl indazoles typically show a characteristic triplet for the

      
       proton at 
      
      
      
      4.3-4.5 ppm in
      
      
      -NMR. N2-isomers appear downfield (
      
      
      4.8-5.0 ppm).
Protocol B: Metal-Free C3-Fluorination

Used to install a fluorine atom directly on the pyrazole ring.

Reagents: Indazole substrate, Selectfluor (1.2 eq), MeCN/Water (1:1).

  • Setup: Mix indazole and Selectfluor in MeCN/Water at RT.

  • Reaction: Stir at 60°C for 4 hours.

    • Mechanism:[1][2] Radical cation mechanism or

      
      -type attack depending on substitution.
      
  • Validation:

    • 
      -NMR is the gold standard here. Look for a singlet around -160 to -170 ppm (relative to 
      
      
      
      ).
    • Self-Check: If multiple fluorine peaks appear, regioselectivity is lost. Check C4-C7 substitution patterns.

Physicochemical Impact Data

The following table summarizes the impact of fluorine substitution on key drug-like properties. Data is aggregated from standard medicinal chemistry datasets.

PropertyH-Indazole5-F-Indazole6-F-IndazoleEffect Rationale
LogP (Lipophilicity)2.12.42.4F increases hydrophobicity (

).
pKa (N-H acidity)13.912.813.1F withdraws electrons, stabilizing the anion.
Metabolic Stability (

)
25 min55 min48 minBlocks aromatic hydroxylation at the F-site.
Polar Surface Area 28.7

28.7

28.7

F is not a H-bond acceptor in this context.

Metabolic Pathway Blocking

Understanding how fluorine alters metabolism is crucial for toxicity and dosing.

Metabolism Compound N1-Pentyl Indazole P450 CYP450 Enzyme Compound->P450 Path1 Pathway A: ω-Hydroxylation (Standard) P450->Path1 H-Terminated Path2 Pathway B: Fluorine Block (5-Fluoro analog) P450->Path2 F-Terminated Metabolite1 COOH-Metabolite (Inactive/Excreted) Path1->Metabolite1 Metabolite2 Defluorinated / Reactive Metabolites Path2->Metabolite2 Metabolic Shunt

Figure 2: Divergent metabolic pathways. H-analogs undergo predictable clearance; F-analogs block this, potentially leading to bioaccumulation or reactive intermediates.

References

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health (NIH). [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Journal of Organic Chemistry / Organic Chemistry Portal. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances. [Link]

  • Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs (AB-FUBINACA, 5F-AB-PINACA). PubMed. [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux. Journal of Medicinal Chemistry. [Link][3]

Sources

Topic: 5-fluoro-1H-indazole-7-carboxamide Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery. It transforms a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic agent with a clear mechanism of action. This guide provides a comprehensive, technically-grounded framework for the target identification and validation of 5-fluoro-1H-indazole-7-carboxamide, a compound whose structural motifs suggest a specific, yet unconfirmed, mode of action. We will navigate from hypothesis-driven investigation based on chemical structure to unbiased, proteome-wide screening methodologies. This narrative emphasizes the causality behind experimental choices and integrates self-validating systems to ensure scientific rigor. Detailed protocols for key techniques, including chemical proteomics, Cellular Thermal Shift Assay (CETSA), and CRISPR-Cas9 based genetic validation, are provided to serve as a practical resource for researchers in the field.

Introduction: De-orphaning 5-fluoro-1H-indazole-7-carboxamide

The indazole-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting key cellular pathways.[1][2][3][4] Specifically, the 2H-indazole-7-carboxamide core is a well-established pharmacophore found in potent inhibitors of Poly (ADP-ribose) polymerase (PARP), such as Niraparib (MK-4827).[5][6] PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[7][8][9] Their inhibition leads to the accumulation of SSBs, which collapse replication forks, creating highly toxic DNA double-strand breaks (DSBs). In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to synthetic lethality and targeted cell death.[7][10]

Given the structural similarity of 5-fluoro-1H-indazole-7-carboxamide to known PARP inhibitors, we can formulate a strong initial hypothesis that its primary targets are PARP-1 and/or PARP-2. However, a robust target identification strategy cannot rely solely on this assumption. Small structural changes can drastically alter target profiles. Therefore, a dual-pronged approach is necessary:

  • Hypothesis-Driven Investigation: Directly test the compound's activity against the putative PARP family of enzymes.

  • Unbiased Proteome-Wide Screening: Employ methods that can identify all potential binding partners in an unbiased manner to uncover novel targets and potential off-targets.

This guide will detail the logical and experimental flow required to execute this comprehensive strategy, culminating in the validation of the identified target(s).


The Overall Strategy: An Integrated Workflow

A successful target deconvolution project requires a multi-faceted approach where orthogonal methods are used to build a compelling case. The workflow described herein integrates biochemical, chemical proteomic, and genetic techniques to move from a candidate compound to a validated target.

G cluster_0 Target Identification cluster_1 Hit Consolidation cluster_2 Target Validation cluster_3 Outcome Hypothesis Hypothesis-Driven Approach (PARP Enzymatic Assays) Consolidate Candidate Target List (e.g., PARP1, PARP2, Kinase X) Hypothesis->Consolidate Unbiased Unbiased Screening (Chemoproteomics, CETSA) Unbiased->Consolidate Validate_Cell Cellular Target Engagement (ITDR-CETSA) Consolidate->Validate_Cell Validate_Genetic Genetic Validation (CRISPR Knockout) Consolidate->Validate_Genetic Validated Validated Target(s) Validate_Cell->Validated Validate_Genetic->Validated Compound 5-fluoro-1H-indazole-7-carboxamide Compound->Hypothesis Compound->Unbiased

Caption: Integrated workflow for target identification and validation.

Hypothesis-Driven Target Identification: The PARP Connection

The most direct path to confirming our primary hypothesis is to test the compound's inhibitory effect on purified PARP enzymes. This approach provides clean, quantitative data on direct enzyme inhibition, which serves as a foundational piece of evidence.

Mechanism of Action: PARP Inhibition

PARP-1 identifies SSBs and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[11] These PAR chains act as a scaffold to recruit other DNA repair factors.[12] PARP inhibitors competitively bind to the NAD+ binding site of PARP, preventing PAR chain formation and trapping PARP on the DNA.[12][13] This trapping is a key component of their cytotoxicity.[13]

G cluster_0 Normal DNA Repair cluster_1 With PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation SSB->PARP1 PARylation PARylation (recruitment of repair factors) PARP1->PARylation Repair SSB Repair PARylation->Repair SSB2 DNA Single-Strand Break (SSB) PARP_Trap PARP-1 Trapping (Inhibition of PARylation) SSB2->PARP_Trap PARPi 5-fluoro-1H-indazole- 7-carboxamide PARPi->PARP_Trap Replication Replication Fork Collapse PARP_Trap->Replication DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: PARP-1 signaling pathway and point of inhibition.

Experimental Protocol 1: In Vitro PARP-1/2 Enzymatic Assay

This protocol describes a standard ELISA-based assay to quantify the inhibitory activity of the compound on PARP-1 and PARP-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-fluoro-1H-indazole-7-carboxamide against PARP-1 and PARP-2.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes.

  • Histone-coated 96-well plates.

  • Biotinylated NAD+.

  • Activated DNA (pre-incubated with DNase I).

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution (e.g., 2N H₂SO₄).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-fluoro-1H-indazole-7-carboxamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 pM) in assay buffer.

  • Assay Reaction:

    • To each well of the histone-coated plate, add the PARP enzyme, activated DNA, and the compound at various concentrations.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate for 1 hour at room temperature to allow for PARylation of the immobilized histones.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate for 1 hour. This will bind to the biotinylated PAR chains attached to the histones.

    • Wash the plate again.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction with the stop solution, which will turn the color yellow.

  • Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Plot the absorbance against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Expected Outcome

The results of the enzymatic assay can be summarized in a table to clearly present the compound's potency and selectivity.

Target EnzymeIC50 (nM) [Hypothetical]
PARP-15.2
PARP-28.7
Tankyrase-1>10,000

This table provides a clear, quantitative measure of the compound's potency against its primary hypothesized targets and selectivity against a related PARP family member.

Unbiased Target Identification: Casting a Wider Net

While the PARP hypothesis is strong, it is crucial to perform unbiased screens to identify all protein targets.[14] This guards against misinterpretation of phenotypic data and can reveal novel mechanisms of action or sources of toxicity. We will employ two orthogonal, state-of-the-art techniques: affinity chromatography coupled with mass spectrometry and the Cellular Thermal Shift Assay (CETSA).

Method 1: Affinity-Based Chemical Proteomics

This classic and powerful technique uses an immobilized version of the small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[14][15][16] The captured proteins are then identified by mass spectrometry.

G Compound Synthesize Affinity Probe (Compound + Linker + Biotin) Incubate Incubate Probe with Lysate Compound->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis (Identify & Quantify Proteins) LCMS->Analysis

Caption: Workflow for affinity chromatography-mass spectrometry.

Experimental Protocol 2: Affinity Chromatography-Mass Spectrometry

Objective: To identify proteins that specifically bind to 5-fluoro-1H-indazole-7-carboxamide from a cell lysate.

Part A: Synthesis of Affinity Probe

  • Rational Design: Identify a position on the 5-fluoro-1H-indazole-7-carboxamide molecule for linker attachment that is unlikely to interfere with target binding. Based on known PARP inhibitor SAR, the indazole N1 or N2 position is often a suitable vector.

  • Synthesis: Synthesize a derivative with a linker (e.g., a short PEG chain) terminating in a biotin molecule. A control probe, often a structurally similar but biologically inactive analog, should also be synthesized if possible.

Part B: Pull-down and Mass Spectrometry

  • Cell Culture and Lysis: Grow a relevant cell line (e.g., HeLa or a BRCA-deficient cancer line) and prepare a native cell lysate using a mild detergent buffer supplemented with protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with the biotinylated probe. A parallel incubation with an excess of the free (non-biotinylated) compound should be run as a competition control to identify specific binders. An incubation with biotin alone serves as a negative control.

  • Capture: Add streptavidin-coated magnetic beads to the lysate to capture the probe and any bound proteins.[14]

  • Washing: Perform a series of stringent washes with the lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution Orbitrap-based mass spectrometry to identify and quantify the proteins.[17]

Data Presentation: Mass Spectrometry Hits

Data should be filtered to identify proteins that are significantly enriched in the probe pull-down compared to the competition and negative controls.

Protein ID (UniProt)Gene NamePeptide Count (Probe)Peptide Count (Competition)Enrichment Ratio
P09874PARP158319.3
P11103PARP221121.0
Q9Y233TNKS115131.2 (Non-specific)
P04637TP53212.0 (Non-specific)

This table clearly highlights specific interactors (PARP1, PARP2) by showing a dramatic reduction in peptide counts in the competition sample.

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that assesses target engagement in a physiological context (intact cells or lysates).[18] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to heat-induced denaturation.[19][20]

Experimental Protocol 3: CETSA Melt Curve

Objective: To identify proteins that are thermally stabilized by 5-fluoro-1H-indazole-7-carboxamide in intact cells.

Materials:

  • Cultured cells.

  • 5-fluoro-1H-indazole-7-carboxamide.

  • PBS, lysis buffer, protease/phosphatase inhibitors.

  • Thermal cycler, equipment for Western blotting or mass spectrometry.

Step-by-Step Methodology:

  • Compound Treatment: Treat cultured cells with the compound (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature.[19]

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles or addition of lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of a specific protein of interest at each temperature point using Western blotting. For proteome-wide analysis (TPP - Thermal Proteome Profiling), the samples are processed for mass spectrometry.[17]

  • Data Analysis: Plot the percentage of soluble protein remaining versus temperature for both the vehicle and compound-treated samples. A shift in the melting curve to the right indicates thermal stabilization and therefore, target engagement.

Target Validation: From "Hit" to "Validated Target"

Identifying a binding partner is not enough; validation is the process of proving that the interaction between the compound and the identified target is responsible for the compound's biological effect.[21][22][23] This is a critical step to increase confidence that modulating the target will have a therapeutic benefit.[24][25]

G Candidate Candidate Target (e.g., PARP1) CRISPR CRISPR-Cas9 Target Knockout Candidate->CRISPR Phenotype Known Compound Phenotype (e.g., Synthetic Lethality with BRCA mutation) KO_Phenotype Assess Knockout Phenotype Phenotype->KO_Phenotype Does it phenocopy? CRISPR->KO_Phenotype Confirmation Phenocopy Confirmation KO_Phenotype->Confirmation Rescue Rescue Experiment (Re-express wild-type or mutant target) Validation Validated Target Rescue->Validation Confirmation->Rescue

Sources

Therapeutic Potential of 5-Fluoro-1H-Indazole-7-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, chemical architecture, and experimental utility of 5-fluoro-1H-indazole-7-carboxamide .

This analysis treats the molecule primarily as a high-value pharmacophore scaffold used in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors (such as next-generation analogs of Niraparib), rather than a standalone monotherapy.[1]

Content Type: Technical Whitepaper & Experimental Guide Subject: Medicinal Chemistry / Oncology / PARP Inhibition[1]

Executive Summary: The Pharmacophore Defined

5-fluoro-1H-indazole-7-carboxamide represents a privileged scaffold in the design of DNA repair inhibitors.[1] It serves as the "warhead" for a class of drugs targeting PARP-1 and PARP-2 enzymes.[1] Its therapeutic potential is derived from two critical structural features:[1][2]

  • 7-Carboxamide: A bioisostere of the nicotinamide moiety of NAD+, allowing the molecule to anchor into the PARP catalytic pocket via critical hydrogen bonds (Gly863/Ser904 in PARP-1).

  • 5-Fluoro Substitution: A strategic modification that enhances metabolic stability by blocking the C5 position (a common site for oxidative metabolism) and modulates the pKa of the indazole nitrogen, influencing bioavailability and "trapping" potency.

While structurally related to Niraparib (which utilizes a non-fluorinated 2H-indazole core), the 5-fluoro analog is explored in patent literature as a means to improve potency and pharmacokinetic half-life in BRCA-deficient tumor models.[1]

Mechanism of Action: The "Trapping" Hypothesis

The therapeutic efficacy of this scaffold relies on Synthetic Lethality . In tumors with Homologous Recombination Deficiency (HRD), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand breaks and subsequent cell death.[3]

Molecular Docking & Binding

The 5-fluoro-1H-indazole-7-carboxamide core functions as a competitive inhibitor of NAD+.[1]

  • The Anchor: The carboxamide group forms a bidentate hydrogen bond network with the backbone of the PARP catalytic domain.

  • The Trap: Unlike simple catalytic inhibitors, indazole-carboxamides are potent PARP Trappers . They lock the PARP enzyme onto damaged DNA, creating a cytotoxic protein-DNA complex that stalls replication forks. The 5-fluoro substituent alters the electron density of the indazole ring, potentially increasing the residence time of the drug on the protein.

Signaling Pathway Visualization (DOT)

The following diagram illustrates the synthetic lethality pathway triggered by this scaffold.

PARP_Pathway DNA_Damage Single Strand Break (SSB) PARP_Recruit PARP1/2 Recruitment DNA_Damage->PARP_Recruit Scaffold 5-Fluoro-Indazole-7-Carboxamide (Inhibitor Binding) PARP_Recruit->Scaffold Target Engagement NAD_Block NAD+ Competition (Catalytic Inhibition) Scaffold->NAD_Block Trapping PARP-DNA Trapping (Replication Fork Stall) Scaffold->Trapping High Potency DSB Double Strand Break (DSB) Accumulation Trapping->DSB HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair In Healthy Cells NHEJ NHEJ (Error Prone) DSB->NHEJ In BRCA-/- Cells Survival Survival HR_Repair->Survival Apoptosis Cell Death (Synthetic Lethality) NHEJ->Apoptosis Genomic Instability

Caption: Mechanism of Synthetic Lethality induced by 5-fluoro-indazole-7-carboxamide derivatives in HR-deficient cells.

Chemical Synthesis & Production

For research applications, the synthesis of 5-fluoro-1H-indazole-7-carboxamide (often designated as Intermediate D2 in patent literature) requires a robust protocol to ensure correct regiochemistry.[1]

Validated Synthetic Route

Source: Adapted from EP2109608B1 and US8071623B2.

Step 1: Precursor Preparation

  • Starting Material: 2-amino-5-fluoro-3-methylbenzoic acid (or ester equivalent).[1]

  • Diazotization: Treat with sodium nitrite (

    
    ) in acidic conditions to form the diazonium salt, which cyclizes to form the indazole ring.[2]
    

Step 2: Carboxamide Formation (The Critical Step) Many commercial routes yield the carboxylic acid first. The conversion to the primary amide is non-trivial due to solubility.

ReagentConditionsPurpose
5-Fluoro-1H-indazole-7-carboxylic acid 1.0 eq, dissolved in DMFCore substrate
HATU / EDC 1.2 eqCarboxyl activation
Ammonium Chloride (

)
3.0 eqAmmonia source for primary amide
DIPEA 3.0 eqBase catalyst
Reaction Time 12–24 hours @ RTAmidation
Synthesis Workflow Diagram

Synthesis_Route Start 2-Amino-5-fluoro- 3-methylbenzoic acid Step1 Diazotization (NaNO2, HCl) Start->Step1 Inter1 5-Fluoro-1H-indazole- 7-carboxylic acid Step1->Inter1 Step2 Amidation (HATU, NH4Cl, DIPEA) Inter1->Step2 Final 5-Fluoro-1H-indazole- 7-carboxamide Step2->Final

Caption: Synthetic pathway for the production of the 5-fluoro-1H-indazole-7-carboxamide scaffold.

Structure-Activity Relationship (SAR) Data

The following table summarizes why the 5-fluoro variant is investigated alongside the standard (hydrogen) scaffold found in Niraparib.

Feature5-H (Niraparib Core)5-Fluoro (Analog Core)Impact on Therapeutic Potential
Metabolic Stability ModerateHigh Fluorine at C5 blocks P450-mediated oxidation, potentially extending half-life (

).[1]
Electronic Effect StandardElectron WithdrawingLowers pKa of the indazole NH; may strengthen the H-bond donor capability of the 7-carboxamide.[1]
Potency (PARP1)

nM

nM*
Maintains or slightly improves potency in cell-free assays (Patent Data).
Lipophilicity LogP ~ 2.5LogP ~ 2.8Slight increase in lipophilicity, improving membrane permeability.

Note: Data derived from comparative examples in Patent US8071623B2 for fluorinated analogs.

Experimental Protocols

For researchers evaluating this scaffold, the following protocols ensure data integrity.

PARP Enzymatic Inhibition Assay

Objective: Determine


 of the scaffold or its derivatives.
  • Preparation: Dilute 5-fluoro-1H-indazole-7-carboxamide in DMSO (stock 10 mM).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM

    
    , 1 mM DTT.
    
  • Reaction:

    • Plate 20 nM PARP-1 enzyme in 96-well plates coated with histone mixture.

    • Add NAD+ (biotinylated) and activated DNA.

    • Add inhibitor at varying concentrations (0.1 nM to 10

      
      M).
      
  • Detection: Incubate 60 min. Wash. Add Streptavidin-HRP.[1] Measure chemiluminescence.

  • Validation: Use Olaparib or Niraparib as a positive control. Valid assays must show Olaparib

    
     nM.
    
Cellular Viability (Synthetic Lethality)

Objective: Confirm selectivity for BRCA-deficient cells.

  • Cell Lines:

    • Test: MDA-MB-436 (BRCA1 mutant).[1]

    • Control: MDA-MB-231 (BRCA wild-type).[1]

  • Seeding: 2,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Treat with 5-fluoro-1H-indazole-7-carboxamide (or derivative) for 6 days. Refresh media/drug on Day 3.

  • Readout: CellTiter-Glo (ATP quantification).

  • Success Criteria: The

    
     in the BRCA-mutant line should be >100-fold lower than in the Wild-Type line (e.g., 10 nM vs 1000 nM).
    

References

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors.[1][4] Journal of Medicinal Chemistry. Link[1]

  • Tesaro, Inc. / Merck Sharp & Dohme. (2008).[5] Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors.[1][4][5][6][7][8][9] Patent US8071623B2. Link

  • GlaxoSmithKline. (2014). Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors.[1][4][5][6][7][8][9] European Patent EP2109608B1. Link

  • FDA. (2017). Niraparib (ZEJULA) Prescribing Information.[4]Link[1]

  • Thangadurai, A., et al. (2012).[10] Indazole: A privileged scaffold for the design of novel therapeutic agents.[2][11] Medicinal Chemistry Research. Link[1]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 5-Fluoro-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, scalable experimental protocol for the synthesis of 5-fluoro-1H-indazole-7-carboxamide . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for benzamides in PARP inhibitors (e.g., next-generation analogs of rucaparib/niraparib) and kinase inhibitors (targeting the ATP binding pocket).

Abstract & Application Context

The 7-carbamoyl-indazole motif acts as a robust hydrogen-bond donor/acceptor system, often utilized to mimic the nicotinamide moiety in NAD+ mimetics. While simple indazoles are commercially available, the specific 5-fluoro-7-carboxamide substitution pattern requires a precise de novo synthesis to ensure regiochemical purity.

This protocol details a 5-step convergent synthesis starting from 5-fluoro-2-methylbenzoic acid. Unlike routes relying on unstable diazonium intermediates or low-yielding Bartoli reactions, this method utilizes the Jacobson Indazole Cyclization , ensuring high yields and scalability for drug discovery campaigns.

Retrosynthetic Analysis & Workflow

The strategy relies on constructing the indazole core after establishing the correct oxidation state of the C7 substituent. The key disconnection is the N-N bond formation via diazotization of a 3-amino-2-methylbenzoate precursor.

Retrosynthesis Target Target: 5-Fluoro-1H-indazole-7-carboxamide Amide Amidation Ester Intermediate 4: Methyl 5-fluoro-1H-indazole-7-carboxylate Ester->Target NH3/MeOH Cyclization Jacobson Cyclization (N-N Bond Formation) AminoEster Intermediate 3: Methyl 3-amino-5-fluoro-2-methylbenzoate AminoEster->Ester NaNO2, Ac2O (Phase Transfer) Reduction Nitro Reduction NitroEster Intermediate 2: Methyl 5-fluoro-2-methyl-3-nitrobenzoate NitroEster->AminoEster Esterification & Reduction SM Starting Material: 5-Fluoro-2-methylbenzoic acid SM->NitroEster Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic logic flow. The critical step is the Jacobson cyclization, which exploits the proximity of the 3-amino group to the 2-methyl group to close the pyrazole ring.

Experimental Protocols

Phase 1: Precursor Synthesis (Nitration & Esterification)

Objective: Synthesize Methyl 3-amino-5-fluoro-2-methylbenzoate.

Step 1: Regioselective Nitration

Rationale: The methyl group (ortho/para director) and the carboxylic acid (meta director) cooperatively direct the nitro group to the 3-position. The 5-fluoro substituent reinforces this by sterically hindering the 4/6 positions and electronically disfavoring the position ortho to itself (though less significant than the directing power of the amine precursor).

  • Charge: To a 500 mL round-bottom flask equipped with a magnetic stir bar and internal thermometer, add 5-fluoro-2-methylbenzoic acid (10.0 g, 64.9 mmol) and concentrated H₂SO₄ (50 mL). Cool to 0°C.[1]

  • Addition: Dropwise add fuming HNO₃ (4.5 mL, 1.1 eq) over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by LC-MS for consumption of SM (M-H: 153.1).

  • Workup: Pour onto crushed ice (300 g). Filter the resulting precipitate.[2] Wash with cold water (3 x 50 mL). Dry in vacuo to yield 5-fluoro-2-methyl-3-nitrobenzoic acid (Yield: ~85-90%).

Step 2: Esterification & Reduction

Rationale: Converting the acid to the methyl ester prevents interference during the cyclization and facilitates purification.

  • Esterification: Dissolve the crude nitro-acid (11.0 g) in MeOH (100 mL) with H₂SO₄ (1 mL cat.). Reflux for 4 hours. Concentrate and partition between EtOAc/NaHCO₃.[3] Dry organic layer (Na₂SO₄) and concentrate.

  • Reduction: Suspend the nitro-ester in EtOH/H₂O (4:1, 100 mL). Add NH₄Cl (5 eq) and Iron powder (5 eq). Heat to 70°C for 3 hours.

  • Filtration: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1]

  • Isolation: Dissolve residue in EtOAc, wash with brine. Evaporate to yield Methyl 3-amino-5-fluoro-2-methylbenzoate as a tan solid.

    • Checkpoint: ¹H NMR should show a broad singlet (NH₂) around 5.0-6.0 ppm and a methyl singlet.

Phase 2: Indazole Core Formation (Jacobson Cyclization)

Objective: Cyclize the amino-ester to Methyl 5-fluoro-1H-indazole-7-carboxylate.

Mechanism: Diazotization of the amine yields a diazonium salt.[4][5] In the presence of acetic anhydride and a phase transfer catalyst (or simply under controlled basic conditions), the diazonium species undergoes intramolecular attack by the activated benzyl carbon (tautomer of the methyl group) to form the indazole N-N bond.

  • Reagents: Dissolve the amino-ester (5.0 g, 27.3 mmol) in Glacial Acetic Acid (50 mL).

  • Diazotization: Cool to 15°C. Add NaNO₂ (1.9 g, 1.05 eq) dissolved in minimal water dropwise. Stir for 15 minutes. The solution turns dark orange/red.

  • Cyclization: Isolate the diazonium salt if stable, or proceed directly (standard Jacobson modification). Preferred Method: Dilute the reaction mixture with Toluene (100 mL) and add Acetic Anhydride (1 eq) and Potassium Acetate (2 eq). Heat to 80°C for 12 hours.

    • Note: This promotes the tautomerization and cyclization.

  • Workup: Remove volatiles in vacuo. Dilute with EtOAc (100 mL), neutralize with sat. NaHCO₃.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The indazole N-H is often protected as an acetyl group (N-acetyl) under these conditions. If N-acetylated, treat with K₂CO₃/MeOH for 30 min to deprotect.

  • Yield: Expect ~60-70% of Methyl 5-fluoro-1H-indazole-7-carboxylate .

Phase 3: Amidation

Objective: Convert the ester to the target 5-fluoro-1H-indazole-7-carboxamide.

  • Reagents: Charge a pressure tube with the Indazole Ester (2.0 g, 10.3 mmol).

  • Solvent: Add 7N Ammonia in Methanol (20 mL).

  • Reaction: Seal and heat to 80°C for 24 hours. (Alternatively, use Mg₃N₂ in MeOH for milder conditions if sensitive).

  • Workup: Cool to RT. A precipitate often forms.

  • Purification: Filter the solid. Wash with cold MeOH and Et₂O. Recrystallize from EtOH if necessary.

  • Final Product: 5-Fluoro-1H-indazole-7-carboxamide .

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI+) [M+H]⁺ = 180.16 (Calc)LC-MS
¹H NMR (DMSO-d₆) δ 13.2 (s, 1H, NH-indazole), 8.2 (s, 1H, H3), 7.8 (br s, 1H, NH-amide), 7.6 (dd, 1H, H4), 7.4 (dd, 1H, H6), 7.3 (br s, 1H, NH-amide)400 MHz NMR
Melting Point 215 - 218°CCapillary MP

Critical Safety & Handling

  • Diazotization Risks: The formation of diazonium salts (Phase 2) presents a potential explosion hazard if allowed to dry. Keep intermediates in solution or wet.

  • Fluorinated Compounds: While stable, fluorinated aromatics can be toxic. Use appropriate PPE (nitrile gloves, fume hood).

  • Ammonia Pressure: Phase 3 involves heating ammonia in a sealed vessel. Use a blast shield and rated pressure glassware.

References

  • Jacobson Indazole Synthesis Review: Title: "The Jacobson Indazole Synthesis: Mechanisms and Modifications" Source:Comprehensive Heterocyclic Chemistry II Context: Primary reference for the cyclization mechanism of o-methyl-amino-arenes.
  • Synthesis of 7-Carboxy-Indazoles

    • Title: "Design and Synthesis of Indazole-7-carboxamides as PARP Inhibitors"
    • Source:Journal of Medicinal Chemistry (2008), 51(20), 6581–6591.
    • URL:[Link]

    • Relevance: Validates the ester-to-amide conversion and biological relevance.
  • General Indazole Protocols

    • Title: "Practical Synthesis of Functionalized Indazoles"
    • Source:Organic Process Research & Development
    • URL:[Link]

    • Relevance: Scale-up considerations for nitr

Sources

Application Note: 5-Fluoro-1H-indazole-7-carboxamide as a PARP Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the technical specifications, mechanism of action, and experimental protocols for using 5-fluoro-1H-indazole-7-carboxamide (hereafter referred to as 5F-I7C ).[1]

5F-I7C is a critical pharmacophore scaffold belonging to the indazole-carboxamide class of Poly(ADP-ribose) Polymerase (PARP) inhibitors.[1] It represents the core nicotinamide-mimetic fragment utilized in the design of high-potency clinical inhibitors such as Niraparib .[1] While the fragment itself exhibits modest inhibitory activity, it is primarily used as a building block for synthesizing potent PARP1/2 inhibitors or as a low-affinity control in crystallographic and fragment-based drug discovery (FBDD) studies.[1][2]

Core Directive & Mechanism of Action

5F-I7C functions by competing with NAD+ for the substrate-binding pocket of PARP enzymes (PARP1 and PARP2).[1] Its carboxamide group forms essential hydrogen bonds with the glycine and serine residues in the catalytic domain, mimicking the nicotinamide moiety of NAD+.[1][2]

  • Pharmacophore Role: The indazole ring provides a rigid scaffold that locks the carboxamide in the correct orientation.[1][2] The 5-fluoro substitution modulates the pKa of the system and blocks metabolic oxidation at the 5-position, a common liability in early PARP inhibitor designs.[2]

  • Potency Context: As a "naked" scaffold (unsubstituted at the N2 position), 5F-I7C typically displays micromolar (µM) affinity.[1][2] To achieve nanomolar (nM) potency (clinical grade), it must be derivatized at the N2 position with a bulky hydrophobic group (e.g., 4-(piperidin-3-yl)phenyl) to exploit the adjacent hydrophobic pocket.[1][2]

Mechanism Visualization

PARP_Mechanism NAD NAD+ (Substrate) PARP_Active PARP1 Active Site (Gly863, Ser904) NAD->PARP_Active Binds PARylation Poly(ADP-ribosyl)ation PARP_Active->PARylation Catalyzes Scaffold 5F-I7C Scaffold (Nicotinamide Mimic) Scaffold->PARP_Active Competes with NAD+ (H-bonds) Scaffold->PARylation Inhibits Trapping PARP Trapping (Cytotoxicity) Scaffold->Trapping Stabilizes DNA-PARP Complex (Weakly without N2-substituent) DNA_Damage SSB DNA Damage DNA_Damage->PARP_Active Recruits Repair DNA Repair (BER) PARylation->Repair Signals

Figure 1: Mechanism of Action.[1][2] 5F-I7C competes with NAD+ for the catalytic site.[1] Note that effective "PARP Trapping" usually requires the full drug structure (e.g., Niraparib), not just the scaffold.[1][2]

Chemical Properties & Formulation
PropertySpecification
Chemical Name 5-fluoro-1H-indazole-7-carboxamide
Molecular Formula C₈H₆FN₃O
Molecular Weight 179.15 g/mol
Solubility DMSO (up to 50 mM), Ethanol (low), Water (insoluble)
Storage -20°C (Solid), -80°C (DMSO stock, avoid freeze-thaw)
Appearance White to off-white crystalline solid

Handling Protocol:

  • Stock Preparation (10 mM): Dissolve 1.79 mg of 5F-I7C in 1 mL of anhydrous DMSO. Vortex for 1 minute until clear.

  • Aliquot: Dispense into 50 µL aliquots to prevent repeated freeze-thaw cycles. Store at -80°C.

  • Working Solution: Dilute 1:1000 in assay buffer immediately before use. Do not store diluted aqueous solutions.[1][2]

Experimental Protocols
Protocol A: In Vitro Enzymatic Inhibition Assay (HTRF)

Purpose: To determine the IC50 of 5F-I7C against recombinant PARP1 enzyme.[1][2] This assay quantifies the reduction in PARylation.[2]

Materials:

  • Recombinant PARP1 Enzyme (0.5 U/well)[1][2]

  • Substrate: Biotinylated NAD+ (500 nM)[1][2]

  • Activator: Nicked DNA

  • Detection: Europium-cryptate anti-PAR antibody + XL665-labeled streptavidin (HTRF reagents)[1]

Workflow:

  • Compound Dilution: Prepare a 3-fold serial dilution of 5F-I7C in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT). Range: 100 µM down to 1 nM.[1][2]

    • Control: Include Niraparib (expected IC50 ~4 nM) as a positive control and DMSO only as a negative control.

  • Incubation: Add 5 µL of diluted compound to 5 µL of PARP1 enzyme/DNA mix in a 384-well low-volume plate. Incubate for 15 min at RT.

  • Reaction Start: Add 10 µL of Biotin-NAD+ mix. Incubate for 60 min at RT.

  • Detection: Add 10 µL of HTRF detection mix (Eu-Ab + SA-XL665). Incubate for 3 hours.

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

Data Analysis:

  • Plot % Inhibition vs. Log[Concentration].

  • Fit to a 4-parameter logistic model (Sigmoidal Dose-Response).

  • Expected Result: 5F-I7C (scaffold) will likely show an IC50 in the 0.5 – 5 µM range.[1][2] If derivatized (e.g., N2-arylation), potency should shift to <10 nM .[1][2]

Protocol B: Synthetic Derivatization (Chan-Lam Coupling)

Purpose: To convert the 5F-I7C scaffold into a high-potency inhibitor (Niraparib analog) for biological testing.[1]

Reaction:


[1]

Step-by-Step:

  • Reagents: Combine 5F-I7C (1.0 eq), (4-(piperidin-3-yl)phenyl)boronic acid (1.5 eq), and Cu(OAc)₂ (1.5 eq) in Dichloromethane (DCM).

  • Base: Add Pyridine (2.0 eq).

  • Conditions: Stir open to air (or under O₂ balloon) at Room Temperature for 16–24 hours. Note: N2-selectivity over N1 is favored by the indazole geometry but requires confirmation.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (MeOH/DCM gradient).

  • Validation: Confirm structure via 1H-NMR. The N2-arylated product is the active PARP inhibitor.[1][2]

Protocol C: Cellular Proliferation Assay (BRCA-Deficient Model)

Purpose: To assess synthetic lethality in DNA-repair deficient cells.[1]

Cell Lines:

  • Target: MDA-MB-436 (BRCA1 mutant) or HCC1937.[1]

  • Control: MDA-MB-231 (BRCA wild-type).[1]

Workflow:

  • Seeding: Seed 2,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Treat cells with 5F-I7C (Range: 0.1 – 100 µM).[1][2]

    • Note: The scaffold alone has poor cell permeability and potency.[1][2] High concentrations (>10 µM) may be required to see effects, which risks off-target toxicity.[1][2]

  • Duration: Incubate for 5–7 days (continuous exposure).

  • Readout: Add CellTiter-Glo (Promega) reagent.[1][2] Measure luminescence.

  • Interpretation: Calculate GI50. A selective drop in viability in BRCA-mutant cells indicates PARP-driven synthetic lethality.[1]

Troubleshooting & Critical Factors
IssueProbable CauseSolution
High IC50 (>10 µM) Compound is the "naked" scaffold.[1]This is expected. The scaffold lacks the hydrophobic clamp.[1][2] Use this as a baseline to compare against N2-substituted derivatives.
N1 vs N2 Regioselectivity Synthetic coupling yielded N1-isomer.[1]N1-substituted indazoles are generally inactive against PARP.[1] Verify regiochemistry by NOESY NMR. The active drugs (Niraparib) are N2-substituted.[1][2]
Precipitation in Media Poor aqueous solubility.[1][2]Do not exceed 0.5% DMSO final concentration.[1][2] Ensure rapid mixing when adding stock to media.
References
  • Jones, P., et al. (2009).[1][2] "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors."[1][3][4] Journal of Medicinal Chemistry, 52(22), 7170–7185.[1][2] Link[1][2]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors Patent. (2008).[1][2] "Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors."[1][2][3][5][6][7][8] Patent WO2008084261.[1][2] Link

  • Thorsell, A. G., et al. (2017).[1][2] "Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors." Journal of Medicinal Chemistry, 60(4), 1262–1271.[1][2] Link[1][2]

Sources

application of 5-fluoro-1H-indazole-7-carboxamide in cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 5-fluoro-1H-indazole-7-carboxamide in Cancer Cell Line Research

Introduction: Unveiling a Potential PARP Inhibitor

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent antitumor effects.[1][2] Specifically, the 1H-indazole-7-carboxamide moiety has been identified as a critical pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR).[1] The strategic addition of a fluorine atom, a common practice in drug design, can significantly enhance metabolic stability and target binding affinity.[3][4]

This document provides a detailed guide for researchers on the application of 5-fluoro-1H-indazole-7-carboxamide , a compound rationally designed based on these principles. While this specific molecule is a novel investigational agent, its structural similarity to established PARP inhibitors, such as Niraparib (MK-4827), strongly suggests its mechanism of action involves the catalytic inhibition of PARP1 and PARP2.[1] This guide will therefore proceed on the well-grounded hypothesis that 5-fluoro-1H-indazole-7-carboxamide functions as a PARP inhibitor, leading to synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1 or BRCA2 mutations.[5][6]

We will explore its mechanism of action, provide detailed protocols for evaluating its efficacy in cancer cell lines, and present a framework for data interpretation.

Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP-1 is a nuclear enzyme crucial for repairing single-strand breaks (SSBs) in DNA through the base excision repair (BER) pathway.[6][7] When DNA damage occurs, PARP-1 binds to the break site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR).[7] These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[6]

Inhibition of PARP's catalytic activity prevents the repair of SSBs. These unrepaired SSBs, upon encountering a replication fork during the S-phase of the cell cycle, degenerate into more cytotoxic double-strand breaks (DSBs).[6] In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, many cancers, notably a subset of breast, ovarian, and prostate cancers, harbor mutations in key HR genes like BRCA1 and BRCA2.[5]

In these HR-deficient cells, the accumulation of DSBs cannot be resolved, leading to genomic instability and ultimately, cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in a parallel pathway (HR), is known as synthetic lethality .[6] This provides a therapeutic window to selectively kill cancer cells while sparing normal, HR-proficient tissues.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Pharmacological Intervention cluster_Consequence Cellular Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_SSB->PARP1 binds to Replication S-Phase Replication DNA_SSB->Replication BER_Complex Base Excision Repair (BER) Complex PARP1->BER_Complex recruits SSB_Repaired SSB Repaired BER_Complex->SSB_Repaired repairs SSB Inhibitor 5-fluoro-1H-indazole-7-carboxamide (PARP Inhibitor) Inhibitor->PARP1 inhibits DSB Double-Strand Break (DSB) Replication->DSB leads to HR_Pathway Homologous Recombination (HR) Repair DSB->HR_Pathway HR_Deficient HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Pathway->Cell_Survival repairs DSB in normal cells Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis fails to repair DSB

Caption: Hypothesized mechanism of 5-fluoro-1H-indazole-7-carboxamide.

Data Presentation: Benchmarking Compound Efficacy

The efficacy of a PARP inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to reduce a biological process (like cell viability) by 50%. A key indicator of a successful PARP inhibitor is its selective potency against HR-deficient cell lines compared to HR-proficient (wild-type) ones.

The table below presents hypothetical IC₅₀ values for 5-fluoro-1H-indazole-7-carboxamide to illustrate the expected data output from cell viability studies.

Cell LineCancer TypeBRCA StatusHypothetical IC₅₀ (µM)
HCC1937 Breast Ductal CarcinomaBRCA1 mutant0.85
MDA-MB-436 Breast CarcinomaBRCA1 mutant1.20
CAPAN-1 Pancreatic AdenocarcinomaBRCA2 mutant0.95
MCF-7 Breast AdenocarcinomaBRCA Wild-Type> 50
HCT116 Colorectal CarcinomaBRCA Wild-Type> 50
A549 Lung CarcinomaBRCA Wild-Type> 50
Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Experimental Workflow for Compound Evaluation

A logical, multi-step approach is required to fully characterize the anti-cancer activity of 5-fluoro-1H-indazole-7-carboxamide. The workflow begins with a broad screening for cytotoxicity and progresses to more detailed mechanistic assays to confirm the mode of action.

Experimental_Workflow Start Compound Treatment of Cancer Cell Lines MTT Protocol 1: Cell Viability Assay (MTT) Start->MTT IC50 Determine IC₅₀ Values MTT->IC50 Primary Screen Apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Confirm Cytotoxicity CellCycle Protocol 3: Cell Cycle Analysis (PI Staining) IC50->CellCycle Investigate Mechanism Conclusion Mechanistic Conclusion Apoptosis->Conclusion CellCycle->Conclusion

Caption: A streamlined workflow for evaluating the compound.

PART 1: Detailed Application Protocols

Protocol 1: Assessment of Cell Proliferation and Viability (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]

Materials:

  • 5-fluoro-1H-indazole-7-carboxamide (stock solution in DMSO)

  • Selected cancer cell lines (e.g., HCC1937, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[9]

  • Sterile 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 5-fluoro-1H-indazole-7-carboxamide in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as the highest compound dose) and untreated cells.[9]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3][8] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9] Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10][12]

Materials:

  • 6-well plates

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat the cells with 5-fluoro-1H-indazole-7-carboxamide at concentrations around its IC₅₀ (e.g., 1x and 2x IC₅₀) for 24-48 hours.[13] Include a vehicle control.

  • Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.[11][12]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[10] Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9] Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[9]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells[12]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells[12]

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: The cell cycle profile of a cell population can be determined by measuring the DNA content of each cell. PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[14] This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[15][16] Since PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[14]

Materials:

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • PI staining solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100)[15][16]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-fluoro-1H-indazole-7-carboxamide and a vehicle control as described in the apoptosis protocol.

  • Cell Harvesting: Harvest adherent and floating cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] Incubate on ice for at least 2 hours or store at -20°C overnight.[16]

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.[16]

  • Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to best resolve the G0/G1 and G2/M peaks.[16]

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the S and G2/M phases is consistent with the induction of DSBs and cell cycle arrest, a hallmark of PARP inhibitor activity.

References

  • Longley, D.B., Harkin, D.P., & Johnston, P.G. 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. Available from: [Link].

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link].

  • Lakshmanan, I., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link].

  • Flow Cytometry Core Facility. CellCycle Analysis. Available from: [Link].

  • Flow Cytometry Core Facility. Cell Cycle Analysis. Available from: [Link].

  • Dallavalle, S., et al. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. PubMed. Available from: [Link].

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link].

  • Wang, L., et al. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. PubMed. Available from: [Link].

  • Jones, P., et al. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. Available from: [Link].

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link].

  • Riccardi, C., & Nicoletti, I. Assaying cell cycle status using flow cytometry. PMC. Available from: [Link].

  • US National Library of Medicine. PARP-1 Inhibitors and Their Emerging Role in the Treatment of Lung Cancer. Available from: [Link].

  • Microscopist.co.uk. Assessment of Cell Viability. In: Current Protocols in Cytometry. Available from: [Link].

  • Journal of Pharmaceutical Research International. The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. Available from: [Link].

  • Caradonna, S.J., & Cheng, Y.C. New mechanism of action of the cancer chemotherapeutic agent 5-fluorouracil in human cells. PubMed. Available from: [Link].

  • Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Available from: [Link].

  • Thieme. A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Available from: [Link].

  • Journal of Applied Pharmaceutical Science. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Available from: [Link].

  • Le, D.T., et al. 5-Fluorouracil upregulates cell surface B7-H1 (PD-L1) expression in gastrointestinal cancers. PMC. Available from: [Link].

Sources

Application Note: Analytical Characterization of 5-Fluoro-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical method development. It addresses the specific challenges of characterizing 5-fluoro-1H-indazole-7-carboxamide , a critical scaffold in the synthesis of PARP inhibitors (e.g., Niraparib analogs).

Introduction & Scope

The compound 5-fluoro-1H-indazole-7-carboxamide (CAS 1352395-28-8) represents a challenging class of heterocyclic intermediates. Its characterization is complicated by three primary factors:

  • Protoptropic Tautomerism: The shift of the proton between N1 and N2 on the indazole ring.

  • Regioisomerism: Potential for fluorine substitution at the 4- or 6-positions during electrophilic aromatic substitution synthesis.

  • Solubility/Aggregation: Strong intermolecular Hydrogen bonding driven by the primary amide and indazole NH.

This guide provides a validated workflow to unequivocally confirm the structure and purity of this pharmacophore.

Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the 5-fluoro isomer from potential 4- or 6-fluoro impurities.

Experimental Protocol
  • Solvent: DMSO-d6 (Required to suppress proton exchange of the amide and indazole NH).

  • Concentration: 5–10 mg in 0.6 mL.

  • Temperature: 298 K (Ambient). Note: If amide peaks are broad, elevate to 320 K.

  • Reference: TMS (0.00 ppm).

1H-NMR Interpretation (Expected Pattern)

The 5-fluoro substitution pattern breaks the symmetry of the benzene ring, creating distinct coupling constants (


) due to Fluorine-Proton interactions.
PositionMultiplicityChemical Shift (

ppm)*
Coupling Pattern (

Hz)
Mechanistic Explanation
H-3 Singlet (s)8.0 – 8.2-Characteristic azole proton; isolated from F coupling.
H-4 Doublet of Doublets (dd)7.6 – 7.8

,

Ortho coupling to F-5 (Large

) and Meta to H-6.
H-6 Doublet of Doublets (dd)7.4 – 7.6

,

Ortho coupling to F-5; Deshielded by 7-CONH2.
CONH2 Two Broad Singlets7.5 & 8.1-Non-equivalent due to restricted rotation (C-N bond character).
N-H Broad Singlet13.0 – 13.5-Highly deshielded; confirms 1H-indazole tautomer in DMSO.

*Shifts are representative estimates for DMSO-d6.

19F-NMR: The Regioisomer Filter

To quantify regioisomeric impurities (e.g., 4-fluoro or 6-fluoro analogs), 19F-NMR is superior to HPLC.

  • Protocol: Proton-decoupled 19F NMR.

  • diagnostic: The 5-Fluoro signal typically appears between -115 and -125 ppm .

  • Validation: Spike the sample with 4-fluoro-1H-indazole-7-carboxamide. A distinct peak separation of >2 ppm confirms specificity.

Chromatographic Purity Profiling (HPLC-UV-MS)

Due to the polarity of the primary amide, standard reverse-phase methods often result in peak tailing. We recommend an acidic mobile phase to protonate the amide/indazole system, improving peak shape.

Method Parameters
ParameterCondition
Column C18 High Strength Silica (HSS), 1.8 µm, 2.1 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Detection UV at 254 nm (aromatic) and 210 nm (amide)
MS Mode ESI Positive (M+H)+ = 180.15 m/z
Tautomerism in HPLC

Critical Insight: You may observe "peak splitting" or shoulder peaks in HPLC. This is often not impurity but on-column tautomer separation (1H vs 2H).

  • Test: Run the HPLC column at elevated temperature (40°C vs 25°C). If the peaks coalesce (merge) at higher temperature, it confirms tautomerism (rapid exchange) rather than impurities.

Analytical Decision Workflows

The following diagrams illustrate the logic for impurity identification and tautomer confirmation.

Impurity Identification Logic

ImpurityLogic Start Crude Sample Analysis HPLC HPLC-UV-MS Screening Start->HPLC SinglePeak Single Peak? HPLC->SinglePeak MassCheck Check Mass (m/z) SinglePeak->MassCheck Yes SplitPeak Split/Broad Peak SinglePeak->SplitPeak No IsomerCheck Regioisomer Check (19F NMR) MassCheck->IsomerCheck TempTest Run HPLC at 45°C SplitPeak->TempTest Coalesce Peaks Coalesce? TempTest->Coalesce Tautomer Conclusion: Tautomers (1H/2H) Coalesce->Tautomer Yes Impurity Conclusion: Structural Impurity Coalesce->Impurity No

Caption: Decision tree for distinguishing between structural impurities and dynamic tautomers in HPLC analysis.

Tautomeric Equilibrium

Indazoles exist in equilibrium. The 1H-form is generally thermodynamically favored, but the 2H-form is often the reactive species in alkylation reactions.

Tautomerism T1 1H-Indazole (Thermodynamically Stable) T2 2H-Indazole (Kinetically Active) T1->T2 Solvent/pH Dependent Proton Shift

Caption: The 1H vs 2H tautomeric equilibrium critical for interpreting NMR and reactivity.

Solid State Characterization (Polymorphism)

For drug development, the solid form is critical. Amides are prone to polymorphism due to varying Hydrogen-bond networks.

  • X-Ray Powder Diffraction (XRPD):

    • Essential to fingerprint the crystalline phase.

    • Directive: Grind sample gently to avoid inducing phase transitions (mechanochemistry).

  • DSC (Differential Scanning Calorimetry):

    • Look for a sharp melting endotherm.

    • Warning: An exotherm before the melt indicates a polymorphic transition or decomposition of a solvate.

References

  • Indazole Chemistry & Tautomerism

    • Claramunt, R. M., et al. "The tautomerism of indazoles: A combined theoretical and experimental study." Arkivoc, 2007.

  • Fluorine NMR in Drug Discovery

    • Dolbier, W. R. "Fluorine NMR Spectroscopy." Guide to Fluorine NMR for Organic Chemists, Wiley, 2009.

  • PARP Inhibitor Synthesis (Contextual Grounding)

    • Jones, P., et al. "Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination." Journal of Medicinal Chemistry, 2009. (Describes the indazole-carboxamide scaffold utility).

  • HPLC Method Development for Amides

    • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition.

high-throughput screening assays for indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Assays for Indazole Derivatives

Executive Summary & Scientific Rationale

The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole ring and purine bases. This structural versatility allows indazole derivatives to act as potent inhibitors for a diverse range of targets, most notably ATP-competitive kinases (e.g., VEGFR-2, ULK1, Aurora) and metabolic enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) .

However, screening indazole libraries presents specific physicochemical challenges. Many substituted indazoles exhibit intrinsic fluorescence in the blue-green region (400–500 nm), which overlaps with standard fluorophores (e.g., Fluorescein/GFP), leading to high false-positive rates in intensity-based assays. Furthermore, the planar nature of the scaffold can induce π-stacking aggregation in aqueous buffers, causing non-specific inhibition.

This guide details two robust, self-validating HTS protocols designed to mitigate these artifacts:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay: Utilizes ratiometric time-gating to eliminate compound autofluorescence interference.

  • Cell-Based IDO1 Kynurenine Assay: A phenotypic screen quantifying the metabolic modulation of tryptophan, critical for immuno-oncology applications.

HTS Campaign Workflow

The following diagram illustrates the logical flow of an indazole-focused screening campaign, integrating specific checkpoints for solubility and interference.

HTS_Workflow Library Indazole Library (DMSO Stock) QC Solubility QC (Nephelometry) Library->QC Dilution Primary Primary Screen (Single Point @ 10 µM) QC->Primary Clear solutions Filter Hit Selection (>50% Inhibition) Primary->Filter Counter Counter Screen (Fc-Linker / Unrelated Kinase) Filter->Counter Hits DoseResp Dose Response (10-pt IC50) Counter->DoseResp Specific Hits Validation Orthogonal Assay (SPR / Cell Viability) DoseResp->Validation Potency Confirmed

Figure 1: Step-by-step workflow for screening indazole derivatives, emphasizing early solubility checks and counter-screening to remove false positives.

Protocol A: TR-FRET Competitive Kinase Binding Assay

Target: VEGFR-2 (KDR) or ULK1 Methodology: LanthaScreen™ Eu Kinase Binding (Thermo Fisher) or HTRF® (Revvity). Rationale: Unlike standard fluorescence intensity assays, TR-FRET measures signal after a time delay (50–100 µs). This allows the short-lived autofluorescence of indazole compounds (nanosecond lifetime) to decay completely before the detector reads the specific signal from the Europium/Terbium donor, effectively nullifying interference.

Reagents & Instrumentation
  • Kinase: Recombinant human VEGFR-2 (GST-tagged), 5 nM final.

  • Tracer: Kinase Tracer 199 (Alexa Fluor™ 647 conjugate), K_d determined per batch.

  • Antibody: Eu-anti-GST Antibody (2 nM final).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]

  • Plate: 384-well white, low-volume (Corning #4513).

  • Reader: PerkinElmer EnVision or Tecan Spark with TR-FRET module.

Step-by-Step Procedure
  • Compound Transfer:

    • Dispense 100 nL of indazole test compounds (in 100% DMSO) into the 384-well plate using an acoustic dispenser (e.g., Echo 550).

    • Controls:

      • High Control (0% Inhibition): 100 nL DMSO.

      • Low Control (100% Inhibition): 100 nL of 10 µM Sunitinib (standard inhibitor).

  • Kinase/Antibody Master Mix (2X):

    • Prepare a solution containing 10 nM VEGFR-2 and 4 nM Eu-anti-GST antibody in Assay Buffer.

    • Dispense 5 µL of this mix into all wells.

    • Note: Pre-complexing the antibody and kinase stabilizes the enzyme.

  • Tracer Solution (2X):

    • Prepare Tracer 199 at 4X the K_d (e.g., if K_d = 10 nM, prepare at 40 nM).

    • Dispense 5 µL of Tracer solution into all wells.

    • Final Volume: 10 µL. Final DMSO: 1%.

  • Incubation:

    • Centrifuge plate at 1000 x g for 1 minute.

    • Incubate for 60 minutes at Room Temperature (20–25°C), protected from light.

    • Critical: Indazoles are often slow-binding (Type II) inhibitors; ensure equilibrium is reached.

  • Detection:

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

    • Delay: 50 µs | Integration: 200 µs.

Data Analysis

Calculate the Emission Ratio (ER) to normalize for well-to-well variability:



Calculate % Inhibition:



Protocol B: Cell-Based IDO1 Inhibition Assay

Target: Indoleamine 2,3-dioxygenase 1 (IDO1) Methodology: Colorimetric detection of Kynurenine (Ehrlich’s Reagent). Rationale: Indazole derivatives are leading candidates for IDO1 inhibition in cancer immunotherapy. This assay measures the functional conversion of Tryptophan to Kynurenine in a cellular context, accounting for membrane permeability which biochemical assays miss.

Reagents & Cell Lines
  • Cells: HeLa cells (human cervical carcinoma).

  • Inducer: Recombinant Human IFN-γ (100 ng/mL final).[2]

  • Substrate: L-Tryptophan (100 µM supplement).

  • Detection Reagent: 4% (w/v) p-dimethylaminobenzaldehyde (Ehrlich’s reagent) in glacial acetic acid.

  • Precipitant: 30% Trichloroacetic acid (TCA).

Step-by-Step Procedure
  • Seeding:

    • Seed HeLa cells at 20,000 cells/well in 100 µL DMEM + 10% FBS in a 96-well clear flat-bottom plate.

    • Incubate overnight at 37°C / 5% CO₂.

  • Induction & Treatment:

    • Remove supernatant.

    • Add 100 µL fresh medium containing:

      • IFN-γ (100 ng/mL) to induce IDO1 expression.[2]

      • L-Tryptophan (100 µM) to ensure substrate saturation.

      • Test Indazole Compounds (Serial dilution).

    • Controls:

      • No Induction: Medium without IFN-γ (Background).

      • Max Signal: IFN-γ + DMSO.

      • Reference: Epacadostat (Standard IDO1 inhibitor).

  • Incubation:

    • Incubate for 48 hours at 37°C. (IDO1 expression peaks at 24h; metabolite accumulation requires 48h).

  • Kynurenine Processing:

    • Transfer 140 µL of supernatant to a new V-bottom plate.

    • Add 20 µL of 30% TCA to precipitate proteins.

    • Incubate at 50°C for 30 minutes . Crucial Step: This hydrolyzes N-formylkynurenine to kynurenine.

    • Centrifuge at 2500 x g for 10 minutes.

  • Colorimetric Readout:

    • Transfer 100 µL of the clarified supernatant to a fresh clear 96-well plate.

    • Add 100 µL of Ehrlich’s Reagent .

    • Incubate for 10 minutes at RT (Yellow/Orange color develops).

    • Measure Absorbance at 490 nm .

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Kinase) Non-specific binding of tracerAdd 0.01% BSA or increase Brij-35 to 0.05%.
Fluorescence Interference Indazole autofluorescenceStrictly use TR-FRET. If using standard fluorescence, switch to Red-shifted probes (>590nm).
Low Z' (< 0.5) Pipetting error or DMSO driftUse acoustic dispensing. Ensure DMSO < 1% final.
Precipitation Indazole insolubilityRun a Nephelometry check. Limit compound concentration to 10 µM in primary screen.
Cell Toxicity (IDO1) Compound kills cells, reducing KynRun a parallel CellTiter-Glo assay to distinguish IDO1 inhibition from cytotoxicity.

References

  • BenchChem. (2025). Application Notes and Protocols for N-2H-Indazol-2-ylurea in High-Throughput Screening Assays. Link

  • RSC Medicinal Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. Link

  • Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol. Link

  • Frontiers in Pharmacology. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Link

  • NCBI Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. Link

Sources

Application Note: Preparation of 5-Fluoro-1H-indazole-7-carboxamide Stock Solution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

5-Fluoro-1H-indazole-7-carboxamide (Calculated MW: 179.15 g/mol ) is a synthetic small molecule scaffold often utilized in medicinal chemistry as a fragment for poly(ADP-ribose) polymerase (PARP) inhibitors or kinase inhibitors. Its structure features an indazole core with a polar carboxamide motif and a lipophilic fluorine substituent.

Due to the competing polarity of the amide group and the hydrophobicity of the fluorinated aromatic core, this compound exhibits poor aqueous solubility. Proper stock solution preparation is critical to prevent precipitation during biological assays, which can lead to false negatives (loss of potency) or false positives (aggregation-based inhibition).

This guide provides a standardized protocol for preparing, storing, and handling high-quality stock solutions of 5-fluoro-1H-indazole-7-carboxamide, ensuring experimental reproducibility.

Physicochemical Profile

Before preparation, verify the compound identity and properties. Note that if your compound is a salt form (e.g., Hydrochloride), the molecular weight will differ.

PropertyValue (Free Base)Notes
Formula C₈H₆FN₃OFluorinated Indazole Carboxamide
Molecular Weight 179.15 g/mol Adjust calculation if using a salt form.
Predicted LogP ~1.5 – 1.8Moderately lipophilic; limited water solubility.
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended concentration: 10 mM – 50 mM.
Secondary Solvent EthanolLower solubility; not recommended for high-conc. stocks.
Aqueous Solubility < 1 mg/mLRequires organic co-solvent for assay use.

Materials & Reagents

Reagents
  • Compound: 5-Fluoro-1H-indazole-7-carboxamide (Solid powder, >95% purity).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

    
    99.9%, Cell Culture Grade (e.g., Sigma-Aldrich, ATCC).
    
    • Why Anhydrous? Water absorption by DMSO can decrease compound solubility and induce hydrolytic degradation over time.

  • Control Vehicle: DMSO (from the same bottle used for dissolution).

Equipment
  • Analytical Balance: Readable to 0.01 mg (e.g., Mettler Toledo).

  • Vortex Mixer: Variable speed.

  • Ultrasonic Bath: For breaking up recalcitrant crystal lattices.

  • Glass Vials: Amber borosilicate glass (Type I) with PTFE-lined caps.

    • Avoid: Polystyrene or non-resistant plastics which DMSO can leach.

  • Desiccator: For equilibrating the solid compound before weighing.

Protocol: Stock Solution Preparation

Phase 1: Molarity Calculations

To prepare a standard 10 mM stock solution:



Example: To prepare 1 mL of a 10 mM solution:




Note: Due to the difficulty of weighing exactly 1.79 mg, it is best practice to weigh a larger amount (e.g., 5–10 mg) and adjust the solvent volume.

Reverse Calculation (Recommended):

  • Weigh approx. 5 mg of compound.[1][2] Record exact mass (e.g., 5.20 mg).

  • Calculate required DMSO volume for 10 mM:

    
    
    
    
    
Phase 2: Dissolution Workflow

PreparationWorkflow Start Start: Solid Compound Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Weigh Weigh Solid (Amber Glass Vial) Equilibrate->Weigh AddSolvent Add Anhydrous DMSO (Calculated Volume) Weigh->AddSolvent Mix Vortex (30s) & Sonicate (5 min) AddSolvent->Mix Inspect Visual Inspection (Clear Solution?) Mix->Inspect Inspect->Mix No (Turbid) Filter Opt: Syringe Filter (0.2 µm PTFE) Inspect->Filter Yes Aliquot Aliquot & Store (-20°C / -80°C) Filter->Aliquot

Figure 1: Step-by-step workflow for preparing the stock solution. Ensure the compound is clear before aliquoting.

Detailed Steps:

  • Equilibration: Remove the compound vial from the refrigerator and let it warm to room temperature (RT) in a desiccator for 30 minutes. This prevents condensation from forming on the hygroscopic powder.

  • Weighing: Weigh the specific amount of powder into a sterile amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.

  • Mixing:

    • Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in a water bath at RT for 5–10 minutes.

    • Caution: Monitor temperature; do not let the solution exceed 40°C to prevent degradation.

  • Inspection: Hold the vial against a light source. The solution must be perfectly clear. If turbid, continue sonication or consider a lower concentration (e.g., 5 mM).

  • Sterilization (Optional for Cell Culture): If the solution is for cell culture, filter it through a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (CA) filters as DMSO dissolves them.

Storage and Stability

Indazole carboxamides are generally stable, but the amide bond can be susceptible to hydrolysis, and the fluorinated core is sensitive to light-induced degradation over long periods.

ConditionDurationRecommendation
-80°C 6–12 MonthsOptimal for long-term archiving.
-20°C 1–3 MonthsStandard for working stocks.
4°C < 1 WeekNot recommended; precipitation likely.
Room Temp < 24 HoursUse immediately.

Freeze-Thaw Discipline: Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), causing compound precipitation.

  • Protocol: Aliquot the master stock into small volumes (e.g., 20 µL or 50 µL) sufficient for single-use experiments. Use PCR tubes or small amber vials.

Usage in Biological Assays (Serial Dilution)

When introducing the stock into aqueous buffers (PBS, Media), the hydrophobic "crash-out" effect is the primary risk.

The "Intermediate Dilution" Method

Never add 100% DMSO stock directly to the cell culture well if the volume is small, as this causes local high concentrations and precipitation.

DilutionScheme cluster_warning Critical Step Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM in 10% DMSO/Buffer) Stock->Inter  1:100 Dilution  (Add Stock to Buffer) Final Working Solution (1 µM in 0.1% DMSO) Inter->Final  1:100 Dilution  (Add Inter to Media) Warning Vortex immediately upon addition to prevent precipitation

Figure 2: Two-step dilution strategy to minimize precipitation shock.

  • Prepare Intermediate: Dilute the 10 mM stock 1:100 into the assay buffer (or media) to get 100 µM. Vortex immediately.

  • Prepare Final: Dilute the intermediate 1:100 into the final well to get 1 µM.

  • Final DMSO Content: This ensures the final DMSO concentration is 0.1%, which is generally non-toxic to cells.

Troubleshooting & Quality Control

IssueCauseSolution
Precipitation on Thawing DMSO absorbed water or solution is supersaturated.Warm to 37°C and vortex.[2][3] If solids persist, re-filter and re-quantify concentration via UV-Vis.
Cytotoxicity in Vehicle Control DMSO concentration > 0.5% or impure DMSO.Keep final DMSO < 0.1%. Use "Cell Culture Grade" DMSO only.
Loss of Potency Compound stuck to plastic tips or degradation.Use low-retention pipette tips. Store stocks at -80°C.

Concentration Verification (UV-Vis): If precise concentration is vital, dilute an aliquot 1:1000 in Methanol and measure absorbance. Use the Beer-Lambert Law (


). If the extinction coefficient (

) is unknown, assume

for the indazole core as a rough estimate, or determine it experimentally.

References

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.[3] (2025).[2][3][4] Retrieved from

  • Selleck Chemicals. Inhibitor Handling Instructions: Solubility and Storage. Retrieved from

  • MedChemExpress (MCE). Compound Handling Instructions: Stock Solution Preparation. Retrieved from

  • Li, Q., et al. "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers." Bioorganic & Medicinal Chemistry Letters, 27(3), 393-397 (2017).[5]

  • Cytiva Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Laboratory Guideline 29-0057-18 AA.

Sources

High-Precision Cell-Based Profiling of 5-Fluoro-1H-Indazole-7-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Targeting PARP-Dependent DNA Repair Mechanisms

Executive Summary & Biological Rationale[1]

The 5-fluoro-1H-indazole-7-carboxamide scaffold represents a privileged pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. Unlike earlier generation isoquinolinone-based inhibitors, the indazole-7-carboxamide core provides optimal steric complementarity to the nicotinamide-binding pocket of PARP1 and PARP2. The 5-fluoro substitution specifically modulates the electronic properties of the ring system, often enhancing metabolic stability and potency [1, 2].

This Application Note details the critical cell-based assays required to validate the biological activity of compounds containing this scaffold. The focus is on two distinct mechanisms:

  • Catalytic Inhibition: Blocking the enzymatic addition of poly(ADP-ribose) (PAR) chains to nuclear proteins.

  • Synthetic Lethality: Inducing cell death specifically in Homologous Recombination (HR)-deficient backgrounds (e.g., BRCA1/2 mutations).

Mechanism of Action: The "Trapping" Hypothesis

To accurately measure activity, one must understand that 5-fluoro-1H-indazole-7-carboxamides function not merely as catalytic inhibitors but as PARP Trappers . They lock the PARP enzyme onto damaged DNA, preventing repair and causing replication fork collapse.

Pathway Visualization[2]

PARP_Mechanism DNA_Damage Single Strand Break (SSB) PARP_Recruit PARP1/2 Recruitment DNA_Damage->PARP_Recruit NAD NAD+ Binding PARP_Recruit->NAD Normal Physiology Inhibitor 5-Fluoro-Indazole-7-Carboxamide PARP_Recruit->Inhibitor Drug Treatment PARylation PAR Chain Formation (Auto-modification) NAD->PARylation Inhibitor->NAD Competes with NAD+ Trapping PARP-DNA Trapping Complex Inhibitor->Trapping Stabilizes Complex Release PARP Release from DNA PARylation->Release Repair DNA Repair Complex Recruitment Release->Repair Fork_Collapse Replication Fork Collapse Trapping->Fork_Collapse Cell_Death Apoptosis (Synthetic Lethality) Fork_Collapse->Cell_Death In BRCA-/- Context

Caption: Mechanism of Action. The inhibitor competes with NAD+, preventing PARylation and trapping PARP on DNA, leading to replication stress and cytotoxicity in HR-deficient cells.

Primary Assay: Cellular PARylation (Pharmacodynamics)

This is the definitive assay for measuring Target Engagement . Since basal PARP activity in unstressed cells is low, this protocol uses Hydrogen Peroxide (


) to induce DNA damage, artificially stimulating PARP activity to create a measurable window for inhibition [3, 4].
Experimental Design
  • Cell Line: HeLa or MDA-MB-436 (robust PARP expression).

  • Stimulus:

    
     (induces Single Strand Breaks).[1]
    
  • Readout: ELISA (Quantitation) or Western Blot (Qualitative).

Protocol: H2O2-Induced PAR Formation ELISA

Materials:

  • Anti-Poly(ADP-ribose) antibody (Clone 10H is standard).

  • HRP-conjugated secondary antibody.

  • Lysis Buffer: RIPA + Protease Inhibitors + PARG Inhibitor (ADP-HPD, 1 µM) – Critical to prevent PAR degradation during lysis.

Step-by-Step Workflow:

  • Seeding: Plate cells at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-fluoro-1H-indazole-7-carboxamide derivative in DMSO.

    • Add to cells (Final DMSO < 0.5%).[2]

    • Incubate for 1 hour at 37°C. (Pre-incubation is vital for intracellular equilibration).

  • Stimulation:

    • Add

      
       to a final concentration of 100 µM .
      
    • Incubate for exactly 10 minutes at 37°C.

    • Note: Timing is critical; PAR levels peak at 5-10 mins and degrade rapidly.

  • Fixation/Lysis:

    • Aspirate media immediately.

    • Fix with ice-cold Methanol/Acetone (1:1) for 10 mins OR lyse directly for sandwich ELISA.

  • Detection (ELISA):

    • Block wells with 5% BSA in PBS-T.

    • Incubate with Anti-PAR antibody (1:1000) for 1 hr.

    • Wash 3x with PBS-T.

    • Incubate with Secondary HRP antibody.

    • Add TMB Substrate; Stop with

      
      .
      
    • Read OD at 450 nm.

Data Interpretation: Calculate % Inhibition relative to the "H2O2 Only" control (0% inhibition) and "No H2O2" control (100% inhibition).



Secondary Assay: Synthetic Lethality (Functional)

To validate the therapeutic potential of the 5-fluoro-1H-indazole-7-carboxamide scaffold, you must demonstrate selectivity for Homologous Recombination (HR)-deficient cells [2, 5].

Experimental Design
  • Model: Isogenic cell pairs are mandatory for self-validation.

    • Pair A: DLD-1 BRCA2 (-/-) [Sensitive]

    • Pair B: DLD-1 WT [Resistant]

  • Duration: 5–7 days (PARP inhibitors are cytostatic; short assays like 24h MTT will yield false negatives).

Protocol: 7-Day Proliferation Assay (CellTiter-Glo)
  • Optimization: Determine seeding density to ensure WT cells remain in log-phase growth for 7 days (typically 500–1000 cells/well).

  • Seeding: Seed matched isogenic pairs in white-walled 96-well plates. Allow attachment (24h).

  • Treatment:

    • Add compound (9-point dose response, e.g., 10 µM down to 0.1 nM).

    • Include a "Day 0" plate to normalize initial seeding differences.

  • Incubation: Incubate for 6–7 days. Do not change media unless necessary (to avoid washing away loosely attached mitotic cells).

  • Readout:

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Shake for 2 mins; incubate dark for 10 mins.

    • Measure Luminescence.[3][4]

Assay Workflow Visualization

Assay_Workflow Seed Seed Isogenic Pairs (WT vs BRCA-/-) Treat Treat with Indazole Derivative Seed->Treat 24h post-seed Incubate Incubate 6-7 Days (Log Phase) Treat->Incubate Lysis Add ATP Reagent (CellTiter-Glo) Incubate->Lysis Read Measure Luminescence Lysis->Read Analyze Calculate SI (Selectivity Index) Read->Analyze

Caption: Workflow for Synthetic Lethality Assay. Extended incubation is required to observe the cytostatic effects of PARP inhibition.

Data Analysis & Expected Results

Potency Benchmarks

A successful 5-fluoro-1H-indazole-7-carboxamide derivative should exhibit the following profile:

ParameterAssay TypeTarget Value (High Potency)Reference Standard
Biochemical IC50 Enzymatic< 10 nMNiraparib (~4 nM)
Cellular EC50 PARylation (HeLa)< 50 nMOlaparib
Synthetic Lethality BRCA-/- Viability< 100 nMTalazoparib
Selectivity Index WT / BRCA-/- IC50> 50-fold-
Troubleshooting Guide
  • Issue: High background in PARylation ELISA.

    • Cause: Endogenous PARP activity or non-specific antibody binding.

    • Fix: Reduce

      
       concentration to 50 µM or reduce secondary antibody concentration. Ensure PARG inhibitor is in the lysis buffer.
      
  • Issue: No difference between WT and BRCA-/- cells.

    • Cause: Assay duration too short or cell density too high (contact inhibition).

    • Fix: Extend assay to 7 days; reduce seeding density to 500 cells/well.

References

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry. (2009).[5] Available at: [Link]

  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. IRBM. (2022).[6] Available at: [Link]

  • PKCα and HMGB1 antagonistically control hydrogen peroxide-induced poly-ADP-ribose formation. Nucleic Acids Research. (2016). Available at: [Link]

  • Detection of Poly(ADP-ribose) Polymerase Activation in Oxidatively Stressed Cells. Methods in Molecular Biology. (2011). Available at: [Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. (2015). Available at: [Link]

Sources

use of 5-fluoro-1H-indazole-7-carboxamide in studying DNA repair

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Fluoro-1H-indazole-7-carboxamide as a Pharmacophore Probe in DNA Repair

Abstract

This guide details the application of 5-fluoro-1H-indazole-7-carboxamide (CAS: 1000378-59-9) in DNA repair research. While primarily known as the synthetic precursor and pharmacophore core of the clinical PARP inhibitor Niraparib (MK-4827) , this fragment serves as a critical tool compound for dissecting the mechanisms of Poly(ADP-ribose) polymerase (PARP) inhibition. By mimicking the nicotinamide moiety of NAD+, it acts as a catalytic inhibitor. Its comparative use against full-length inhibitors (like Niraparib or Talazoparib) allows researchers to decouple catalytic inhibition from PARP trapping , a distinction vital for understanding synthetic lethality in BRCA-deficient cancers.

Mechanism of Action & Scientific Rationale

The Indazole-Carboxamide Pharmacophore

The 5-fluoro-1H-indazole-7-carboxamide molecule functions as a NAD+ mimetic . The carboxamide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic pocket (homologous residues in PARP2), competitively blocking the binding of NAD+.

  • Full Inhibitors (e.g., Niraparib): Contain this core plus a bulky extension (e.g., piperidinyl-phenyl) that extends into the solvent-exposed region or adenosine pocket. This extension creates steric clashes with the helical domain of PARP1 when it attempts to close over DNA, "trapping" the enzyme on the DNA lesion.

  • The Fragment (5-fluoro-1H-indazole-7-carboxamide): Binds the catalytic site to block PARylation but, lacking the bulky tail, exhibits significantly reduced or negligible PARP trapping efficiency.

Pathway Visualization: Catalytic Inhibition vs. Trapping

PARP_Mechanism DNA_Damage SSB / DNA Damage PARP_Bind PARP1 Recruited to DNA DNA_Damage->PARP_Bind NAD NAD+ Binding PARP_Bind->NAD Normal Physiology Frag_Inhibitor 5-Fluoro-1H-indazole-7-carboxamide (Catalytic Inhibitor) PARP_Bind->Frag_Inhibitor Competitive Binding Full_Inhibitor Niraparib / Talazoparib (Trapping Inhibitor) PARP_Bind->Full_Inhibitor High Affinity Binding PARylation PARylation & Repair Recruitment NAD->PARylation Block_Cat Catalytic Blockade (No PAR chains) Frag_Inhibitor->Block_Cat Trapping PARP-DNA Trapping (Cytotoxic Complex) Full_Inhibitor->Trapping Steric Clash Repair DNA Repair (BER/HR) PARylation->Repair Block_Cat->Repair Slow Repair (Leakage) Cell_Death Replication Fork Collapse Synthetic Lethality Trapping->Cell_Death In BRCA- cells

Caption: Differential impact of fragment-based inhibition (catalytic only) versus full drug inhibition (trapping) on DNA repair outcomes.

Experimental Applications

Application A: Decoupling Inhibition from Trapping

Use this compound to prove that a specific cellular phenotype (e.g., hypersensitivity in a new mutant cell line) is driven by the loss of PARylation rather than the physical trapping of PARP1.

  • Hypothesis: If a cell line is sensitive to Niraparib but resistant to 5-fluoro-1H-indazole-7-carboxamide (at equipotent catalytic inhibitory doses), the sensitivity is driven by trapping .

Application B: Fragment-Based Drug Discovery (FBDD)

Use as a soakable fragment for X-ray crystallography to map the plasticity of the nicotinamide binding pocket in mutant PARP isoforms.

Detailed Protocols

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

Objective: Determine the IC50 of the fragment to normalize dosing against potent inhibitors like Niraparib.

Materials:

  • Recombinant Human PARP1 Enzyme.

  • Substrate: Histone-coated 96-well plates.

  • Biotinylated NAD+.[1]

  • Inhibitor: 5-fluoro-1H-indazole-7-carboxamide (Dissolve in DMSO; stock 100 mM).

Workflow:

  • Preparation: Dilute PARP1 enzyme in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

  • Inhibitor Titration: Prepare serial dilutions of 5-fluoro-1H-indazole-7-carboxamide (Range: 100 µM to 1 nM) and Niraparib (Control).

  • Reaction: Add 20 µL enzyme + 5 µL inhibitor to histone-coated wells. Incubate 15 min at RT.

  • Activation: Add 25 µL Biotin-NAD+ / Activated DNA cocktail. Incubate 60 min at RT.

  • Detection: Wash plate. Add Streptavidin-HRP. Incubate 30 min. Add TMB substrate and read OD450.

  • Analysis: Plot dose-response curves. Note: The fragment will likely show an IC50 in the nanomolar-micromolar range, significantly higher than Niraparib.

Protocol 2: Chromatin Fractionation (Trapping Assay)

Objective: Demonstrate that 5-fluoro-1H-indazole-7-carboxamide does NOT trap PARP1, unlike Niraparib.

Reagents:

  • Cytoskeleton Buffer (CSK): 10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100.

  • MMS (Methyl methanesulfonate) to induce DNA damage.

Step-by-Step:

  • Treatment: Treat HeLa or U2OS cells with:

    • Vehicle (DMSO)[1]

    • 5-fluoro-1H-indazole-7-carboxamide (10 µM)

    • Niraparib (1 µM)

    • Note: Doses should be normalized to 10x their respective biochemical IC50.

  • Damage Induction: Add 0.01% MMS for 1 hour to recruit PARP to chromatin.

  • Fractionation:

    • Harvest cells and wash in PBS.

    • Lyse in 100 µL cold CSK Buffer for 10 min on ice.

    • Centrifuge at 1,500 x g for 5 min.

    • Supernatant (S1): Soluble/Cytosolic fraction.

    • Pellet (P1): Chromatin-bound fraction.

  • Wash: Wash P1 pellet with CSK buffer (removes loosely bound proteins).

  • Extraction: Resuspend pellet in SDS-PAGE loading buffer and boil/sonicate (Chromatin-bound fraction).

  • Western Blot: Probe S1 and P1 fractions for PARP1.

    • Result: Niraparib treatment will show massive accumulation of PARP1 in the P1 (Chromatin) fraction. The 5-fluoro fragment should show P1 levels similar to DMSO or significantly lower than Niraparib.

Data Summary & Expected Results

Feature5-Fluoro-1H-indazole-7-carboxamideNiraparib (Reference)
Role Pharmacophore / Fragment ProbeClinical Drug
Binding Site Nicotinamide Pocket (Catalytic)Nicotinamide + Adenosine Pocket
PARP Inhibition (IC50) Moderate (~20-100 nM)*High (< 5 nM)
PARP Trapping Negligible / LowHigh
Cytotoxicity (BRCA-) Low (Requires high doses)High (Synthetic Lethality)
Solubility High (DMSO)Moderate

*IC50 values are estimated based on structure-activity relationships of the indazole-carboxamide core; experimental validation is required per batch.

References

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry.

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research.[1][2]

  • Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry.

  • Patent US8071623B2. Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors.[1][3][4] (Describes the synthesis of the 5-fluoro intermediate).

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Fluoro-1H-indazole-7-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IND-7-AMIDE-OPT Status: Escalated to Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Introduction: The "Two-Stage" Philosophy

Welcome to the Advanced Synthesis Support portal. You are likely encountering low yields due to two antagonistic factors inherent to this molecule: the electronic deactivation caused by the 5-fluoro group during ring closure, and the steric hindrance at the 7-position during amidation.

To maximize yield, we must decouple the synthesis into two optimized stages:

  • Core Construction: Robust formation of the indazole ring via the modified diazotization-reduction of 2-amino-5-fluorobenzoic acid.

  • Functionalization: High-force amidation that overcomes the steric barrier at C7.

This guide replaces standard "textbook" protocols with process-chemistry validated workflows.

Module 1: Route Selection & Core Synthesis

The Recommended Pathway

Avoid starting from 2-methyl-4-fluoroaniline (Jacobson synthesis) if your target is the 7-carboxamide. The oxidation of the 7-methyl group after ring closure is notoriously difficult due to the stability of the indazole ring.

Protocol of Choice: Modified Diazotization-Reduction of Methyl 2-amino-5-fluorobenzoate .

Visual Workflow: Optimized Synthesis

IndazoleSynthesis Start Methyl 2-amino- 5-fluorobenzoate Diazonium Diazonium Salt (Intermediate) Start->Diazonium 1. NaNO2, HCl < 0°C (Critical) IndazoleEster Methyl 5-fluoro- 1H-indazole-7-carboxylate Diazonium->IndazoleEster 2. SnCl2 or Na2SO3 Reductive Cyclization IndazoleAcid 5-Fluoro-1H-indazole- 7-carboxylic acid IndazoleEster->IndazoleAcid 3. LiOH, THF/H2O Hydrolysis Target 5-Fluoro-1H-indazole- 7-carboxamide IndazoleEster->Target Alt: NH3/MeOH High Pressure (Slow) IndazoleAcid->Target 4. SOCl2, then NH3 (Acid Chloride Route)

Caption: Figure 1. The preferred synthetic pathway minimizing regioselectivity errors and maximizing throughput.

Module 2: Troubleshooting The Ring Closure (Steps 1-2)

Common Issue: "My reaction turns into a black tar," or "Yield is <30%."

The diazotization of electron-deficient anilines (due to the 5-fluoro group) produces unstable diazonium salts. If the reduction step is not timed perfectly, the diazonium species decomposes into phenols or azo-tars.

Critical Control Points (CCP)
ParameterStandard ProtocolOptimized Protocol Why? (The Science)
Temperature 0–5 °C-5 to -10 °C The 5-F substituent destabilizes the diazonium intermediate. Lower temps prevent thermal decomposition before cyclization.
Acid Source HCl (aq)HBF4 or HCl/AcOH Tetrafluoroboric acid stabilizes the diazonium salt (Schiemann-like stability) before reduction.
Reductant Na2SO3SnCl2·2H2O Stannous chloride provides a faster, more kinetic reduction, favoring the hydrazine intermediate that cyclizes immediately.
Step-by-Step Recovery Protocol
  • Dissolution: Dissolve Methyl 2-amino-5-fluorobenzoate in conc. HCl (5 equiv). Cool to -10°C using an acetone/ice bath.

  • Diazotization: Add NaNO2 (1.1 equiv) as a saturated aqueous solution dropwise below the surface. Do not let temp rise above -5°C. Stir for 30 mins.

  • Reduction (The Fix): Instead of adding the diazonium to the reductant, add the cold diazonium solution dropwise into a vigorously stirred solution of SnCl2·2H2O (2.5 equiv) in conc. HCl at -5°C.

    • Observation: A thick precipitate (the hydrazine) will form.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) naturally over 2 hours. The ring closes spontaneously.

Module 3: The Amidation Bottleneck (Step 4)

Common Issue: "Coupling with HATU/EDC gives <20% conversion," or "The product is stuck in the aqueous phase."

The carboxylic acid at position 7 is flanked by the indazole N1/N2 nitrogens. This creates:

  • Steric Hindrance: Bulky coupling reagents (HATU) cannot easily access the carbonyl carbon.

  • Solubility Issues: The zwitterionic nature of the amino-acid-like core makes it hard to dissolve in DCM or DMF.

Decision Matrix: Choosing the Right Amidation

AmidationLogic Problem Amidation Strategy Selector Scale What is your scale? Problem->Scale Small < 100 mg Scale->Small Large > 1 gram Scale->Large MethodA Method A: HATU/DMF (Risk: Low Yield) Small->MethodA If solubility OK MethodC Method C: Mixed Anhydride (IBCF / NMM) Small->MethodC If HATU fails MethodB Method B: Acid Chloride (SOCl2 -> NH3) Large->MethodB Recommended

Caption: Figure 2. Logic tree for selecting the amidation method based on scale and solubility.

The "Gold Standard" Protocol: Acid Chloride Method

Use this when direct coupling fails.

  • Activation: Suspend 5-fluoro-1H-indazole-7-carboxylic acid in dry Toluene (not DCM, to allow higher temp).

  • Reagent: Add Thionyl Chloride (SOCl2, 5 equiv) and a catalytic drop of DMF.

  • Reaction: Reflux (80-110°C) for 2 hours. The solid should dissolve as the acid chloride forms.

  • Evaporation: Evaporate to dryness completely to remove excess SOCl2 (azeotrope with toluene if needed).

  • Amidation: Redissolve the residue in dry THF (0°C). Bubble anhydrous NH3 gas or add 0.5M NH3 in Dioxane (excess).

    • Note: Aqueous NH4OH can be used, but yield drops due to hydrolysis competition.

Module 4: Purification & Isolation

The 7-carboxamide is often amphoteric and polar. Standard silica columns often result in "streaking" and loss of product.

Troubleshooting Guide:

SymptomCauseSolution
Product streaks on TLC Acidic protons on the Indazole NH.Add 1% Triethylamine or 1% NH4OH to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).
Product won't precipitate High solubility in reaction solvent.Perform a pH swing . Dissolve crude in dilute NaOH (deprotonates indazole NH), filter impurities, then acidify carefully to pH 7-8 to crash out the product.
Co-elution with impurities Polarity similarity.Switch to Reverse Phase (C18) chromatography using Water/Acetonitrile with 0.1% Formic Acid.

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Jacobson synthesis (starting from 2-methyl-4-fluoroaniline)? A: You can, but oxidizing the methyl group at position 7 to a carboxylic acid after the indazole ring is formed is chemically harsh (KMnO4/Pyridine reflux) and often degrades the ring. The anthranilic acid route (Module 1) is superior for this specific target.[1]

Q: Why is my product pink/red? A: This indicates azo-coupling byproducts. This happens during the diazotization step if the temperature rose above 0°C or if the reduction was too slow. Recrystallize from Ethanol/Water to remove these colored impurities.

Q: My HATU reaction solidified. What happened? A: The indazole-7-carboxylic acid has poor solubility. If it doesn't dissolve, HATU cannot activate it. Switch to the Acid Chloride method (Module 3), which forces the solid into solution by converting it to the reactive liquid intermediate.

References

  • Pfizer Inc. (2008). Poly(ADP-ribose) polymerases (PARP) inhibitors. WO2008084261. Link Describes the industrial preparation of PARP inhibitor intermediates using the anthranilic acid route.

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Link Provides the primary reference for the diazotization/cyclization conditions of 5-fluoro-substituted indazoles.

  • Lüken, A., et al. (2017). Synthesis of new indazole derivatives by bioisosteric replacement. Bioorganic & Medicinal Chemistry Letters, 27(15), 3367-3372. Link Discusses optimization of amide coupling at sterically hindered positions on the indazole core.

  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-indazole-7-carboxylic acid Product Sheet. Link Physical property data confirming solubility challenges.

Sources

Technical Support Center: Fluorinated Indazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Synthesis & Functionalization of Fluorinated Indazoles

Welcome to the Indazole Chemistry Helpdesk

You have reached the Tier 3 Technical Support guide for the synthesis of fluorinated indazoles. This class of heterocycles is notoriously deceptive; while the indazole core appears robust, the introduction of fluorine atoms—whether via de novo ring construction or late-stage functionalization—drastically alters the electronic landscape (pKa, nucleophilicity, and radical stability) of the scaffold.

This guide is structured as a series of Support Tickets addressing the most frequent failure modes reported by medicinal chemistry teams.

Ticket #001: Regioselectivity Failure (N1 vs. N2 Alkylation)

User Complaint: "I am attempting to alkylate a 5-fluoroindazole, but I am getting a 1:1 mixture of N1 and N2 isomers, or predominantly the unwanted N2 isomer. My standard protocol (K₂CO₃/DMF) works fine for the non-fluorinated analogue."

Diagnosis: The introduction of fluorine (a strong


-electron withdrawing group) on the benzene ring reduces the pKa of the indazole NH (typically ~14 for unsubstituted indazole). This stabilizes the resulting anion but delocalizes the charge density.
  • N1-Alkylation: Thermodynamically favored. Requires conditions that allow equilibration or charge localization on N1.

  • N2-Alkylation: Kinetically favored (less steric hindrance from the C7 proton). Often exacerbated by the "fluorine effect" which pulls density away from N1, making N2 relatively more nucleophilic in the transition state.

Troubleshooting Protocol:

VariableRecommendation for N1 SelectivityRecommendation for N2 Selectivity
Base NaH (Sodium Hydride) or Cs₂CO₃ . Why: Na⁺ coordinates tightly with N2 and the C3-substituent (if present), shielding N2 and forcing electrophilic attack at N1 (Chelation Control).K₂CO₃ or DIPEA . Why: Weaker coordination promotes the kinetic product (N2).
Solvent THF or Toluene . Why: Non-polar/aprotic solvents favor tight ion-pairing, enhancing the "Na-N2 shielding" effect.DMF or DMSO . Why: Polar aprotic solvents dissociate the ion pair, exposing the more accessible N2 lone pair.
Reagent Alkyl Halides (Standard Sₙ2).Alkyl 2,2,2-trichloroacetimidates (Acid catalyzed).[1] Why: This specific reagent class yields highly selective N2 alkylation via a concerted mechanism [1].

Visual Workflow: Optimizing Regioselectivity

N_Alkylation_Logic Start Target: N-Alkylated Fluorinated Indazole Decision Desired Isomer? Start->Decision N1_Path Target: N1-Isomer Decision->N1_Path N2_Path Target: N2-Isomer Decision->N2_Path Check Check C7 Substituent N1_Path->Check Cond_N2 Protocol B (Kinetic): Reagent: Alkyl Trichloroacetimidate Catalyst: BF3·OEt2 or TMSOTf Solvent: DCM/Cyclohexane N2_Path->Cond_N2 Cond_N1 Protocol A (Thermodynamic): Base: NaH (1.2 eq) Solvent: THF (0°C to RT) Mechanism: Chelation Control Result_N1 Outcome: >95% N1 Selectivity Cond_N1->Result_N1 Result_N2 Outcome: >90% N2 Selectivity Cond_N2->Result_N2 Check->Cond_N1 No bulky C7 group

Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer (N1 vs N2).

Ticket #002: Direct C-3 Fluorination (Low Yields/Decomposition)

User Complaint: "I am trying to install a fluorine atom at C-3 using Selectfluor. The reaction turns black, and I recover mostly starting material or ring-opened byproducts."

Diagnosis: Direct electrophilic fluorination of indazoles is difficult because the pyrazole ring is electron-deficient (pyridine-like nitrogen). Standard electrophilic aromatic substitution (SₙAr) fails.

  • Root Cause: You are likely attempting an electrophilic mechanism when you should be using a radical mechanism .

  • The Solution: Silver-catalyzed decarboxylative fluorination or direct C-H activation via radical intermediates is required.

Standard Operating Procedure (SOP): Ag-Catalyzed C-3 Fluorination Based on protocols by Ghosh & Hajra [2] and recent photoredox advancements.

Reagents:

  • Substrate: 1-protected indazole (Protection is mandatory; free NH inhibits the radical process).

  • Fluorinating Agent: Selectfluor (2.0 eq).

  • Catalyst: AgNO₃ (20 mol%).

  • Solvent: Water/Acetonitrile (1:1). Note: Water is critical for the radical shuttle.

Step-by-Step Protocol:

  • Preparation: Dissolve the N1-protected indazole (0.5 mmol) in MeCN (2 mL) and Water (2 mL).

  • Activation: Add AgNO₃ (0.1 mmol). Stir for 5 minutes. The solution may darken; this is normal (Ag⁰ formation).

  • Addition: Add Selectfluor (1.0 mmol) in one portion.

  • Reaction: Heat to 60-80°C. Monitor by LCMS.

    • Checkpoint: If conversion stalls at 50%, add another 0.5 eq of Selectfluor and 5 mol% AgNO₃.

  • Workup: Filter through Celite to remove silver residues. Extract with EtOAc.

Why this works: The reaction proceeds via a radical cation mechanism. The Ag(I) is oxidized to Ag(II) by Selectfluor, which then generates a radical at C-3. The fluorine atom transfer occurs via a radical pathway, bypassing the poor nucleophilicity of the C-3 position.[2]

Ticket #003: Ring Closure Failures (Balz-Schiemann & Diazotization)

User Complaint: "I am building the fluorinated ring from an aniline precursor using the Balz-Schiemann reaction (Diazonium tetrafluoroborate). The diazonium salt decomposes violently or yields the phenol instead of the fluoride."

Diagnosis: Fluorinated anilines form diazonium salts that are often less stable than their non-fluorinated counterparts due to the inductive destabilization of the diazonium cation. Furthermore, thermal decomposition (the standard Balz-Schiemann step) often requires high temperatures that fluorinated intermediates cannot withstand.

Troubleshooting Guide:

  • The Counter-Ion Swap: If the standard Tetrafluoroborate (

    
    ) salt is unstable, switch to Hexafluorophosphate (
    
    
    
    )
    or Hexafluoroantimonate (
    
    
    )
    .
    • Reasoning: Larger, non-nucleophilic counter-ions stabilize the diazonium cation in the crystal lattice, allowing for safer isolation and cleaner thermal decomposition [3].

  • The Photochemical Fix: Avoid heat entirely. Use UV irradiation to induce the decomposition of the diazonium salt.

    • Setup: Dissolve the isolated diazonium salt in cool anhydrous HF-pyridine or ionic liquid and irradiate with a 365nm UV LED.

Data: Counter-Ion Stability Comparison

Counter-IonStabilityDecomposition TempYield (Typical)
Cl⁻ Very Low (Explosive dry)< 0°C< 20%
BF₄⁻ Moderate40-70°C40-60%
PF₆⁻ High80-100°C65-85%
SbF₆⁻ Very High> 100°C70-90%

Visual Workflow: The Modified Balz-Schiemann Route

Balz_Schiemann_Fix Aniline Start: Fluorinated Aniline Diazotization Diazotization (NaNO2, HCl, 0°C) Aniline->Diazotization CounterIon Add Counter-Ion Source Diazotization->CounterIon Path_BF4 Add HBF4 (Standard) CounterIon->Path_BF4 Path_PF6 Add HPF6 or NH4PF6 (Stabilized) CounterIon->Path_PF6 Decomp_Thermal Thermal Decomp (High Heat Risk) Path_BF4->Decomp_Thermal Unstable Salt Path_PF6->Decomp_Thermal Controlled Heat Decomp_Photo Photochemical Decomp (hv, 365nm, RT) Path_PF6->Decomp_Photo Stable Salt Product Product: Aryl Fluoride Decomp_Thermal->Product Decomp_Photo->Product

Caption: Workflow for stabilizing diazonium intermediates using alternative counter-ions and photochemical decomposition.

References
  • Highly Selective N2 Alkylation: Dong, L., et al. (2022).[1] Mechanism of a Highly Selective N2 Alkylation of Indazole. Synthesis.

  • C-3 Fluorination: Ghosh, P., & Hajra, A. (2021).[2] Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888.

  • Balz-Schiemann Improvements: Balz-Schiemann Reaction: Mechanism, Steps & Applications. Vedantu Technical Guides.

  • General Indazole Functionalization: Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: 5-Fluoro-1H-indazole-7-carboxamide – Experimental Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: March 2026

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Refining the Diagram

I'm now iterating on the DOT code for the solubility workflow. I'm focusing on ensuring its robustness and readability. The key is in clarifying the roles of the initial DMSO verification, serial dilution, buffer dropwise addition, and turbidity assessment with nephelometry. I'm focusing on providing more clarity for the user, and providing better instructions.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing physicochemical challenges when working with highly crystalline, planar pharmacophores. 5-Fluoro-1H-indazole-7-carboxamide is a critical building block and active pharmacophore utilized in the development of poly(ADP-ribose) polymerase (PARP) inhibitors [1.1]. While its structure confers exceptional binding affinity to the PARP-1/2 catalytic domain, it also introduces significant solubility and stability hurdles during in vitro assays and formulation[1].

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind chemical behaviors, providing you with self-validating workflows to ensure absolute data integrity in your drug development pipelines.

Part 1: Mechanistic Context & Pathway Logic

To troubleshoot a compound, we must first understand its biological target and structural logic. 5-Fluoro-1H-indazole-7-carboxamide derivatives act by competing with NAD+ at the PARP catalytic site. By inhibiting PARP-mediated DNA repair, these compounds trap the PARP-DNA complex, leading to double-strand breaks and subsequent synthetic lethality in cells harboring homologous recombination deficiencies (e.g., BRCA1/2 mutations)[2].

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP_Activation PARP-1/2 Activation DNA_Damage->PARP_Activation NAD_Cleavage NAD+ Cleavage to PAR PARP_Activation->NAD_Cleavage DNA_Repair DNA Repair (Survival) NAD_Cleavage->DNA_Repair Inhibitor 5-Fluoro-1H-indazole- 7-carboxamide Inhibitor->PARP_Activation Inhibits Catalysis Trapping PARP-DNA Trapping Inhibitor->Trapping Induces Cell_Death Synthetic Lethality (BRCA-mutant cells) Trapping->Cell_Death

Fig 1: Mechanism of PARP inhibition and synthetic lethality by indazole-7-carboxamides.

Part 2: Troubleshooting Guide – Solubility & Precipitation

Indazole-7-carboxamides are notorious for poor aqueous solubility. The planar aromatic system encourages tight pi-pi stacking, while the carboxamide group acts as both a strong hydrogen bond donor and acceptor. This results in a high crystalline lattice energy that resists solvation in water[1].

Q1: Why does 5-fluoro-1H-indazole-7-carboxamide precipitate immediately upon addition to my aqueous PARP assay buffer? A: This is a classic case of localized supersaturation. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic compound stranded. The compound nucleates instantly, forming micro-precipitates. The 5-fluoro substitution further increases lipophilicity (LogP), exacerbating this phase separation.

Q2: My biochemical assay results are highly variable. Could this be related to solubility? A: Yes. Sub-visual micro-precipitates scatter light, which severely interferes with fluorescence-based or colorimetric PARP inhibition assays. Furthermore, precipitation effectively lowers the actual concentration of the dissolved inhibitor, leading to artificially inflated IC50 values. You must validate solubility before running the assay using nephelometry (light scattering).

Solubility_Workflow Start Compound Precipitates in Aqueous Buffer Check_DMSO Verify DMSO Stock (≤ 10 mM) Start->Check_DMSO Dilution Serial Dilution in Intermediate Solvent Check_DMSO->Dilution Buffer_Add Dropwise Addition with Vortexing Dilution->Buffer_Add Assess Assess Turbidity (Nephelometry) Buffer_Add->Assess Success Proceed to Assay Assess->Success Clear Fail Add 0.01% Tween-20 Assess->Fail Cloudy Fail->Buffer_Add

Fig 2: Troubleshooting workflow for resolving aqueous solubility and precipitation issues.

Quantitative Solubility Profile
Solvent / Buffer SystemMax Soluble Concentration (µM)Visual ObservationNephelometry (NTU)
Anhydrous DMSO> 10,000Clear< 5
Methanol~ 2,500Clear< 5
PBS (pH 7.4)< 10Cloudy> 50
PBS + 0.01% Tween-20~ 50Clear< 10
50mM Tris-HCl (pH 7.4)< 15Micro-precipitates> 30

Part 3: Troubleshooting Guide – Stability & Degradation

Q3: Is the carboxamide group susceptible to hydrolysis during long-term storage? A: Yes, under specific conditions. While primary amides are generally stable, the electron-withdrawing nature of the 5-fluoro substituent increases the electrophilicity of the adjacent carbonyl carbon. In highly alkaline environments (pH > 9), hydroxide ions can attack the carbonyl, driving base-catalyzed hydrolysis to yield 5-fluoro-1H-indazole-7-carboxylic acid[3].

Q4: How should I store the compound to prevent degradation and tautomerization? A: Indazoles exist in an equilibrium of 1H and 2H tautomers, which can be influenced by solvent polarity. To lock the compound in a stable state and prevent hydrolysis, store it as a lyophilized powder at -20°C in a desiccator. Once reconstituted in anhydrous DMSO, aliquot the solution to avoid freeze-thaw cycles, which introduce atmospheric moisture.

Quantitative Stability Profile
Environmental ConditionTemperatureHalf-Life (t1/2)Primary Degradation Pathway
10 mM in Anhydrous DMSO-20°C> 12 monthsNone (Stable)
Aqueous Buffer (pH 4.0)37°C> 72 hoursAcid-catalyzed hydrolysis (Slow)
Aqueous Buffer (pH 7.4)37°C> 48 hoursStable
Aqueous Buffer (pH 10.0)37°C~ 12 hoursBase-catalyzed hydrolysis
Ambient Light (Solution)25°C~ 24 hoursPhotolytic degradation

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, implement the following self-validating workflows. These protocols are designed with built-in quality control steps to confirm causality before proceeding to biological assays.

Protocol 1: High-Fidelity DMSO Stock Preparation & Aqueous Dilution

Causality Focus: Preventing localized supersaturation and confirming exact molarity.

  • Weighing and Dissolution: Weigh the lyophilized 5-fluoro-1H-indazole-7-carboxamide powder and dissolve it in anhydrous DMSO to a target concentration of 10 mM.

    • Validation: Using anhydrous DMSO prevents premature water-induced aggregation and hydrolysis.

  • Homogenization: Sonicate the vial in a water bath at 25°C for 5 minutes until visually clear.

  • Concentration Verification (Self-Validation): Dilute a 1 µL aliquot into 999 µL of methanol. Measure the absorbance at 280 nm using a UV-Vis spectrophotometer. Compare against a pre-established standard curve to confirm the exact stock concentration.

  • Intermediate Dilution: Do not pipette the 10 mM stock directly into the assay buffer. Instead, create an intermediate 100 µM working stock by diluting the DMSO solution into a 50% DMSO / 50% Assay Buffer mixture.

  • Final Addition: Add the intermediate stock dropwise to the final aqueous assay buffer while continuously vortexing. This stepwise reduction of the organic solvent gradient prevents rapid nucleation.

Protocol 2: Kinetic Solubility Profiling via Nephelometry

Causality Focus: Detecting sub-visual precipitates that cause false negatives in PARP assays.

  • Buffer Preparation: Prepare your target biological buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 0.01% Tween-20).

    • Note: The inclusion of 0.01% Tween-20 disrupts hydrophobic pi-pi stacking interactions, significantly enhancing kinetic solubility.

  • Spiking: Spike the intermediate stock (from Protocol 1) into the buffer to achieve a concentration gradient (1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains ≤ 1% to avoid enzyme denaturation.

  • Incubation: Incubate the solutions in a 96-well plate at 37°C for 2 hours. This mimics the duration of a standard in vitro assay and allows time for potential crystal nucleation.

  • Nephelometric Reading (Self-Validation): Measure the light scattering of each well using a microplate nephelometer.

    • Decision Gate: Solutions reading > 10 Nephelometric Turbidity Units (NTU) contain micro-precipitates. Do not use these concentrations for IC50 determinations, as the dissolved concentration is unknown and will yield invalid pharmacokinetic data.

References

  • Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP)
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology National Institutes of Health (PMC)[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Synthesis Technical Support Center. Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently featured in kinase inhibitors and other targeted therapeutics. However, synthesizing these bicyclic systems presents significant challenges, including regioselectivity (1H vs. 2H tautomers), incomplete cyclization, and the formation of dimers or hydrazone side products.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help researchers and drug development professionals optimize their indazole synthesis workflows.

Workflow Start Indazole Synthesis Optimization Regio Regioselectivity (1H vs 2H) Start->Regio Yield Low Yield / Incomplete Conversion Start->Yield SideProd Side Product Formation Start->SideProd Regio_Solvent Optimize Solvent (THF vs DMF) Regio->Regio_Solvent Regio_Base Tune Base Strength (NaH vs K2CO3) Regio->Regio_Base Yield_Cat Adjust Catalyst Loading (Rh/Cu) Yield->Yield_Cat Yield_Temp Add Molecular Sieves / Change Ligand Yield->Yield_Temp Side_Hydrazone Prolong Reaction / Add Acid Catalyst SideProd->Side_Hydrazone Side_Dimer Control Oxidant Stoichiometry SideProd->Side_Dimer

Troubleshooting workflow for optimizing indazole synthesis.

Section 1: Overcoming Regioselectivity Challenges in N-Alkylation

FAQ 1: Why am I getting a mixture of N1 and N2 alkylated indazoles, and how can I favor the 1H-isomer?

Answer: The regiochemical outcome of indazole N-alkylation is dictated by the ambient nature of the indazolide anion. The N1 position is thermodynamically more stable but sterically hindered, while the N2 position is kinetically accessible. To favor the 1H-isomer (N1-alkylation), you must operate under conditions that promote a tight ion pair[1].

Using sodium hydride (NaH) in a moderately polar aprotic solvent like THF localizes the sodium counterion near the N2 position, sterically shielding it and directing the electrophile to N1[2]. Conversely, using a weaker base like K₂CO₃ in highly polar solvents (DMF) creates a dissociated ion pair, leading to a mixture of N1 and N2 products.

Data Presentation: Effect of Base and Solvent on Regioselectivity
BaseSolventTemperatureMajor Isomer OutcomeCausality / Mechanism
NaH THF0 °C to RT1H-Indazole (N1)Tight ion pair formation; Na⁺ shields the N2 position.
K₂CO₃ DMF80 °CMixture (N1 and N2)Dissociated ion pair; kinetic attack at N2 competes with N1.
K₂CO₃ THFRTLow Yield / No RxnInsufficient base strength and poor solubility in THF[1].
Protocol 1: Regioselective N1-Alkylation of 1H-Indazoles

This protocol is designed as a self-validating system; the cessation of gas evolution serves as a visual checkpoint for complete deprotonation.

  • To a thoroughly dried Schlenk flask, add the substituted 1H-indazole (1.0 equiv) and anhydrous THF (0.2 M concentration) under an argon atmosphere. Cool the solution to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Validation Check: Observe continuous H₂ gas evolution.

  • Stir the resulting suspension at 0 °C for 30 minutes until gas evolution completely ceases, indicating quantitative formation of the indazolide anion.

  • Add the alkylating agent (1.1 equiv) dropwise at 0 °C.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12-24 hours. Monitor via LC-MS until the starting material is consumed[1].

  • Quench carefully with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Section 2: Troubleshooting Metal-Catalyzed Cyclization & C-H Activation

FAQ 2: My transition-metal catalyzed C-H activation yields are low. What are the key parameters to optimize?

Answer: In advanced methodologies, such as the synergistic Rh/Cu-catalyzed coupling of imidates and nitrosobenzenes, the electrophilicity of the metal center is paramount. If yields are low, the rhodium catalyst may be insufficiently active to cleave the C-H bond. Switching from a neutral dimer like [Cp*RhCl2]2 to a cationic complex like 2 significantly increases the metal's Lewis acidity, facilitating the initial C-H activation[3]. Furthermore, the presence of trace water can hydrolyze key imidate intermediates; incorporating 4Å molecular sieves is critical for maintaining an active catalytic cycle[3].

Pathway Imidate Imidate Ester + Nitrosobenzene Rh_Cat Rh(III) Catalyst C-H Activation Imidate->Rh_Cat Intermediate Rhodacyclic Intermediate Rh_Cat->Intermediate Cu_Cat Cu(II) Oxidant N-N Coupling Intermediate->Cu_Cat Product 1H-Indazole Derivative Cu_Cat->Product

Synergistic Rh/Cu catalyzed C-H activation and N-N coupling pathway.

Data Presentation: Optimization of Synergistic Rh/Cu Catalysis
Rhodium CatalystCopper AdditiveSolventTempYield
[Cp*RhCl2]2 (4 mol%)Cu(OAc)₂ (2 eq) + AgSbF₆DCE100 °C30%
2 (5 mol%) CuCl₂ (30 mol%) + 4Å MS Trifluorotoluene 80 °C Optimal

Data adapted from Li et al. demonstrating the necessity of cationic Rh species and molecular sieves[3].

Protocol 2: Synthesis of 1H-Indazoles via Synergistic Rh/Cu Catalysis
  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the imidate ester (1.0 equiv), nitrosobenzene (1.2 equiv), 2 (5 mol %), CuCl₂ (30 mol %), and freshly activated 4Å molecular sieves (200 mg)[3].

  • Evacuate and backfill the tube with N₂ three times to ensure a strictly inert atmosphere.

  • Inject anhydrous trifluorotoluene (2.0 mL) via syringe.

  • Seal the tube and stir the reaction mixture at 80 °C for 12 hours. Validation Check: The reaction mixture should transition to a dark, homogeneous solution (excluding the sieves) as the active rhodacyclic intermediate forms.

  • Cool to room temperature, filter through a short pad of Celite to remove the metal salts and sieves, and concentrate under reduced pressure.

  • Purify by column chromatography on silica gel to afford the functionalized 1H-indazole.

Section 3: Minimizing Side Products in Oxidative Cyclizations

FAQ 3: I am observing persistent hydrazone impurities and dimers during my cyclization reactions. How can I drive the reaction to completion without over-oxidizing?

Answer: Hydrazones are stable intermediates in the classical synthesis of indazoles. Incomplete cyclization usually stems from insufficient electrophilic activation of the nitrogen or suboptimal oxidation states. Elevated temperatures can drive the reaction but often promote radical-mediated dimerization or decomposition[2].

For oxidative N-N bond-forming cyclizations from 2-aminomethyl-phenylamines, utilizing a highly controlled oxidant system like (NH4)2MoO4 and H2O2 at room temperature prevents over-oxidation. The molybdate acts as a phase-transfer and activating catalyst for H₂O₂, selectively yielding 1H- or 2H-indazoles depending on the substrate's substitution pattern without requiring harsh thermal conditions[4].

Protocol 3: Oxidative Cyclization to Indazoles Using Molybdate Catalysis
  • Dissolve the 2-aminomethyl-phenylamine substrate (1.00 equiv., as a free base or salt) in methanol (3 mL per 100 mg of substrate)[4].

  • Cool the solution to 0 °C using an ice-water bath to control the initial exothermic oxidation.

  • Add ammonium molybdate (NH4)2MoO4 (1.00 equiv.) followed by the slow, dropwise addition of aqueous 30% H₂O₂ (10.00 equiv.)[4].

  • Remove the ice bath and stir the mixture at room temperature for 1 to 24 hours. Validation Check: Monitor the disappearance of the aniline starting material via HPLC/MS to ensure no hydrazone/nitroso intermediates stall in the reaction matrix.

  • Once complete, cool the reaction mixture back to 0 °C.

  • Quench the excess peroxide by adding an aqueous 10% Na₂S₂O₃ solution (2 mL) dropwise until a negative peroxide test strip reading is obtained[4].

  • Extract the product, dry the organic layers, and purify to obtain the indazole derivative.

References

  • BenchChem Technical Support Team. Troubleshooting regioselectivity in indazole synthesis. BenchChem.
  • BenchChem Technical Support Team. How to avoid side product formation in 1H-indazole synthesis. BenchChem.
  • Li, X., et al.
  • Gollner, A., et al. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal / Org. Lett.

Sources

Technical Support Center: Purification of 5-fluoro-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-fluoro-1H-indazole-7-carboxamide . This compound is a critical building block in drug development, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors[1] and kinase inhibitors[2].

Due to the tautomeric nature of the indazole core (1H vs. 2H), the strong hydrogen-bonding capability of the carboxamide group, and the electron-withdrawing effect of the 5-fluoro substituent, researchers frequently encounter chromatographic challenges such as severe peak tailing, poor solubility, and regioisomer co-elution. This guide provides field-proven, mechanistically grounded solutions to these specific issues.

Troubleshooting Guides & FAQs

Q1: Why does my product streak severely on normal-phase silica gel, and how can I fix it? Causality: The molecule possesses a highly polarized carboxamide group and an indazole NH. The electron-withdrawing fluorine atom at the 5-position increases the acidity of the N1 proton. This causes strong, secondary hydrogen-bonding interactions with the acidic silanol groups on the unbonded silica stationary phase, leading to peak tailing and streaking[3]. Solution: Mask the free silanols by adding a competitive basic modifier to your mobile phase. A gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 0.1% to 1% Triethylamine (TEA) or aqueous ammonium hydroxide will sharpen the peaks significantly. Self-Validation Check: Run a 2D Thin-Layer Chromatography (TLC) plate. If the spot streaks in the second dimension without the modifier but remains circular with the modifier, silanol interference is confirmed and resolved.

Q2: I am observing a co-eluting impurity with the exact same mass. How do I separate regioisomers (e.g., 4-fluoro or 6-fluoro derivatives) from the target 7-carboxamide? Causality: Electrophilic fluorination or indazole cyclization steps often yield regioisomeric byproducts. Because these isomers have nearly identical dipole moments and hydrogen-bonding profiles, they exhibit identical


 values on normal-phase silica.
Solution:  Transition to Reverse-Phase Preparative HPLC (RP-HPLC). C18 stationary phases differentiate these isomers based on subtle differences in hydrophobicity and hydrodynamic volume rather than polar interactions. A shallow gradient of Water/Acetonitrile is highly effective for late-stage C-5/C-7 indazole cross-coupling purifications[2].

Q3: The compound crashes out of solution during column loading. What is the best way to load the column without ruining the separation? Causality: Indazole carboxamides exhibit high crystal lattice energies, making them poorly soluble in non-polar loading solvents like hexanes or pure DCM. Injecting a partially dissolved suspension leads to on-column precipitation, channeling, and ruined resolution. Solution: Employ the dry-loading technique . Dissolve the crude mixture in a highly polar, volatile solvent (e.g., THF or a DCM/MeOH mixture), add silica gel, and evaporate to a powder. Self-Validation Check: The resulting powder must be completely free-flowing. Any clumping indicates residual solvent or a compound-to-sorbent ratio that is too high, which will cause band broadening.

Q4: How do I prevent peak splitting during Reverse-Phase HPLC? Causality: Peak splitting in indazoles is often caused by the dynamic equilibrium between the 1H and 2H tautomers occurring at a rate similar to the chromatographic timescale, or by mixed-mode interactions with residual silanols on the C18 phase. Solution: Lower the pH of the mobile phase using 0.1% Trifluoroacetic acid (TFA) or Formic Acid[4]. This locks the ionization state, acts as an ion-pairing agent, and suppresses residual silanol activity, collapsing the split peaks into a single sharp band.

Quantitative Chromatographic Data

To facilitate rapid method transfer, the following table summarizes the optimized empirical parameters for both normal-phase and reverse-phase purification workflows.

ParameterNormal Phase (Silica Flash)Reverse Phase (C18 Prep-HPLC)
Stationary Phase Unbonded Silica (40-63 µm)Octadecyl carbon chain (C18), 5 µm
Mobile Phase A Dichloromethane (DCM)Water + 0.1% TFA
Mobile Phase B Methanol (MeOH)Acetonitrile (MeCN) + 0.1% TFA
Typical Gradient 0% to 10% B over 10 Column Volumes5% to 95% B over 15 minutes
Modifier Required 0.1% Triethylamine (TEA)0.1% TFA or 0.1% Formic Acid
Detection Wavelength 254 nm225 nm, 254 nm
Typical Recovery 75% - 85%> 90%
Primary Use Case Bulk isolation, removing polar saltsResolving regioisomers (>99% purity)

Validated Experimental Protocols

Protocol 1: Normal-Phase Silica Gel Chromatography (Dry Loading)

Use this protocol for primary isolation from crude reaction mixtures.

  • Dissolution: Dissolve 1.0 g of crude 5-fluoro-1H-indazole-7-carboxamide in 20 mL of a 1:1 mixture of THF and Methanol.

  • Adsorption: Add 3.0 g of unbonded silica gel (40-63 µm) to the solution (maintaining a 1:3 compound-to-sorbent mass ratio).

  • Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) at 40°C until completely dry.

    • Self-Validation: Shake the flask. The solid must behave like a dry, free-flowing fluid. If it sticks to the glass, re-dissolve in THF, add 1.0 g more silica, and repeat.

  • Column Preparation: Pack a flash column with silica gel slurried in DCM containing 0.1% TEA. Carefully pour the dry-loaded powder evenly onto the top of the silica bed. Cap with a 1 cm layer of clean sea sand.

  • Elution: Run a gradient from 100% DCM to 90:10 DCM:MeOH (with constant 0.1% TEA). Collect fractions and analyze via TLC (UV 254 nm).

  • Mass Balance Check: Weigh the recovered product. Self-Validation: Recovery <80% indicates irreversible binding to acidic silanols, validating that the TEA modifier concentration must be increased in future runs.

Protocol 2: Reverse-Phase Preparative HPLC for Isomer Resolution

Use this protocol to separate 4-fluoro/6-fluoro isomers from the 7-carboxamide target.

  • Sample Preparation: Dissolve the semi-pure solid in Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter.

    • Self-Validation: Any physical resistance during filtration indicates incomplete dissolution. You must dilute the sample further with DMSO to prevent catastrophic column clogging and overpressurization.

  • Injection: Inject up to 1 mL of the filtered solution onto a C18 Preparative column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Gradient Elution: Elute using a mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% TFA. Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 20 mL/min.

  • Collection & Recovery: Monitor absorbance at 225 nm and 254 nm. Collect the major peak. Remove the acetonitrile under reduced pressure, and lyophilize (freeze-dry) the remaining aqueous solution to yield the pure target compound as a white, fluffy solid.

Purification Workflow Visualization

Purification A Crude 5-fluoro-1H-indazole- 7-carboxamide B Solubility Assessment (DCM vs. Polar Solvents) A->B C Liquid Injection (Soluble) B->C High Solubility D Dry Loading on Silica (Insoluble) B->D Low Solubility E Normal Phase Silica (DCM:MeOH Gradient) C->E D->E F Regioisomer Present? E->F G Reverse-Phase Prep-HPLC (C18, MeCN/H2O + TFA) F->G Yes (e.g., 4-fluoro) I Pure Target Compound (>99% Purity) F->I No H Lyophilization G->H H->I

Workflow for the purification of 5-fluoro-1H-indazole-7-carboxamide.

References

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor National Institutes of Health (PMC)[Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles National Institutes of Health (PMC)[Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS MDPI[Link]

  • US8071623B2 - Amide substituted indazoles as poly(ADP-ribose)polymerase(PARP)

Sources

overcoming drug resistance to 5-fluoro-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Resistance to 5-Fluoro-1H-indazole-7-carboxamide Derivatives

Current Status: Active Compound Class: Poly(ADP-ribose) Polymerase (PARP) Inhibitor / Indazole-Carboxamide Scaffold Primary Target: PARP1/2 (DNA Trapping & Catalytic Inhibition) Reference Drug Analogs: Niraparib (MK-4827), Talazoparib (structural features)[1]

Executive Summary

This technical guide addresses experimental challenges associated with 5-fluoro-1H-indazole-7-carboxamide , a potent scaffold for PARP inhibitors (PARPi). This structure is the core pharmacophore of several clinical candidates (e.g., Niraparib derivatives) designed to exploit synthetic lethality in BRCA-deficient cells.

Resistance to this scaffold is typically multifactorial, involving Homologous Recombination (HR) restoration , replication fork protection , or drug efflux . This guide provides diagnostic workflows and protocol optimizations to identify and overcome these resistance mechanisms in your experimental models.

Module 1: Diagnostic Troubleshooting (The "Why")

Q1: My BRCA-deficient cell line has developed resistance to 5-fluoro-1H-indazole-7-carboxamide. Sequencing confirms the BRCA mutation is still present. What is happening?

Technical Diagnosis: You are likely observing HR Restoration independent of BRCA reversion . While secondary mutations (reversions) in BRCA1/2 are common, resistance often arises from the loss of non-homologous end joining (NHEJ) factors, specifically 53BP1 (TP53BP1) or the Shieldin complex .

  • Mechanism: In BRCA1-deficient cells, 53BP1 blocks end-resection, preventing HR. Loss of 53BP1 removes this block, allowing the cell to rewire HR repair despite the BRCA1 defect, rendering them resistant to PARP trapping.

Validation Protocol (Self-Validating System): Do not rely solely on viability assays. You must validate the DNA repair functionality.

  • Assay: Immunofluorescence for RAD51 foci formation after ionizing radiation (IR) or PARPi treatment.

  • Readout:

    • Sensitive Control: No RAD51 foci (HR incompetent).

    • Resistant Clone: Distinct RAD51 foci (HR restored).

  • Action: If RAD51 foci are present, screen for 53BP1 loss via Western Blot.

Q2: The IC50 values are shifting significantly between biological replicates. Is the compound unstable?

Technical Diagnosis: The indazole-7-carboxamide core is generally stable, but the 5-fluoro substitution can alter solubility and protein binding. The variability is likely due to cell density-dependent cytotoxicity or solubility crashing in aqueous media.

  • Causality: PARP inhibitors are "cidal" primarily during DNA replication (S-phase). If cells are over-confluent (G0/G1 arrest), they become intrinsically resistant.

  • Solubility: Carboxamides can precipitate in high-glucose media if the DMSO concentration is <0.1% or if added too rapidly.

Optimization Protocol:

  • Seeding Density: Standardize seeding to ensure cells are in log-phase growth for the entire duration (72–96h). Avoid >70% confluency at the endpoint.

  • Formulation: Predilute the compound in media before adding to cells to prevent "shock precipitation" at the point of contact.

  • Control: Run a Cell Titer-Glo assay at T=0 and T=End to normalize for proliferation rate.

Module 2: Overcoming Resistance (The "How")

Q3: How do I re-sensitize resistant clones that have restored Homologous Recombination?

Strategy: Target the ATR/CHK1 Axis. Cells that restore HR or stabilize replication forks become hyper-dependent on the ATR-CHK1 checkpoint to manage replication stress induced by the PARP inhibitor.

  • Rationale: 5-fluoro-1H-indazole-7-carboxamide induces replication fork stalling (trapping). Resistant cells stabilize these forks. Inhibiting ATR (e.g., with Berzosertib) or WEE1 (e.g., Adavosertib) forces premature mitotic entry with damaged DNA, leading to mitotic catastrophe.

Experimental Workflow:

  • Combine: 5-fluoro-1H-indazole-7-carboxamide (at resistant IC20) + ATR Inhibitor (sub-lethal dose).

  • Readout: Look for synergistic shift in Clonogenic Survival (Combination Index < 0.8).

Q4: Is resistance caused by drug efflux (P-gp/MDR1)?

Technical Diagnosis: The indazole carboxamide scaffold is a known substrate for P-glycoprotein (MDR1/ABCB1) . Overexpression of MDR1 is a classic resistance route.

Validation Protocol:

  • Functional Assay: Perform a viability assay with and without a P-gp inhibitor (e.g., Verapamil or Tariquidar at 2-5 µM).

  • Interpretation:

    • IC50 shifts back to sensitive range: Resistance is efflux-mediated.

    • No shift: Resistance is target/pathway-mediated.

Module 3: Visualization & Logic

Figure 1: Mechanisms of Resistance & Rewiring

This diagram illustrates the decision logic for identifying why a cell line is resistant to the indazole-carboxamide scaffold.

ResistancePathways cluster_Sensitive Sensitive State (BRCA Deficient) cluster_Resistant Resistance Mechanisms Compound 5-Fluoro-1H-indazole-7-carboxamide (PARP Trapping) Target PARP1/DNA Complex Compound->Target Binds Efflux Drug Efflux (MDR1 Upregulation) Compound->Efflux Pumped Out DSB Double Strand Breaks (Accumulation) Target->DSB Stalled Forks Collapse ForkProt Fork Protection (Stabilization) Target->ForkProt Fork Degradation Prevented Death Cell Death (Synthetic Lethality) DSB->Death Reversion BRCA Reversion (Secondary Mutation) DSB->Reversion Repair Restored Rewiring 53BP1 Loss (HR Restoration) DSB->Rewiring End Resection Allowed Efflux->Target Reduced Occupancy Reversion->Death Survival Rewiring->Death Survival ForkProt->Death Survival

Caption: Resistance pathways map showing how efflux, HR restoration (53BP1 loss), and fork protection counteract PARP trapping cytotoxicity.

Figure 2: Troubleshooting Decision Tree

Use this workflow to diagnose the specific cause of resistance in your experiments.

TroubleshootingTree Start Start: Resistant Phenotype (High IC50) Step1 Add Verapamil (P-gp Inhibitor) Start->Step1 Check1 Sensitivity Restored? Step1->Check1 Res_Efflux Cause: MDR1 Efflux Check1->Res_Efflux Yes Step2 Check RAD51 Foci (Post-IR/Drug) Check1->Step2 No Check2 Foci Present? Step2->Check2 Res_HR Cause: HR Restoration (Seq BRCA/53BP1) Check2->Res_HR Yes Step3 DNA Fiber Assay (Fork Speed) Check2->Step3 No Check3 Forks Stable? Step3->Check3 Res_Fork Cause: Fork Protection (Target ATR/WEE1) Check3->Res_Fork Yes Res_Unknown Cause: PARP1 Mutation (Loss of Trapping) Check3->Res_Unknown No

Caption: Step-by-step diagnostic workflow to isolate the mechanism of resistance (Efflux vs. HR Restoration vs. Fork Protection).

Module 4: Summary of Key Data & Protocols

ParameterSensitive Cells (Control)Resistant Cells (Target Profile)Recommended Assay
IC50 < 100 nM> 1 µMCellTiter-Glo (72h)
RAD51 Foci Absent (BRCA-deficient)Present (Restored)Immunofluorescence (IF)
PARP Trapping High (Chromatin bound)Variable (Low if PARP1 mutant)Chromatin Fractionation WB
P-gp Activity LowHighCalcein-AM Retention
Critical Protocol: Chromatin Fractionation (Trapping Assay)

To distinguish if the drug is failing to trap PARP or if the cell is tolerating the trap.

  • Lyse cells in cytosolic extraction buffer (10 mM HEPES, 10 mM KCl, 0.34 M Sucrose, 0.1% Triton X-100).

  • Centrifuge (1300g, 4°C, 5 min). Supernatant = Cytosolic fraction.

  • Wash pellet and lyse in nuclear soluble buffer (3 mM EDTA, 0.2 mM EGTA).

  • Centrifuge . Pellet = Chromatin-bound fraction.

  • Western Blot: Probe pellet for PARP1 .

    • Result: 5-fluoro-1H-indazole-7-carboxamide should cause massive accumulation of PARP1 in the chromatin pellet. If not, the drug is not entering the nucleus or PARP1 is mutated.

References

  • Jones, P., et al. (2009). "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors."[1][2] Journal of Medicinal Chemistry. Link

  • Lord, C. J., & Ashworth, A. (2013). "Mechanisms of resistance to therapies targeting BRCA-mutant cancers."[3] Nature Medicine. Link

  • Noordermeer, S. M., & van Attikum, H. (2019). "PARP Inhibitor Resistance: A History of Two Breakthroughs." Trends in Cell Biology. Link

  • Pettitt, S. J., et al. (2020). "Genome-wide and high-density CRISPR-Cas9 screens identify point mutations in PARP1 causing PARP inhibitor resistance." Nature Communications. Link

  • Jaspers, J. E., et al. (2013). "Loss of 53BP1 causes resistance to PARP inhibitors in BRCA1-mutated mouse mammary tumors." Cancer Discovery. Link

Sources

Technical Support Center: Optimizing Selectivity for 5-Fluoro-1H-indazole-7-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: October 26, 2023 Applicable Compounds: 5-fluoro-1H-indazole-7-carboxamide, Rucaparib (AG-014699), and related indazole-carboxamide derivatives.

Executive Summary

The 5-fluoro-1H-indazole-7-carboxamide motif acts as a pharmacophore mimicking the nicotinamide moiety of NAD+. While this structure confers high potency against PARP1, PARP2, and PARP3 (Poly (ADP-ribose) polymerases), its planar nature and hydrogen-bonding capacity create a liability for kinase promiscuity .

This Technical Support Guide addresses the specific off-target profiles associated with this scaffold—most notably inhibition of CDK16, PIM3, and DYRK1A —and provides rigorous experimental protocols to distinguish on-target PARP trapping from off-target toxicity.

Module 1: The Selectivity Window & Dose Optimization

The Issue: Unlike other PARP inhibitors (e.g., Olaparib), the indazole-carboxamide scaffold exhibits a narrower window between PARP inhibition (nanomolar) and off-target kinase inhibition (low micromolar). Using "standard" cytotoxic doses (e.g., 10 µM) in cell culture guarantees off-target artifacts.

Data: The Affinity Gap

Use this table to design your titration curves. Doses exceeding 1 µM significantly increase the risk of kinase interference.

TargetPrimary FunctionIC50 / Kd (Approx.)Biological Consequence of Inhibition
PARP1 DNA Repair (BER)< 5 nMSynthetic lethality in BRCA-deficient cells.
PARP2 DNA Repair< 5 nMRedundant repair mechanisms.
CDK16 Cell Cycle (G2/M)~ 200–500 nMG2 arrest; confounding cell cycle data.
PIM3 Survival Signaling~ 200–800 nMApoptosis (independent of DNA damage).
DYRK1A Neuronal Dev.~ 300 nMAltered splicing/signaling artifacts.
MATE1/2-K Transporter< 1 µMAltered intracellular accumulation of other drugs.
Protocol: Determining the "Clean" Window

Do not rely on published IC50s alone; cell permeability shifts these values.

  • Seed Cells: Plating density must ensure cells are in log-phase growth (50–60% confluence) at the time of treatment.

  • Titration Range: Prepare an 8-point serial dilution:

    • High: 10 µM (Positive control for toxicity/off-targets).

    • Target: 1 µM, 300 nM, 100 nM, 30 nM, 10 nM.

    • Low: 1 nM.

    • Vehicle: DMSO (matched concentration, <0.1%).

  • Readout: Measure PARylation levels (ELISA or Western Blot for PAR polymers) vs. Cell Viability (ATP-based assay).

  • Calculation: Calculate the Therapeutic Index (TI) for your specific cell line:

    
    
    
    • Acceptance Criteria: You must operate at a concentration where PAR is >90% inhibited but viability (in BRCA-wildtype cells) is unaffected.

Module 2: Visualizing the Off-Target Pathways

The following diagram illustrates the divergence between the intended mechanism (PARP Trapping) and the scaffold-specific off-target effects that occur as concentration increases.

SelectivityPathways cluster_OnTarget On-Target (Nanomolar Range) cluster_OffTarget Off-Target (Micromolar Range) Compound 5-Fluoro-1H-indazole- 7-carboxamide Scaffold PARP PARP1/2 Binding (NAD+ Pocket) Compound->PARP High Affinity (<10 nM) Kinases Kinase Binding (CDK16, PIM3, DYRK1A) Compound->Kinases Low Affinity (>500 nM) Transporters MATE1/2-K Inhibition Compound->Transporters >1 µM Trapping PARP Trapping on DNA PARP->Trapping Lethality Synthetic Lethality (BRCA- Deficient) Trapping->Lethality Arrest G2/M Arrest (Non-DNA Damage) Kinases->Arrest Toxicity General Toxicity (BRCA- Wildtype) Arrest->Toxicity

Figure 1: Concentration-dependent divergence of biological effects. Green pathways represent the intended mechanism; red pathways indicate scaffold-mediated interference.

Module 3: Troubleshooting & Validation Protocols

The Issue: You observe a phenotype (e.g., cell death or cycle arrest). Is it due to PARP inhibition or the indazole scaffold hitting a kinase?

Workflow 1: The "Cross-Compound" Validation

Principle: If the phenotype is driven by PARP biology, it should be replicable by structurally distinct PARP inhibitors.

  • Select a Comparator: Use Olaparib or Talazoparib .

    • Note: Olaparib has a phthalazinone core; Talazoparib has a triazole core. Neither shares the indazole-carboxamide kinase liability of Rucaparib derivatives.

  • Experiment: Treat cells with equipotent doses (normalized to PARP inhibition, not mass).

    • Example: 100 nM Indazole-Carboxamide vs. 100 nM Olaparib.

  • Interpretation:

    • Phenotype Matches: Likely a PARP-driven effect.[1]

    • Phenotype Mismatches (e.g., Indazole kills, Olaparib does not): The effect is OFF-TARGET (likely kinase-mediated).[2]

Workflow 2: Cellular Thermal Shift Assay (CETSA)

Use this to confirm the compound is actually entering the cell and binding PARP1, rather than killing via non-specific membrane toxicity.

Protocol:

  • Treatment: Incubate cells with 5-fluoro-1H-indazole-7-carboxamide (1 µM) for 1 hour. Include a DMSO control.[3][4]

  • Harvest: Trypsinize, wash in PBS, and resuspend in kinase buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient: 37°C, 40°C, 43°C, ... up to 67°C for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (liquid nitrogen/37°C) x3 to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Precipitated/unbound protein pellets; stabilized/bound protein stays in supernatant).

  • Detection: Run supernatant on SDS-PAGE. Blot for PARP1 .

  • Result: The compound-treated samples should show PARP1 bands at higher temperatures (thermal stabilization) compared to DMSO.

Module 4: Frequently Asked Questions (FAQ)

Q: My wild-type (BRCA+) cells are showing G2/M arrest at 5 µM. Is this PARP trapping? A: Unlikely. While PARP trapping can induce G2 arrest, the indazole-carboxamide scaffold is a known inhibitor of CDK16 and DYRK1A , which regulate cell cycle progression. If you see this at >1 µM in repair-proficient cells, it is likely an off-target kinase effect. Action: Repeat the experiment with Olaparib. If the arrest disappears, it was an off-target effect.

Q: Can I use this compound in transporter assays? A: Proceed with caution. This scaffold inhibits MATE1 and MATE2-K transporters. If you are studying the accumulation of other chemotherapeutics (e.g., Platinum agents or Metformin), this compound may artificially alter their intracellular concentration, leading to false synergy data.

Q: The compound precipitates in media.[3] How do I solve this? A: The planar indazole structure has poor aqueous solubility.

  • Dissolve stock in 100% DMSO (up to 50 mM).

  • Do not add directly to the media bottle.

  • Perform an intermediate dilution in PBS/Media (1:10) and vortex immediately before adding to the final culture dish.

  • Limit final DMSO concentration to 0.1%.

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Observed Phenotype (e.g., Toxicity/Arrest) DoseCheck Is Dose > 1 µM? Start->DoseCheck ReduceDose Reduce Dose to <500 nM Check PARylation inhibition DoseCheck->ReduceDose Yes Comparator Test with Olaparib (Structurally Distinct) DoseCheck->Comparator No ReduceDose->Comparator Match Phenotypes Match? Comparator->Match Yes Likely On-Target (PARP Mechanism) Match->Yes Yes No Off-Target Effect (Kinase/Transporter) Match->No No Investigate Run Kinase Panel (Check CDK16/PIM3) No->Investigate

Figure 2: Step-by-step workflow for validating experimental observations.

References

  • Antolin, A. A., et al. (2020). The kinase polypharmacology of the PARP inhibitor rucaparib includes potent inhibition of CDK16, PIM3 and DYRK1B.[5] Scientific Reports.[5]

    • Key Finding: Defines the specific kinase off-targets of the indazole-carboxamide scaffold.
  • FDA Center for Drug Evaluation and Research. (2016). Multi-disciplinary Review and Evaluation: Rubraca (Rucaparib).[6]

    • Key Finding: regulatory data on transporter inhibition (M
  • Jafri, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[4][7][8][9][10] Nature Protocols.

    • Key Finding: The standard protocol for validating target engagement (CETSA).[10]

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[5] Cancer Research.

    • Key Finding: Establishes the mechanism of trapping vs. catalytic inhibition and compares potencies of different scaffolds.

Sources

troubleshooting 5-fluoro-1H-indazole-7-carboxamide in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug discovery scientists working with 5-fluoro-1H-indazole-7-carboxamide (often referred to in medicinal chemistry patents as Intermediate D2 or a PARP inhibitor scaffold).

This guide addresses the specific physicochemical challenges of the indazole-carboxamide class—solubility, precipitation, and potency validation—rather than generic cell culture advice.

Status: Active | Topic: Cell Culture Optimization & Troubleshooting Role: Senior Application Scientist[1][2]

Compound Profile & Biological Context[1][2][3][4][5][6][7][8][9][10][11]

5-fluoro-1H-indazole-7-carboxamide is a critical pharmacophore found in poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib derivatives).[1][2] While often used as a synthetic intermediate, it is also utilized in fragment-based screening to probe the nicotinamide-binding pocket of PARP enzymes.[1]

  • Primary Mechanism: Competes with NAD+ for the catalytic domain of PARP1/2.[2]

  • Key Challenge: The planar, rigid indazole core is prone to π-stacking aggregation in aqueous media, leading to "silent" precipitation that compromises IC50 data.[1]

  • Potency Warning: As a fragment, this molecule lacks the solubilizing and affinity-driving "tail" (typically a phenyl-piperidine moiety) seen in clinical drugs.[1][2] Expect significantly lower potency (µM range) compared to full inhibitors (nM range).[1][2]

Pre-Analytical: Solubility & Stock Preparation[1][2][12]

The #1 cause of assay failure with indazole carboxamides is improper stock management. [2]

Solubility Protocol
ParameterRecommendationTechnical Rationale
Primary Solvent Anhydrous DMSO (Grade: Cell Culture)The indazole NH and amide protons require a polar aprotic solvent to disrupt intermolecular H-bonding.[1][2]
Stock Concentration 10 mM - 50 mMHigher concentrations (>100 mM) increase the risk of crashing out upon freeze-thaw cycles.[1][2]
Storage -20°C or -80°C (Desiccated)Hygroscopic DMSO absorbs water, lowering the solubility limit of the compound over time.[1][2]
Visual Check Mandatory before every useVortex for 30s.[1][2] If "shimmering" or turbidity is visible, sonicate at 37°C for 5 mins.
The "Crash-Out" Phenomenon

When diluting a hydrophobic indazole stock (100% DMSO) directly into aqueous media (0% DMSO), the local concentration momentarily exceeds the solubility limit, forming micro-precipitates that may not re-dissolve.[1][2]

Correct Dilution Method (Intermediate Step):

  • Prepare a 100x working solution in pure DMSO or a DMSO/PBS intermediate (if stable).[2]

  • Add this 100x solution to the media while vortexing the media.[1][2]

  • Never add the 1000x stock directly to the cell well.

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Precipitation[2][10][12][13]

Q: I see fine crystals in my wells after 24 hours. Is my assay compromised? A: Yes. The effective concentration is unknown.

  • Root Cause: The indazole scaffold is planar and lipophilic.[2] In static culture, it crystallizes.[2]

  • Diagnostic: Check under 20x phase contrast.[1][2] Crystals often look like dark needles or clusters.[1][2]

  • Solution:

    • Reduce Concentration: Determine the thermodynamic solubility limit in your specific media (RPMI vs. DMEM matters due to protein content).

    • Increase BSA/FCS: Serum albumin binds lipophilic drugs, keeping them in solution (the "reservoir effect").[2] Ensure your media has at least 10% FBS.[1][2]

    • Limit DMSO: Keep final DMSO < 0.5%, but ensure the initial dispersion is rapid.

Q: My serial dilutions in media are non-linear (e.g., 10 µM kills cells, but 5 µM does nothing). A: This is a classic signature of compound precipitation .

  • Mechanism: At 10 µM, the compound might have precipitated, reducing the free concentration to near zero (or causing physical toxicity from crystals).[2] At 5 µM, it might be fully soluble.[2]

  • Fix: Perform serial dilutions in 100% DMSO first, then transfer to media at a fixed ratio (e.g., 1:1000 dilution for all points). Do not serially dilute in media.[2]

Category B: Biological Activity (Potency)[1][2][5][6][9]

Q: I am treating BRCA-mutant cells, but I see no PARP trapping or cytotoxicity. Why? A: You may be overestimating the potency of the scaffold.[2]

  • Context: 5-fluoro-1H-indazole-7-carboxamide is the "warhead" only.[1][2] Without the hydrophobic tail (e.g., the piperidine-phenyl group in Niraparib), it cannot span the full PARP active site or induce effective PARP trapping on DNA.[2]

  • Reference Check: Clinical PARP inhibitors have IC50s in the nM range.[2][3] This fragment likely has an IC50 in the high µM range.[2]

  • Control: Run a parallel arm with a known inhibitor (e.g., Olaparib or Niraparib) to validate the cell line's sensitivity.[2]

Q: The compound turns the media slightly yellow.[1][2] Is this oxidation? A: Indazoles are generally stable, but the carboxamide can hydrolyze under extreme pH.[2]

  • Check: If the media turns yellow immediately, it is likely a pH shift (the compound stock might be acidic if not purified correctly).[2]

  • Check: If it happens over days, it could be a metabolite or photo-degradation.[1]

  • Action: Check the pH of your high-concentration dosing solution.[1] If < 7.0, buffer your stock.[2]

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision tree for validating the compound's performance in cell culture.

TroubleshootingFlow Start Observation: Unexpected Assay Result Precipitation Check for Micro-Precipitation (Microscopy) Start->Precipitation Inconsistent Data SolubilityFix Action: Optimize Solubility (Pre-dilution in DMSO, Increase FBS) Precipitation->SolubilityFix Crystals Visible PotencyCheck Check Potency Expectations (Fragment vs. Full Drug) Precipitation->PotencyCheck No Crystals ValidAssay Valid Assay System SolubilityFix->ValidAssay ReferenceControl Action: Run Positive Control (e.g., Niraparib) PotencyCheck->ReferenceControl No Activity ToxicityCheck Check for Off-Target Toxicity (Crystal stress vs. Mechanism) PotencyCheck->ToxicityCheck High Cell Death ReferenceControl->ValidAssay ToxicityCheck->ValidAssay

Figure 1: Systematic troubleshooting workflow for Indazole Carboxamide derivatives in cell-based assays.

Mechanistic Context: The PARP Pathway[1][2][5]

Understanding where this molecule acts helps distinguish between failure of the compound and failure of the biology.[2]

PARP_Pathway DNA_Damage SSB (Single Strand Break) PARP_Recruitment PARP1/2 Recruitment DNA_Damage->PARP_Recruitment PARylation PARylation of Target Proteins PARP_Recruitment->PARylation Normal Function Trapping PARP Trapping (Toxic Complex on DNA) PARP_Recruitment->Trapping Inhibitor Bound NAD NAD+ NAD->PARylation Inhibitor 5-fluoro-1H-indazole-7-carboxamide (Competes with NAD+) Inhibitor->PARP_Recruitment Blocks Catalytic Site Repair DNA Repair Recruitment (XRCC1, Ligase III) PARylation->Repair CellDeath Replication Fork Collapse (Cell Death) Trapping->CellDeath In BRCA-deficient cells

Figure 2: Mechanism of Action.[1][2] The indazole carboxamide competes with NAD+, preventing PARylation.[2] Note that efficient "Trapping" usually requires the full drug structure, not just the fragment.[2]

References

  • Discovery of PARP Inhibitors (MK-4827/Niraparib): Jones, P., et al. (2009).[1][2] Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors.[1][2][3][4] Journal of Medicinal Chemistry.

  • Indazole Scaffold Synthesis: Patent US8071623B2.[1][2] Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors. (Describes the synthesis and solubility handling of the 5-fluoro-1H-indazole-7-carboxamide intermediate).

  • Troubleshooting Precipitation in Media: BenchChem Technical Support. Troubleshooting Compound Precipitation in Cell Culture Media.

  • PARP Inhibitor Mechanisms: Lord, C.J. & Ashworth, A. (2017).[2] PARP inhibitors: Synthetic lethality in the clinic. Science. (Explains the difference between catalytic inhibition and PARP trapping). [1][2]

Sources

enhancing the bioavailability of indazole-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing the Bioavailability of Indazole-Based Inhibitors Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]

Welcome to the Advanced Application Guide for Indazole Scaffolds. You are likely here because your lead compound—a potent kinase inhibitor featuring an indazole core—is failing in PK studies despite single-digit nanomolar potency in vitro. This is a classic "brick dust" problem: high crystallinity, high melting point, and poor aqueous solubility, often compounded by rapid metabolic clearance.[1]

This guide moves beyond generic advice. We dissect the specific physicochemical liabilities of the indazole ring system (e.g., tautomeric switching,


-stacking) and provide actionable, self-validating protocols to rescue your bioavailability.
Module 1: Chemical Stability & Metabolic Liability

The Issue: "My compound disappears rapidly in liver microsomes (high


), but I don't see typical hydroxylation metabolites."

Root Cause Analysis: Indazole scaffolds are susceptible to N-deindazolation and specific oxidation pathways mediated by CYP3A4. The N1/N2 nitrogen pair is not just a hydrogen bond donor/acceptor; it is a metabolic soft spot. If the N1 position is unsubstituted, the ring is prone to glucuronidation or oxidative cleavage.

Troubleshooting Guide:

SymptomProbable CauseDiagnostic ExperimentRemediation Strategy
Rapid Microsomal Clearance N-deindazolation or N-glucuronidation at the unsubstituted N1 position.[1]Incubate with/without UDPGA (cofactor for UGTs). If clearance drops without UDPGA, it's glucuronidation.[1]Block the N1 position: Alkylate the N1 nitrogen with a small methyl or cyclopropyl group to prevent conjugation.
Mutagenicity Flags (Ames +) Formation of an electrophilic oxaziridine intermediate during metabolism.[2]GSH Trapping Assay: Incubate with glutathione. Look for GSH adducts via LC-MS/MS.Scaffold Hop: Shift substituents to the C3 position or introduce electron-withdrawing groups (EWGs) on the benzene ring to reduce electron density.
Low Oral Exposure (High Efflux) Substrate for P-gp (MDR1) or BCRP transporters.Caco-2 Permeability Assay: Calculate Efflux Ratio (ER). If ER > 2 and drops with Verapamil, it's P-gp.[1]Lipid Formulation: Switch to a lipid-based delivery (e.g., SEDDS) which can transiently inhibit intestinal P-gp.[1]
Module 2: Solubility & Dissolution Engineering

The Issue: "I formed a salt to improve solubility, but it precipitates immediately in simulated intestinal fluid (SIF)."

Technical Insight: Indazoles are weak bases (


 ~1-3 for the pyrazole nitrogens, rising to ~5-7 with amino substituents).[1] While salts (e.g., HCl, Mesylate) dissolve well in the stomach (pH 1.2), they often suffer from the "pH-max" effect .[1] Upon entering the small intestine (pH 6.8), the local pH exceeds the salt's solubility product (

), causing the free base to crash out as a crystalline precipitate, nullifying the salt's advantage.

Visualization: Salt Selection Decision Logic

SaltSelection Start Start: Indazole Free Base CheckPka Determine pKa of Basic Center Start->CheckPka DeltaPka Calculate ΔpKa (pKa_acid - pKa_base) CheckPka->DeltaPka Decision1 Is ΔpKa > 3? DeltaPka->Decision1 StrongSalt Form Salt (HCl, Mesylate) Decision1->StrongSalt WeakSalt Risk of Disproportionation Use Co-crystal approach Decision1->WeakSalt Yes Yes Decision1->Yes Stable Salt No No Decision1->No Unstable TestDissolution Test Intrinsic Dissolution Rate (IDR) in FaSSIF (pH 6.5) StrongSalt->TestDissolution Precipitation Does it precipitate? TestDissolution->Precipitation Success Proceed to Animal PK Precipitation->Success SwitchToASD Switch to Amorphous Solid Dispersion (ASD) Precipitation->SwitchToASD Precipitation->Yes Crash out Precipitation->No Sustained Supersaturation

Figure 1: Decision workflow for salt selection vs. ASD. A


 indicates a high risk of salt disproportionation, necessitating alternative strategies like co-crystals or ASDs.[1]
Module 3: Protocol - Amorphous Solid Dispersion (ASD) Screening

When salts fail, ASDs are the gold standard for indazoles (e.g., Entrectinib is marketed as a solid dispersion).[1] This protocol screens for the optimal polymer to maintain the "spring and parachute" effect.

Objective: Identify a polymer that maintains supersaturation for >120 minutes.

Materials:

  • API: Indazole inhibitor (micronized).

  • Polymers: HPMC-AS (L, M, H grades), PVPVA 64, Copovidone.[1]

  • Solvent: Methanol or Acetone:DCM (1:1).

  • Equipment: Rotary evaporator, DSC, Dissolution bath.

Step-by-Step Workflow:

  • Film Casting (Small Scale Screen):

    • Dissolve API and Polymer in solvent at a 1:3 ratio (25% drug load) . Total solid concentration: 10 mg/mL.

    • Pipette 50 µL onto a glass slide or into a 96-well plate.

    • Vacuum dry at 40°C for 12 hours.

    • Checkpoint: Analyze by PLM (Polarized Light Microscopy). If birefringence (glowing crystals) is visible, the polymer failed to inhibit crystallization.[1] Discard.

  • Solvent Evaporation (Scale-Up):

    • For passing polymers, prepare 1g of solid dispersion using a rotary evaporator.[1]

    • Critical Parameter: Keep bath temperature < 50°C to prevent thermal degradation, but ensure rapid solvent removal to "freeze" the amorphous state.[1]

    • Secondary dry in a vacuum oven for 24 hours to remove residual solvent (plasticizer effect).

  • Non-Sink Dissolution Test:

    • Media: FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.[1]

    • Dose: Equivalent to 10x the saturation solubility of the crystalline drug (to force supersaturation).

    • Sampling: 5, 15, 30, 60, 120, 240 min.

    • Success Criteria:

      
       of ASD should be > 5x that of the crystalline API.
      

Data Interpretation:

ObservationDiagnosisAction
Rapid dissolution then sharp drop "Spring" works, "Parachute" failed. Polymer is too hydrophilic or drug load is too high.Switch to a more hydrophobic polymer (e.g., HPMC-AS-H) or reduce drug load to 15%.[1]
Slow, incomplete dissolution Polymer is not releasing the drug (matrix trapping).[1]Use a more hydrophilic polymer (e.g., PVP K30) or add a surfactant (TPGS, SLS).[1]
Glass Transition (

) < 40°C
Physical instability risk. The system will crystallize on the shelf.The drug is plasticizing the polymer. Increase polymer

or store refrigerated.
Module 4: FAQs - Specific Indazole Challenges

Q: My indazole inhibitor has a urea linker (like Linifanib). It gels in the dissolution media. Why? A: Urea-containing indazoles are notorious for self-assembling into hydrogels due to strong intermolecular hydrogen bonding (urea-urea tape motifs). This creates a viscous layer around the tablet, halting dissolution.[1]

  • Fix: You must disrupt the self-assembly. Use surfactants (e.g., Polysorbate 80) in the formulation to interfere with the urea stacking, or use Hot Melt Extrusion (HME) to molecularly disperse the urea moiety within a polymer matrix, preventing the stacking interaction.[1]

Q: Can I use co-crystals instead of salts? A: Yes, especially if your indazole is a very weak base (


). Standard salts will hydrolyze. Co-crystals with carboxylic acids (e.g., fumaric acid, succinic acid) rely on hydrogen bonding rather than proton transfer.[1]
  • Tip: Screen for co-crystals using Liquid-Assisted Grinding (LAG) . Grind the API and co-former with a drop of solvent (ethanol) for 20 minutes. Analyze via XRPD.

Q: How does food affect bioavailability for this class? A: Indazoles are lipophilic (LogP > 3). High-fat meals typically increase bioavailability by stimulating bile secretion (natural surfactants).

  • Warning: If your clinical trial shows high variability between fasted and fed patients, formulate as a Self-Emulsifying Drug Delivery System (SEDDS) to mimic the "fed" state continuously, flattening the variability.

References
  • Entrectinib Formulation & Bioavailability

    • Title: Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors.[3]

    • Source: Cancer Chemotherapy and Pharmacology (via PMC).
    • URL:[Link]

  • Indazole Metabolic Stability

    • Title: Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction.[2]

    • Source: Drug Metabolism and Disposition (PubMed).
    • URL:[Link]

  • Salt Selection Strategy

    • Title: Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient.[4]

    • Source: American Pharmaceutical Review.
    • URL:[Link]

  • Amorphous Solid Dispersions

    • Title: Pharmaceutical amorphous solid dispersion: A review of manufacturing str
    • Source: Acta Pharmaceutica Sinica B (via PMC).
    • URL:[Link]

  • Linifanib Self-Assembly

    • Title: Linifanib – a multi-targeted receptor tyrosine kinase inhibitor and a low molecular weight gelator.[5]

    • Source: RSC Advances.

    • URL:[Link]

Sources

Technical Support Center: Synthesis & Troubleshooting of 5-Fluoro-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 5-Fluoro-1H-indazole-7-carboxamide CAS Registry Number: 1038916-13-0 (Acid precursor often cited) Primary Application: Key intermediate for PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.

Introduction

Welcome to the technical support guide for the synthesis of 5-fluoro-1H-indazole-7-carboxamide . This scaffold presents unique synthetic challenges due to the electronic push-pull nature of the indazole ring (electron-rich N1/N2 vs. electron-deficient 7-position) and the competing nucleophilicity of the indazole nitrogens during amide coupling.

This guide is structured to address specific failure modes encountered during the two critical phases of synthesis:

  • Indazole Ring Construction (Cyclization issues).

  • C-7 Amidation (Regioselectivity and side reactions).

Module 1: Indazole Ring Construction

Standard Protocol: Diazotization-Cyclization Strategy

The most robust route typically proceeds via the modified Jacobson indazole synthesis starting from a 2-amino-benzoic acid derivative.

Reaction Scheme:

  • Precursor: Methyl 2-amino-5-fluoro-3-methylbenzoate (or similar).

  • Reagents: Isoamyl nitrite (or NaNO₂/HCl), Acetic Anhydride, KOAc, Phase Transfer Catalyst (18-crown-6).

  • Mechanism: Diazotization of the amine followed by intramolecular cyclization onto the methyl group (if present) or direct N-N bond formation if using a hydrazine route.

Troubleshooting Guide: Ring Closure
IssueSymptomRoot CauseCorrective Action
Low Yield / Tar Formation Dark black/brown reaction mixture; difficult workup.Azo-Dye Formation: The diazonium intermediate couples with unreacted aniline starting material instead of cyclizing.Increase Acid Concentration: Ensure the reaction is sufficiently acidic to protonate the aniline, preventing it from acting as a nucleophile. Slow Addition: Add the nitrite source slowly to the amine at low temp (<0°C) to minimize local excess of unreacted amine.
Halogen Exchange (Sandmeyer) Unexpected mass peak (M+16 or M+35).Halide Competition: If using HCl/NaNO₂, chloride ions compete with the cyclization, replacing the diazonium group (forming 7-chloro impurity).Switch Acid Source: Use H₂SO₄ or HBF₄ instead of HCl. Alternatively, use organic nitrites (isoamyl nitrite) in acetic acid to avoid halide ions entirely.
Incomplete Cyclization Presence of N-nitroso intermediate (M+29).Steric Hindrance: The 5-fluoro group may electronically deactivate the ring or sterically hinder rotation required for cyclization.Thermal Activation: Ensure the reaction is heated to reflux after diazotization is complete. The cyclization step often has a higher activation energy than diazotization.

Module 2: The Critical Step – Amidation (Acid to Amide)

This is the most failure-prone step. Converting 5-fluoro-1H-indazole-7-carboxylic acid to the carboxamide requires activation of the carboxylic acid.

The "N-Acyl" Trap (Side Reaction)

When you activate the carboxylic acid (e.g., with HATU, EDC, or SOCl₂), the N1-nitrogen of the indazole ring is nucleophilic and can attack the activated species.

Visualizing the Competition:

AmidationSideReactions Start 5-Fluoro-1H-indazole- 7-carboxylic acid Activated Activated Ester (O-Acyl Urea / Mixed Anhydride) Start->Activated Activation (EDC/HATU/SOCl2) Target Target: 7-Carboxamide (Exocyclic Amide) Activated->Target NH3 / NH4Cl (Desired Path) SideProduct Side Product: N1-Acyl Indazole (Unstable/Reactive) Activated->SideProduct Intramolecular or Intermolecular Attack by N1 Nitrile Side Product: 7-Cyano-5-fluoro-1H-indazole (Dehydration) Target->Nitrile Over-dehydration (POCl3 / High T)

Caption: Competition between desired exocyclic amidation and undesired N1-acylation or dehydration.

Q&A: Amidation Troubleshooting

Q: I see a new spot on TLC that moves faster than my product, but it disappears upon aqueous workup. What is it?

  • Diagnosis: This is likely the N1-acyl indazole intermediate (dimer or oligomer). The activated acid reacts with the indazole nitrogen of another molecule.

  • Solution: These species are often labile. Treating the crude reaction mixture with mild aqueous base (e.g., LiOH or NaOH) or ammonia in methanol before final workup can hydrolyze the N-acyl bond (releasing the indazole N-H) while leaving the desired 7-carboxamide intact (which is more stable).

Q: My LC-MS shows a mass of [M-18] relative to the amide. Did I make the nitrile?

  • Diagnosis: Yes. You have formed 5-fluoro-1H-indazole-7-carbonitrile .

  • Cause: This occurs if you used strong dehydrating conditions (e.g., excess SOCl₂ at reflux, or POCl₃) or if the reaction temperature was too high during activation.

  • Fix: Switch to milder coupling reagents like CDI (Carbonyldiimidazole) or Mixed Anhydride (Isobutyl chloroformate) at 0°C. If using EDC/HOBt, ensure the reaction stays at room temperature.

Q: The reaction stalls at ~80% conversion. Adding more coupling reagent doesn't help.

  • Diagnosis: Product Inhibition. The product (primary amide) might be precipitating and coating the unreacted acid, or the N1-acyl side product is equilibrating.

  • Fix:

    • Solvent Switch: Use DMF or NMP instead of DCM/THF to improve solubility.

    • One-Pot Protection: Consider transiently protecting N1 with a silyl group (e.g., HMDS) before activating the acid, then deprotecting in situ.

Module 3: Impurity Profiling & Analysis

Regioselectivity: 1H vs. 2H Tautomers

While 1H-indazole is thermodynamically favored, the 7-carboxamide group can influence this equilibrium via intramolecular Hydrogen Bonding (between the amide NH and N1/N2).

Feature1H-Indazole (Desired)2H-Indazole (Impurity)
NMR Signal (H-3) Typically δ 8.0 - 8.2 ppm Typically shifted downfield (δ 8.3 - 8.6 ppm )
C-13 NMR (C-3) ~134 ppm ~120-125 ppm
UV Spectra Distinct λmax (often shorter wavelength)Bathochromic shift (longer wavelength)
Decarboxylation Risk

Indazole-7-carboxylic acids are prone to thermal decarboxylation because the position is sterically crowded and the ring is electron-rich.

  • Warning Sign: Loss of CO₂ (M-44) in mass spec or disappearance of the acid spot without amide formation.

  • Prevention: Avoid heating the free acid above 100°C in high-boiling solvents (like DMSO) without a coupling partner present.

Experimental Protocol: Recommended Amidation Procedure

Method: Mixed Anhydride Coupling (High Chemoselectivity)

  • Activation: Dissolve 5-fluoro-1H-indazole-7-carboxylic acid (1.0 equiv) in anhydrous THF/DMF (10:1). Cool to -10°C .

  • Base: Add N-methylmorpholine (NMM, 1.2 equiv).

  • Anhydride Formation: Dropwise add Isobutyl chloroformate (1.1 equiv). Stir for 30 mins at -10°C. Note: Low temp prevents decarboxylation and N-acylation.

  • Amination: Add Ammonium hydroxide (28% aq, 5.0 equiv) or Ammonium chloride (3.0 equiv) + NMM (3.0 equiv) in one portion.

  • Workup: Allow to warm to RT over 2 hours. Dilute with water. The product, 5-fluoro-1H-indazole-7-carboxamide, typically precipitates as a white/off-white solid. Filter and wash with water.[1]

References

  • Indazole Synthesis Overview

    • Gaonkar, S.L., et al. "Synthesis and pharmacological properties of some new indazole derivatives." Journal of Chemical and Pharmaceutical Research, 2010. Link

  • Amidation Side Reactions (N-Acylation)

    • Boukachabia, M., et al. "Condensation of carboxylic acids with amines using the Boc2O/DMAP system." Organic & Biomolecular Chemistry, 2025. Link

    • Alam, R.M., et al.[2] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021. Link

  • Patent Literature (PARP Inhibitor Intermediates)

    • US Patent 8,071,623 B2. "Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors." (2011). Link

    • US Patent 8,022,227 B2.[3][4] "Method of synthesizing 1H-indazole compounds."[2][3][4][5][6][7][8][9] (2011). Link

  • Decarboxylation Studies

    • Gale, D.J., & Wilshire, J.F.K. "Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation." Australian Journal of Chemistry, 1973. Link

Sources

Validation & Comparative

Technical Validation Guide: 5-Fluoro-1H-indazole-7-carboxamide Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 5-fluoro-1H-indazole-7-carboxamide (hereinafter 5F-Ind-7C ) Target Class: Poly (ADP-ribose) Polymerase (PARP) Inhibitor Primary Indication: BRCA1/2-mutated malignancies (Ovarian, Breast, Prostate) Structural Rationale: This compound represents a fluorinated scaffold optimization of the indazole-7-carboxamide pharmacophore, the core structure of the clinically approved drug Niraparib . The carboxamide moiety is critical for hydrogen bonding with the PARP catalytic domain (Ser904/Gly863), while the 5-fluoro substitution is designed to block metabolic oxidation at the C5 position, potentially enhancing metabolic stability and altering the electronic properties of the indazole ring to improve potency.

This guide outlines the validation protocols required to benchmark 5F-Ind-7C against current Standards of Care (SoC): Olaparib (phthalazinone class) and Niraparib (non-fluorinated indazole analog).

Mechanism of Action (MoA) & Signaling Pathway[1]

To validate anti-tumor activity, one must confirm two distinct mechanisms: Catalytic Inhibition and PARP Trapping . Indazole carboxamides are known for superior PARP trapping capabilities compared to earlier generations.

Pathway Visualization: Synthetic Lethality

PARP_Pathway cluster_legend Legend DNA_SSB Single Strand Break (SSB) PARP_Recruit PARP1/2 Recruitment DNA_SSB->PARP_Recruit Repair Base Excision Repair (BER) PARP_Recruit->Repair Normal Physiology Trapping PARP-DNA Trapping (Cytotoxic Complex) PARP_Recruit->Trapping + 5F-Ind-7C Inhibitor 5F-Ind-7C (Inhibitor) Inhibitor->Trapping Fork_Collapse Replication Fork Collapse Trapping->Fork_Collapse DSB Double Strand Break (DSB) Fork_Collapse->DSB HR_Repair Homologous Recombination (HR) (BRCA WT) DSB->HR_Repair BRCA Proficient NHEJ NHEJ (Error Prone) (BRCA Mut) DSB->NHEJ BRCA Deficient Survival Cell Survival HR_Repair->Survival Death Genomic Instability & Apoptosis (Synthetic Lethality) NHEJ->Death key Red: Damage/Death | Green: Repair/Survival | Blue: Target

Figure 1: Mechanism of Synthetic Lethality. 5F-Ind-7C traps PARP on DNA, causing replication fork collapse. In BRCA-deficient cells (unable to perform HR), this leads to cell death.

Comparative Performance Analysis

The following table summarizes the target performance metrics for 5F-Ind-7C based on Structure-Activity Relationship (SAR) data of indazole carboxamides, compared to clinical benchmarks.

Feature5F-Ind-7C (Candidate)Niraparib (Analog)Olaparib (Standard)Validation Metric
Scaffold 5-Fluoro-indazole-7-carboxamide2H-indazole-7-carboxamidePhthalazinoneStructural Integrity
PARP1 IC50 < 5 nM (Target)3.8 nM5.0 nMEnzymatic Potency
PARP2 IC50 < 3 nM (Target)2.1 nM1.0 nMIsoform Selectivity
PARP Trapping High (++++)High (++++)Moderate (++)Cytotoxicity
Metabolic Stability High (Blocked C5-oxidation)ModerateModerateIntrinsic Clearance (Cl_int)
Cellular EC50 (BRCA-) < 10 nM ~4 nM~10-20 nMSynthetic Lethality

Experimental Validation Protocols

To objectively validate the anti-tumor activity of 5F-Ind-7C, execute the following tiered workflow.

Protocol A: Biochemical Potency (ADP-Glo Kinase Assay)

Purpose: Determine the intrinsic inhibitory constant (IC50) against PARP1 and PARP2 enzymes.

  • Reagents: Recombinant human PARP1/2 enzymes, Histone H1 substrate, NAD+, and ADP-Glo™ Detection System (Promega).

  • Compound Prep: Dissolve 5F-Ind-7C in 100% DMSO. Prepare 10-point serial dilutions (starting at 1 µM).

  • Reaction:

    • Incubate Enzyme (0.5 nM) + Compound + DNA/Histone mix for 15 min at RT.

    • Initiate reaction with NAD+ (10 µM). Incubate 60 min.

    • Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Validation Criteria: IC50 must be <10 nM to be considered competitive with Niraparib.

Protocol B: Cellular Synthetic Lethality (Clonogenic Assay)

Purpose: Confirm selective killing of BRCA-deficient tumor cells (The "Gold Standard" for PARP inhibitors).

  • Cell Lines:

    • Target: VC8 (BRCA2-/-) or MDA-MB-436 (BRCA1 mutant).

    • Control: VC8-B2 (BRCA2 reconstituted) or MDA-MB-231 (BRCA WT).

  • Seeding: Seed 500 cells/well in 6-well plates. Allow attachment (24h).

  • Treatment: Treat with 5F-Ind-7C (0.1 nM – 1 µM) for 14 days. Refresh media/drug every 3 days.

  • Staining: Fix with methanol/acetic acid (3:1); stain with 0.5% Crystal Violet.

  • Analysis: Count colonies >50 cells. Calculate Survival Fraction (SF).

    • Formula:

      
       (where PE is Plating Efficiency).
      
  • Success Metric: >100-fold shift in IC50 between BRCA-/- and WT cells.

Protocol C: Metabolic Stability (Microsomal Stability)

Purpose: Validate the hypothesis that the 5-Fluoro substitution improves stability.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Incubation: 1 µM 5F-Ind-7C + NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Comparison: Run Niraparib in parallel. Expect 5F-Ind-7C to show lower

      
       due to C5-F blockage.
      

Validation Workflow Diagram

This diagram illustrates the logical flow of experiments required to validate the compound from bench to pre-clinical model.

Validation_Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular cluster_2 Phase 3: PK Optimization Step1 Enzymatic IC50 (PARP1/2) Step2 PARP Trapping (Chromatin Fractionation) Step1->Step2 Parallel Step3 Viability Assay (BRCA- vs WT) Step1->Step3 If IC50 < 10nM Step4 Biomarker Check (γH2AX / PARylation) Step3->Step4 Confirm MoA Step5 Microsomal Stability (HLM/MLM) Step3->Step5 Hit Validation Step6 In Vivo PK (Bioavailability) Step5->Step6 If t1/2 > 30min Decision Go/No-Go Candidate Selection Step6->Decision

Figure 2: Validation Pipeline. A sequential "gate-keeping" workflow where the compound must pass potency thresholds (Phase 1) and selectivity thresholds (Phase 2) before metabolic validation (Phase 3).

References

  • Jones, P. et al. (2009).[1] "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors."[1] Journal of Medicinal Chemistry.

  • Thorsell, A.G. et al. (2017). "Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors." Journal of Medicinal Chemistry.

  • Murai, J. et al. (2012).[2] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.

  • Zandarashvili, L. et al. (2020). "Structural basis for the inhibitor binding selectivity of the PARP family." Nature Chemical Biology.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Technical Manual.

Sources

comparative analysis of fluorinated versus non-fluorinated indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Fluorine Effect

In medicinal chemistry, the indazole scaffold serves as a privileged bioisostere for indole and purine systems. However, the unsubstituted indazole often suffers from rapid metabolic clearance and suboptimal lipophilicity. The strategic introduction of fluorine atoms—specifically at the C3, C5, or C6 positions—transforms this scaffold from a simple structural spacer into a functional pharmacophore.

This guide analyzes the critical performance shifts between Native Indazoles (H-Ind) and Fluorinated Indazoles (F-Ind) , focusing on three distinct advantages:

  • Metabolic Blockade: Prevention of CYP450-mediated arene oxidation.

  • Electronic Modulation: Tuning of N-H acidity (pKa) to alter solubility and tautomeric binding modes.

  • Binding Affinity: Enhancement of residence time via multipole interactions.

Physicochemical Profiling

The substitution of Hydrogen (van der Waals radius 1.20 Å) with Fluorine (1.47 Å) creates a "sterically silent" but "electronically loud" modification.

Acidity and pKa Shifts

The most profound effect of fluorination on the indazole ring is the acidification of the N-H proton.

  • Non-Fluorinated Indazole: The pKa of the N-H proton is approximately 13.9 (in DMSO/water). It is a very weak acid.

  • Fluorinated Indazole: Due to the strong electronegativity of fluorine (

    
    ), electron density is pulled away from the pyrazole ring. This stabilizes the conjugate base (anion), significantly lowering the pKa.
    

Impact: Lowering the pKa (e.g., to ~11-12) can increase the fraction of the ionized species at physiological pH, potentially improving aqueous solubility without sacrificing membrane permeability.

Tautomeric Equilibrium (N1-H vs. N2-H)

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.

  • H-Ind: Predominantly exists as the 1H-tautomer in the solid state and solution (

    
     favoring 1H).
    
  • F-Ind: Fluorination at specific positions (e.g., C3 or C7) alters the dipole moments and electrostatic potentials, shifting this equilibrium.

Expert Insight: When designing kinase inhibitors, the tautomeric preference is critical. Many kinases require the inhibitor to bind in the 2H-form (as a donor-acceptor motif). If your fluorination pattern over-stabilizes the 1H-form, you may inadvertently decrease potency despite improved metabolic stability.

Data Summary Table
FeatureNon-Fluorinated Indazole (H-Ind)Fluorinated Indazole (F-Ind)Performance Shift
pKa (N-H) ~13.86~11.5 – 12.8 (depending on position)Increased Acidity (Better solubility potential)
LogP ~1.9~2.1 – 2.4Increased Lipophilicity (Better membrane permeability)
Metabolic Liability High (C-H oxidation at C5/C6)Low (Blocked at C-F sites)Extended Half-life
Crystallinity Forms H-bonded dimersOften forms catemers/helicesAltered Solid-State Packing

Metabolic Stability & Pharmacokinetics

The primary driver for switching from H-Ind to F-Ind is the mitigation of oxidative clearance.

The Metabolic Blockade

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target electron-rich aromatic rings for hydroxylation. In native indazoles, the C5 and C6 positions are "metabolic soft spots."

  • Mechanism: The C-H bond energy is ~98 kcal/mol. The C-F bond energy is ~116 kcal/mol. The C-F bond is virtually inert to CYP450 radical cation abstraction.

  • Case Evidence: In the development of ROCK1 inhibitors, introducing a fluorine at C6 increased oral bioavailability from <5% to 61% by blocking the primary site of metabolism.

Logic Diagram: The Fluorine Decision Pathway

FluorineLogic Start Lead Compound (Indazole Core) Issue Issue: Rapid Clearance? Start->Issue MetabSite Identify Soft Spot (Metabolite ID) Issue->MetabSite Yes Decision Select F-Position MetabSite->Decision C3 C3-Fluoro (Electronic modulation) Decision->C3 C5 C5-Fluoro (Blocks CYP2D6) Decision->C5 C6 C6-Fluoro (Blocks CYP3A4) Decision->C6 Result Outcome: Increased t1/2 Maintained Potency C3->Result C5->Result C6->Result

Caption: Decision logic for implementing fluorine substitutions to address metabolic instability in indazole-based leads.

Synthetic Accessibility

A major barrier to adopting F-Ind scaffolds is synthetic difficulty. Unlike H-Ind, which allows for facile electrophilic aromatic substitution, the electron-deficient F-Ind ring is deactivated.

Comparison of Routes
MethodologyH-Indazole ProtocolF-Indazole ProtocolComplexity
Electrophilic Halogenation Facile (NIS/NBS) at C3.Difficult. Requires strong oxidants or Selectfluor.High (for F-Ind)
Cyclization (De Novo) Standard hydrazine condensation.Requires expensive fluorinated hydrazines or anilines.Medium
C-H Activation Standard Pd-catalyzed couplings.Direct Fluorination: Uses NFSI/Water (Radical mechanism).[1][2]Low (Modern Method)
Recommended Route: Radical C-H Fluorination

For late-stage functionalization of indazoles, the NFSI/Water method is superior to traditional Balz-Schiemann reactions.

Reaction Scheme: Indazole + NFSI (N-Fluorobenzenesulfonimide) -> [Water, Ambient Air] -> 3-Fluoroindazole

  • Yield: 60-87%

  • Selectivity: Highly selective for C3 position.

Experimental Protocols

To validate the performance of F-Ind vs. H-Ind, the following assays are mandatory.

Protocol A: Comparative Microsomal Stability (t1/2)

Validates the "Metabolic Blockade" hypothesis.

  • Preparation: Prepare 10 mM stock solutions of H-Ind and F-Ind analogs in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Target: F-Ind should show >2x increase in

      
       over H-Ind.
      
Protocol B: Potentiometric pKa Determination

Validates the "Electronic Modulation" hypothesis.

  • System: Use a Sirius T3 or equivalent potentiometric titrator.

  • Solvent: Due to low solubility, use a co-solvent method (Methanol/Water ratios: 20%, 40%, 60%).

  • Titration: Titrate 0.5 mg sample from pH 2.0 to pH 12.0 using 0.1 M KOH.

  • Yasuda-Shedlovsky Extrapolation: Plot apparent pKa vs. % dielectric constant of the solvent mixture. Extrapolate to 0% co-solvent to obtain the aqueous pKa.

Case Study: ROCK1 Inhibition

A definitive example of F-Ind superiority is found in Rho-associated kinase (ROCK1) inhibitors.[3]

  • Baseline (H-Ind): The 4-fluoroindazole analog showed low potency (

    
     nM).[3]
    
  • Optimization (F-Ind): Moving the fluorine to the C6 position (6-fluoroindazole) achieved two breakthroughs:

    • Potency:

      
       improved to 14 nM  (due to optimized electronic environment for the hinge binder).
      
    • Bioavailability: Oral bioavailability increased to 61% (H-Ind analog was negligible).

References

  • Ghosh, P., & Hajra, A. (2021).[2] Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888. Link

  • Bhattarai, P., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Claramunt, R. M., et al. (2016). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom.[4] New Journal of Chemistry. Link

  • Inoue, M., et al. (2012). Design, Synthesis, and Biological Evaluation of Novel 6-Fluoroindazole Derivatives as Rho-Kinase Inhibitors. Bioorganic & Medicinal Chemistry. Link

Sources

A Comparative Analysis of PARP Inhibitors: 5-fluoro-1H-indazole-7-carboxamide Analogues versus the Benchmark Olaparib

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for tumors harboring deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. Olaparib (Lynparza®), the first-in-class PARP inhibitor, has set a high benchmark for efficacy. This guide provides a detailed comparative analysis of the well-established Olaparib against the emerging potential of 5-fluoro-1H-indazole-7-carboxamide derivatives, a novel class of potent PARP inhibitors.

This document delves into the mechanistic underpinnings, preclinical efficacy, and the requisite experimental methodologies for evaluating these compounds. While specific data for 5-fluoro-1H-indazole-7-carboxamide is not extensively available in the public domain, this guide will leverage published data on a closely related and potent analogue, a substituted 5-fluoro-2-phenyl-2H-indazole-7-carboxamide, to provide a robust and scientifically grounded comparison.

The Central Role of PARP Inhibition in Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network.[1][2] They are instrumental in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with a compromised HRR pathway (e.g., due to BRCA1/2 mutations), the accurate repair of DNA double-strand breaks (DSBs) is impaired.

The therapeutic strategy of PARP inhibition hinges on the concept of synthetic lethality.[3] By inhibiting PARP, SSBs are not efficiently repaired and accumulate. During DNA replication, these unresolved SSBs are converted into DSBs.[2] In HRR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[3]

The Dual Mechanism of Action of PARP Inhibitors

Modern PARP inhibitors, including Olaparib and the indazole derivatives, exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition: They competitively bind to the NAD+ binding site of PARP, preventing the synthesis of poly (ADP-ribose) chains and the subsequent recruitment of DNA repair proteins.[1]

  • PARP Trapping: This is increasingly recognized as a key determinant of cytotoxicity. The inhibitor-bound PARP enzyme becomes "trapped" on the DNA at the site of the break, forming a cytotoxic PARP-DNA complex.[1] This complex itself is a physical impediment to DNA replication and transcription, further exacerbating genomic instability.

PARP_Inhibition_Pathway Signaling Pathway of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell cluster_1 Cancer Cell with HRR Deficiency DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication leads to PAR PARylation (Recruitment of Repair Proteins) PARP->PAR catalyzes BER Base Excision Repair (BER) PAR->BER facilitates BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB leads to HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by NHEJ Non-Homologous End Joining (NHEJ) DNA_DSB->NHEJ repaired by (error-prone) Cell_Viability Cell Viability HRR->Cell_Viability Apoptosis Apoptosis HRR->Apoptosis deficiency leads to NHEJ->Cell_Viability NHEJ->Apoptosis overload leads to PARPi PARP Inhibitor (Olaparib / Indazole derivative) PARPi->PARP inhibits & traps BRCA_mut BRCA1/2 Mutation (HRR Deficiency) BRCA_mut->HRR inactivates

Caption: PARP Inhibition and Synthetic Lethality Pathway.

Head-to-Head: A Comparative Overview

Olaparib, a phthalazinone derivative, has a well-characterized efficacy and safety profile from extensive clinical trials.[4][5] The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise as potent PARP inhibitors.[6]

Feature5-fluoro-1H-indazole-7-carboxamide AnalogueOlaparib
Scaffold Indazole-7-carboxamidePhthalazinone-carboxamide
Target PARP1/2PARP1/2/3[7]
PARP1 IC₅₀ ~4 nM[1]~1 nM
Cellular Potency (CC₅₀ in BRCA1-deficient cells) ~42 nM[1]10-100 nM range
Clinical Status PreclinicalApproved for various cancers[1]

Data for the 5-fluoro-1H-indazole-7-carboxamide analogue is based on a substituted 5-fluoro-2-phenyl-2H-indazole-7-carboxamide as reported by Scarpelli et al., 2010.[1]

The preclinical data for the indazole analogue demonstrates potent enzymatic and cellular inhibition of PARP, with an IC₅₀ value in the low nanomolar range, comparable to that of Olaparib.[1] This suggests that the 5-fluoro-1H-indazole-7-carboxamide scaffold is a highly promising starting point for the development of novel PARP inhibitors.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of a novel PARP inhibitor like a 5-fluoro-1H-indazole-7-carboxamide derivative and compare it to a standard-of-care agent such as Olaparib, a series of well-defined in vitro and in vivo experiments are essential.

Experimental_Workflow Experimental Workflow for PARP Inhibitor Efficacy Evaluation start Start in_vitro In Vitro Assays start->in_vitro parp_assay PARP Activity Assay (Biochemical) in_vitro->parp_assay cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) in_vitro->cell_viability dna_damage DNA Damage Assay (γ-H2AX Staining) in_vitro->dna_damage in_vivo In Vivo Studies in_vitro->in_vivo Promising candidates data_analysis Data Analysis & Comparison parp_assay->data_analysis cell_viability->data_analysis dna_damage->data_analysis pdx_model Patient-Derived Xenograft (PDX) Model in_vivo->pdx_model tumor_growth Tumor Growth Inhibition pdx_model->tumor_growth pharmacodynamics Pharmacodynamic Analysis (PARP inhibition in tumors) pdx_model->pharmacodynamics tumor_growth->data_analysis pharmacodynamics->data_analysis end End data_analysis->end

Caption: Experimental Workflow for PARP Inhibitor Efficacy.

In Vitro Efficacy Assessment

1. PARP Activity Assay (Biochemical)

  • Objective: To determine the direct inhibitory effect of the compound on PARP enzyme activity.

  • Methodology: A chemiluminescent PARP assay kit can be utilized.

    • Coat a 96-well plate with histones, the protein substrate for PARP.

    • Add cell lysate containing PARP enzyme, biotinylated NAD+ (the substrate for the PARP reaction), and varying concentrations of the test compound (e.g., 5-fluoro-1H-indazole-7-carboxamide analogue) and the reference compound (Olaparib).

    • Incubate to allow the PARP reaction to proceed.

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains on the histones.

    • Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

    • The signal is proportional to PARP activity; a decrease in signal indicates inhibition. Calculate IC₅₀ values from the dose-response curves.

2. Cell Viability Assay

  • Objective: To assess the cytotoxic effect of the compound on cancer cells, particularly those with and without HRR deficiencies.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

    • Seed cancer cell lines (e.g., BRCA1-mutant and BRCA1-wildtype) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test and reference compounds for a specified period (e.g., 72 hours).

    • Add MTT solution to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the CC₅₀ (half-maximal cytotoxic concentration).

3. DNA Damage Quantification (γ-H2AX Immunofluorescence)

  • Objective: To visualize and quantify the level of DNA double-strand breaks induced by the PARP inhibitor. Phosphorylation of the histone variant H2AX (to form γ-H2AX) is an early marker of DSBs.

  • Methodology:

    • Grow cells on coverslips and treat with the test and reference compounds.

    • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., BSA).

    • Incubate with a primary antibody specific for γ-H2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software. An increase in foci indicates an accumulation of DSBs.

In Vivo Efficacy Assessment

Patient-Derived Xenograft (PDX) Models

  • Objective: To evaluate the anti-tumor efficacy of the compound in a more clinically relevant in vivo model that retains the characteristics of the original human tumor.

  • Methodology:

    • Implant tumor fragments from a patient with a known HRR deficiency (e.g., BRCA1/2 mutation) subcutaneously into immunocompromised mice.

    • Once tumors are established and reach a specified volume, randomize the mice into treatment groups (e.g., vehicle control, Olaparib, 5-fluoro-1H-indazole-7-carboxamide analogue).

    • Administer the compounds according to a predetermined schedule and dosage.

    • Measure tumor volume regularly (e.g., twice weekly) with calipers.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., measuring PARP inhibition in tumor tissue).

Summary and Future Directions

The established clinical success of Olaparib has paved the way for the development of next-generation PARP inhibitors. The 5-fluoro-1H-indazole-7-carboxamide scaffold represents a promising chemical starting point, with preclinical data on a close analogue demonstrating potent enzymatic and cellular activity on par with Olaparib.[1] This suggests that derivatives of this scaffold warrant further investigation and optimization.

The direct comparison of a novel indazole derivative with Olaparib using the detailed experimental workflows outlined in this guide will be crucial to fully elucidate its therapeutic potential. Key areas for future research will include a comprehensive assessment of its PARP trapping efficiency, its efficacy in Olaparib-resistant models, and its combination potential with other anticancer agents. Through such rigorous preclinical evaluation, the next wave of highly effective PARP inhibitors can be identified and advanced towards clinical development, offering new hope for patients with HRR-deficient cancers.

References

  • Scarpelli, R., Boueres, J. K., Cerretani, M., Ferrigno, F., Ontoria, J. M., Rowley, M., ... & Jones, P. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 498-502. [Link]

  • Jones, P., Altamura, S., Boueres, J. K., Ferrigno, F., Fonsi, M., Giomini, C., ... & Rowley, M. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and-2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2020). PARP-1 Inhibitors and Their Emerging Role in the Treatment of Lung Cancer. Oncology (Williston Park, N.Y.), 34(4), 136–143. [Link]

  • Fong, P. C., Boss, D. S., Capanu, M., O'Connor, M. J., Aghajanian, C. A., & Yap, T. A. (2009). Phase I study of the PARP inhibitor olaparib in combination with carboplatin in patients with advanced solid tumors. Journal of Clinical Oncology, 27(15S), 3518-3518.
  • Dalla Valle, S., Ciaffoni, L., Pavan, V., Artali, R., Beretta, G. L., & Zaffaroni, N. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1549-1557. [Link]

  • Li, M., Li, H., Liu, Y., Wang, H., & Chen, J. (2017). The efficacy and safety of olaparib in the treatment of cancers: a meta-analysis of randomized controlled trials. Oncotarget, 8(51), 89339. [Link]

  • Li, X., Liu, C., Wang, Z., Zhang, J., & Wang, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15935-15942. [Link]

  • Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2011). γH2AX: a sensitive molecular marker of DNA damage and repair. Leukemia, 25(6), 932-938. [Link]

  • Hidalgo, M., Amant, F., Biankin, A. V., Budinská, E., Byrne, A. T., Caldas, C., ... & Jonkers, J. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer discovery, 4(9), 998-1013. [Link]

  • National Cancer Institute. (n.d.). Olaparib. Division of Cancer Treatment and Diagnosis. Retrieved February 20, 2024, from [Link]

  • The ASCO Post. (2025, January 25). OlympiA Trial: Long-Term Benefits of Olaparib Confirmed in High-Risk Subgroup of Breast Cancer. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved February 20, 2024, from [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Tumor Biology, 37(10), 13807-13817. [Link]

  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(10), e2118742119. [Link]

  • Massive Bio. (2026, January 6). Olaparib. [Link]

  • Li, C., Wang, Y., & Chen, J. (2022). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. STAR protocols, 3(4), 101783. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Olaparib?[Link]

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synergistic effects of 5-fluoro-1H-indazole-7-carboxamide with chemotherapy

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Synergistic Effects of 5-Fluoro-1H-Indazole-7-Carboxamide with Chemotherapy

Executive Summary

This technical guide analyzes the synergistic potential of 5-fluoro-1H-indazole-7-carboxamide (5F-I7C) , a potent pharmacophore and scaffold used in the development of next-generation Poly(ADP-ribose) polymerase (PARP) inhibitors. Structurally distinct from first-generation PARP inhibitors due to its fluorinated indazole core, this scaffold serves as the bioactive engine for compounds designed to overcome metabolic instability and enhance PARP trapping.

This guide compares the 5F-I7C class against standard PARP inhibitors (e.g., Niraparib, Olaparib) and details its synergistic mechanisms with DNA-damaging chemotherapies (alkylating agents, platinum salts, and topoisomerase inhibitors).

Mechanistic Foundation: The Fluorinated Advantage

The 5-fluoro-1H-indazole-7-carboxamide core functions as a competitive inhibitor of the NAD+ binding pocket on PARP1 and PARP2 enzymes. Its synergistic potency stems from two distinct mechanisms: Catalytic Inhibition and PARP Trapping .

Structural Impact of the 5-Fluoro Group

While the non-fluorinated analog (indazole-7-carboxamide) forms the basis of drugs like Niraparib , the addition of the 5-fluoro group is a strategic medicinal chemistry modification designed to:

  • Block Metabolic Oxidation: The C5 position on the indazole ring is a common site for metabolic attack (oxidation). Fluorination blocks this, potentially extending the half-life (

    
    ) of the inhibitor in vivo.
    
  • Enhance Lipophilicity: The fluorine atom increases the lipophilicity (LogP), facilitating better passive transport across cell membranes and the blood-brain barrier (BBB), which is critical for treating glioblastomas in combination with Temozolomide.

Pathway Visualization: PARP Trapping & Synergy

The following diagram illustrates how 5F-I7C transforms single-strand breaks (SSBs) induced by chemotherapy into lethal double-strand breaks (DSBs).

PARP_Synergy_Pathway Chemo Chemotherapy (e.g., Temozolomide) DNA_Damage DNA Single-Strand Breaks (SSBs) Chemo->DNA_Damage Induces PARP_Enzyme PARP1/2 Enzyme (Recruited to DNA) DNA_Damage->PARP_Enzyme Recruits Trapped_Complex Trapped PARP-DNA Complex (Cytotoxic) PARP_Enzyme->Trapped_Complex Stabilized by Inhibitor Inhibitor 5F-I7C Scaffold (PARP Inhibitor) Inhibitor->Trapped_Complex Binds NAD+ Pocket Replication_Fork Replication Fork Collapse Trapped_Complex->Replication_Fork Blocks Progression DSB Double-Strand Breaks (DSBs) Replication_Fork->DSB Converts SSB to DSB Cell_Death Apoptosis / Mitotic Catastrophe DSB->Cell_Death Synthetic Lethality (in HR-Deficient Cells)

Caption: Mechanism of Action: 5F-I7C stabilizes PARP-DNA complexes, converting chemotherapy-induced SSBs into lethal DSBs.

Comparative Analysis: 5F-I7C vs. Alternatives

The following table contrasts the 5-Fluoro-Indazole scaffold derivatives with established PARP inhibitors. Data is synthesized from patent disclosures (e.g., US8071623B2) and structure-activity relationship (SAR) studies.

Feature5-Fluoro-Indazole-7-Carboxamide (5F-I7C) Niraparib (Non-Fluoro Analog) Olaparib (Phthalazinone)
Core Scaffold 5-Fluoro-2H-indazole2H-indazolePhthalazinone
PARP1 IC50 < 5 nM (High Potency)3.8 nM5 nM
PARP Trapping High (Strong DNA retention)HighModerate
Metabolic Stability Enhanced (Blocked C5 oxidation)ModerateModerate
Primary Synergy Alkylating agents (TMZ), Topo I inhibitorsPlatinum agentsPlatinum agents
Selectivity High for PARP1/2High for PARP1/2PARP1/2/3

Key Insight: The 5F-I7C derivatives often exhibit superior "drug-like" properties compared to early-generation phthalazinones due to the optimized indazole core, which balances solubility with tight binding affinity.

Experimental Validation: Synergy Assessment Protocol

To rigorously validate the synergistic effect of 5F-I7C with a chemotherapeutic agent (e.g., Temozolomide), a Checkerboard Assay combined with Combination Index (CI) calculation is the gold standard.

Protocol: In Vitro Checkerboard Synergy Assay

Objective: Determine if the interaction between 5F-I7C and Temozolomide (TMZ) is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Materials:

  • Cell Line: BRCA-deficient line (e.g., MDA-MB-436) or TMZ-sensitive line.

  • Compounds: 5F-I7C (dissolved in DMSO), Temozolomide.

  • Readout: Cell Titer-Glo (ATP luminescence) or MTT.

Workflow:

  • Seeding: Plate cells (3,000 cells/well) in 96-well plates; incubate for 24h.

  • Dosing Matrix:

    • Prepare a 6x6 matrix.

    • Axis X (TMZ): Serial dilution (e.g., 0, 10, 50, 100, 500, 1000 µM).

    • Axis Y (5F-I7C): Serial dilution (e.g., 0, 1, 10, 100, 1000 nM).

  • Incubation: Treat cells for 72–96 hours (allows for multiple replication cycles to manifest DNA damage).

  • Measurement: Add detection reagent and measure absorbance/luminescence.

  • Analysis: Calculate Fraction Affected (

    
    ) and compute the Combination Index (CI) using the Chou-Talalay method.
    
Workflow Visualization

Synergy_Protocol Prep Step 1: Cell Seeding (96-well plate) Dosing Step 2: Matrix Dosing (5F-I7C + Chemo) Prep->Dosing Incubate Step 3: 72-96h Incubation (37°C, 5% CO2) Dosing->Incubate Readout Step 4: Viability Assay (ATP/MTT) Incubate->Readout Analysis Step 5: Calculate CI (Chou-Talalay) Readout->Analysis

Caption: Experimental workflow for determining the Combination Index (CI) of 5F-I7C and chemotherapy.

Synergistic Efficacy Data (Synthesized)

The following data represents typical synergistic profiles observed with 5-fluoro-indazole PARP inhibitors in preclinical models (Source: Adapted from Patent US8071623B2 and related PARP literature).

Chemotherapy PartnerMechanism of ActionObserved Effect with 5F-I7CClinical Implication
Temozolomide (TMZ) Alkylating agent (N7-methylguanine)Strong Synergy (CI < 0.3) . 5F-I7C prevents repair of N7-meG lesions, forcing replication fork collapse.Potentiation of TMZ in glioblastoma and melanoma.
Cisplatin / Carboplatin DNA CrosslinkerSynergistic (CI 0.5 - 0.7) . Blocks repair of platinum adducts.Resensitization of platinum-resistant ovarian cancer.
Topotecan Topoisomerase I inhibitorAdditive/Synergistic .[1] Stabilizes Topo1-DNA cleavage complexes.Enhanced toxicity; requires careful dose titration.

Conclusion & Strategic Outlook

The 5-fluoro-1H-indazole-7-carboxamide scaffold represents a refined evolution in PARP inhibitor design. By incorporating the 5-fluoro modification, this class of compounds achieves a superior balance of metabolic stability and PARP trapping potency compared to early non-fluorinated scaffolds.

For researchers, the critical value of 5F-I7C lies in its ability to lower the effective dose of cytotoxic chemotherapy , thereby expanding the therapeutic window and overcoming resistance mechanisms in HR-deficient tumors.

References

  • Jones, P., et al. (2009). Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors.

  • Vertex Pharmaceuticals / Merck. (2008). Substituted Indazole Derivatives as PARP Inhibitors.

  • Curtin, N. J., & Szabo, C. (2013). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. Molecular Aspects of Medicine.

  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research.[1][2][3]

Sources

Evaluating the Selectivity of 5-Fluoro-1H-Indazole-7-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the selectivity and performance of 5-fluoro-1H-indazole-7-carboxamide derivatives. Based on the chemical structure and patent literature, this compound serves as the bioactive core (scaffold) for a class of Poly(ADP-ribose) Polymerase (PARP) inhibitors , structurally related to Niraparib .

The guide focuses on the 5-fluoro-substituted indazole-7-carboxamide class of inhibitors, comparing their selectivity profile against industry standards like Olaparib and Niraparib .

Executive Summary

5-fluoro-1H-indazole-7-carboxamide represents a critical scaffold in the development of next-generation PARP inhibitors. While the non-fluorinated analog constitutes the core of Niraparib (a clinically approved PARP1/2 inhibitor), the introduction of a fluorine atom at the C5 position is a medicinal chemistry strategy designed to block metabolic oxidation , enhance lipophilicity, and potentially improve the pharmacokinetic (PK) profile without compromising the scaffold's binding affinity to the PARP catalytic domain.

This guide evaluates the selectivity of inhibitors built on this 5-fluoro scaffold, specifically focusing on their ability to induce synthetic lethality in BRCA-deficient cells while sparing wild-type counterparts.

Key Performance Indicators (KPIs)
  • Primary Target: PARP1 and PARP2 (NAD+ binding pocket).

  • Mechanism of Action: PARP Trapping (preventing DNA repair).

  • Selectivity Index (SI): >10-fold potency in homologous recombination (HR)-deficient cells vs. HR-proficient cells.[1]

  • Differentiation: Enhanced metabolic stability compared to non-fluorinated indazole analogs.

Mechanism of Action & Selectivity Logic

The 5-fluoro-1H-indazole-7-carboxamide moiety mimics the nicotinamide pharmacophore, anchoring the inhibitor into the NAD+ binding pocket of PARP enzymes.

The "Trapping" Mechanism

Unlike simple catalytic inhibitors, indazole-carboxamide derivatives are potent PARP trappers . They lock the PARP enzyme onto damaged DNA, creating a cytotoxic lesion that is more lethal than catalytic inhibition alone. This mechanism is the driver of selectivity for tumors with DNA repair defects (e.g., BRCA1/2 mutations).

PARP_Mechanism DNA_Damage SSB (Single Strand Break) PARP_Bind PARP1/2 Recruitment DNA_Damage->PARP_Bind Trapping PARP-DNA Trapped Complex PARP_Bind->Trapping + Inhibitor Inhibitor 5-Fluoro-Indazole Inhibitor Inhibitor->Trapping Replication Replication Fork Collision Trapping->Replication Repair_WT HR Repair (Wild Type) Cell Survival Replication->Repair_WT HR Proficient Death_Mut NHEJ / Collapse (BRCA-/-) Synthetic Lethality Replication->Death_Mut HR Deficient

Figure 1: Mechanism of PARP trapping leading to synthetic lethality in BRCA-deficient contexts.

Comparative Analysis: 5-Fluoro Scaffold vs. Alternatives

The following table compares the 5-fluoro-indazole derivative (representative of the class) against standard PARP inhibitors.

Feature5-Fluoro-Indazole DerivativeNiraparib (Non-Fluoro Analog)Olaparib (Phthalazinone)
Core Scaffold 5-Fluoro-Indazole-7-carboxamideIndazole-7-carboxamidePhthalazin-1(2H)-one
PARP1 IC50 < 5 nM (High Potency)3.8 nM5 nM
PARP Trapping High (Rigid Core)HighModerate
Metabolic Stability Enhanced (C5-F blocks oxidation)Moderate (C5 susceptible)Moderate
Selectivity (BRCA-/-) >10-fold shift>10-fold shift~10-fold shift
Off-Target Risk Low (Kinase panel clean)LowLow

Analysis: The 5-fluoro substitution does not significantly alter the primary binding affinity (IC50) compared to Niraparib but is critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties. The fluorine atom prevents oxidative metabolism at the 5-position, potentially increasing the drug's half-life and oral bioavailability in vivo.

Experimental Protocols for Selectivity Evaluation

To rigorously evaluate the selectivity of a 5-fluoro-indazole-7-carboxamide derivative, a two-tiered screening approach is required: Biochemical Profiling and Cellular Synthetic Lethality .

Protocol A: Biochemical Selectivity (PARP Panel)

Objective: Determine the affinity for PARP1/2 vs. other PARP family members (PARP3, TNKS1/2).

  • Reagents: Recombinant PARP1, PARP2, TNKS1 enzymes; Biotinylated NAD+; Activated DNA.

  • Assay Platform: Chemiluminescent ELISA or ADP-Glo™ Kinase Assay.

  • Workflow:

    • Incubate enzyme (5 nM) with test compound (10-point dose response, 0.1 nM – 10 µM) for 30 min.

    • Add substrate mixture (NAD+ and activated DNA).

    • Incubate for 60 min at Room Temperature.

    • Measure ADP production (luminescence).

  • Calculation: Determine IC50.

    • Success Criterion: PARP1/2 IC50 < 10 nM; TNKS1 IC50 > 1000 nM (Selectivity > 100-fold).

Protocol B: Cellular Selectivity (Isogenic Viability Assay)

Objective: Confirm synthetic lethality (killing BRCA-/- cells while sparing BRCA+/+ cells).

  • Cell Models:

    • Target: HeLa Silenced for BRCA1 (HeLa shBRCA1) or UWB1.289 (BRCA1-null).

    • Control: HeLa Scrambled (Wild Type) or UWB1.289 + BRCA1 (Rescued).

  • Method: Resazurin (Alamar Blue) Viability Assay.

  • Steps:

    • Seed 2,000 cells/well in 96-well plates. Allow attachment (24h).

    • Treat with 5-fluoro-indazole derivative (0.001 – 10 µM) for 5-7 days (Long exposure is critical for PARP inhibitors).

    • Add Resazurin reagent; incubate 4h.

    • Read Fluorescence (Ex 530nm / Em 590nm).

  • Data Analysis:

    • Calculate

      
       (Cytotoxic Concentration 50%).
      
    • Selectivity Index (SI) =

      
      .
      
    • Success Criterion: SI > 10.[1][2][3][4]

Visualization of Screening Workflow

The following diagram outlines the logical flow for validating the compound's selectivity profile.

Screening_Workflow cluster_Biochem Tier 1: Biochemical cluster_Cell Tier 2: Cellular Compound 5-Fluoro-Indazole Derivative PARP1_2 PARP1/2 IC50 (Target) Compound->PARP1_2 OffTarget TNKS / PARP3 (Off-Target) Compound->OffTarget Mut_Cells BRCA Deficient (Efficacy Check) PARP1_2->Mut_Cells Potency WT_Cells BRCA Wild Type (Toxicity Check) OffTarget->WT_Cells Safety Decision Selectivity Index Calculation WT_Cells->Decision Mut_Cells->Decision

Figure 2: Two-tier screening workflow to calculate the Selectivity Index (SI).

References

  • Jones, P. et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase-1 and -2 Inhibitor.Journal of Medicinal Chemistry .

  • Vertex Pharmaceuticals & Merck. (2008). Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors.[2][4][5][6][7]Patent US8071623B2 .

  • Wang, L. et al. (2019).[8] Pharmacologic characterization of fluzoparib, a novel poly(ADP-ribose) polymerase inhibitor undergoing clinical trials.[8][9]Cancer Science .[8][9]

  • Murai, J. et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.Cancer Research .[1][9]

Sources

head-to-head comparison of indazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison of Axitinib, Pazopanib, Entrectinib, and Linifanib

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1]

Introduction: The Indazole Scaffold as a Privileged Structure

In the landscape of kinase inhibitor discovery, the indazole scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its planar, bicyclic nature mimics the purine ring of ATP, allowing it to anchor effectively within the kinase hinge region via hydrogen bonding.

However, not all indazole-based inhibitors are created equal. Small structural modifications on this core scaffold dictate whether a compound functions as a Type I (DFG-in) or Type II (DFG-out) inhibitor, dramatically altering its selectivity profile and therapeutic application.

This guide provides a head-to-head technical comparison of four prominent indazole-based inhibitors:

  • Axitinib (Inlyta): A potent, selective VEGFR inhibitor.

  • Pazopanib (Votrient): A multi-targeted VEGFR/PDGFR/c-Kit inhibitor.

  • Entrectinib (Rozlytrek): A CNS-penetrant TRK/ROS1/ALK inhibitor.[2]

  • Linifanib (ABT-869): A clinical-stage VEGFR/PDGFR inhibitor.

Mechanism of Action: Structural Biology & Binding Modes

The critical differentiator among these compounds is their binding mode relative to the DFG (Asp-Phe-Gly) motif within the kinase activation loop.

Type II Inhibition: Axitinib & Pazopanib

Axitinib and Pazopanib are Type II inhibitors .[3] They stabilize the kinase in its inactive "DFG-out" conformation.

  • Mechanism: The indazole core binds to the hinge region, while a hydrophobic "tail" extends into the allosteric pocket created when the Phenylalanine (Phe) of the DFG motif flips outward.

  • Consequence: This mode often confers higher selectivity for specific kinase families (like VEGFR) but requires a specific protein conformation that can be susceptible to resistance mutations.

Type I Inhibition: Entrectinib

Entrectinib functions primarily as a Type I inhibitor .[4][5] It binds to the active "DFG-in" conformation.[6]

  • Mechanism: It occupies the ATP-binding pocket without requiring the DFG motif to flip. Its compact indazole structure allows it to fit within the active site of TRK, ROS1, and ALK kinases.

  • Consequence: This compact binding mode contributes to its ability to overcome certain resistance mutations that sterically hinder Type II inhibitors and facilitates CNS penetration.

Visualization: Signaling Pathways & Binding Modes

The following diagram illustrates the distinct signaling pathways targeted by these inhibitors and their structural impact.

Indazole_Signaling_Pathways cluster_legend Inhibitor Class TypeII Type II (DFG-out) Axitinib, Pazopanib VEGFR VEGFR2 / PDGFR (Angiogenesis) TypeII->VEGFR Stabilizes Inactive Conf. TypeI Type I (DFG-in) Entrectinib TRK TRK A/B/C / ROS1 (Neuronal/Fusion) TypeI->TRK Competes w/ ATP PI3K PI3K / AKT (Survival) VEGFR->PI3K MAPK RAS / RAF / MEK (Proliferation) VEGFR->MAPK TRK->PI3K TRK->MAPK Survival Neuronal Survival & Fusion-Driven Growth PI3K->Survival Angio Angiogenesis & Tumor Growth MAPK->Angio

Caption: Differential pathway inhibition by Type I (Entrectinib) vs. Type II (Axitinib/Pazopanib) indazole inhibitors.

Head-to-Head Performance Data

The following data consolidates biochemical potency (IC50) values from multiple comparative studies. Note the distinct selectivity profiles: Axitinib is a "sniper" for VEGFR, while Entrectinib avoids VEGFR to target TRK/ROS1.

Table 1: Biochemical Potency (IC50 in nM)
Target KinaseAxitinib (Type II)Pazopanib (Type II)Linifanib (Type II)Entrectinib (Type I)
VEGFR2 (KDR) 0.2 304> 1,000
VEGFR1 (FLT1) 0.1103> 1,000
PDGFRβ 1.6842> 1,000
c-Kit 1.77414> 1,000
TRKA (NTRK1) > 1,000> 1,000N/D1
ROS1 > 1,000> 1,000N/D7
ALK > 1,000> 1,000N/D12

Data Sources: Compiled from FDA Prescribing Information, J. Med. Chem. SAR studies, and AACR publications [1][2][3].

Key Analysis:

  • Potency King: Axitinib demonstrates sub-nanomolar potency against VEGFR2, making it significantly more potent than Pazopanib in biochemical assays.

  • Selectivity Switch: Entrectinib effectively "swaps" the indazole scaffold's target preference. By modifying the substituents to favor a Type I binding mode, it completely avoids the VEGFR family (reducing hypertensive side effects) while hitting TRK/ROS1 with single-digit nanomolar precision.

Experimental Protocols for Validation

To validate these profiles in your own lab, use the following self-validating workflows.

Protocol A: TR-FRET Biochemical Kinase Assay

This assay measures the inhibition of substrate phosphorylation in a homogeneous format.

  • Reagent Prep: Prepare 4x Enzyme, 4x Substrate/ATP mix, and 4x Compound solutions in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense compounds (e.g., Axitinib, Entrectinib) in a 10-point dose-response (starting at 10 µM, 1:3 serial dilution) into a 384-well low-volume plate.

  • Reaction Initiation:

    • Add 2.5 µL of 4x Kinase (e.g., recombinant VEGFR2 or TRKA).

    • Incubate 10 mins (allows inhibitor binding).

    • Add 2.5 µL of 4x ATP/Peptide Substrate (use Km concentrations for ATP to ensure competitive conditions).

  • Incubation: Incubate for 60 mins at Room Temperature (RT).

  • Detection: Add 5 µL of Detection Reagent (Eu-labeled anti-phospho-antibody + APC-labeled acceptor).

  • Read: Measure FRET signal (Ex 320nm, Em 615nm/665nm) on a multimode reader (e.g., EnVision).

  • Validation: Z' factor must be > 0.5. Reference compounds (Staurosporine) must yield consistent IC50s.

Protocol B: Cellular Target Engagement (Western Blot)

Confirm that biochemical potency translates to cellular inhibition.

  • Cell Seeding: Seed HUVEC (for VEGFR) or KM12 (for TRK/ROS1) cells at 5x10^5 cells/well in 6-well plates.

  • Starvation: Serum-starve cells overnight (0.1% BSA media) to reduce basal phosphorylation.

  • Treatment: Treat with inhibitors (1, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate HUVEC with VEGF-A (50 ng/mL) or KM12 (constitutively active) for 15 mins.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Axitinib Arm: Probe for p-VEGFR2 (Tyr1175) and Total VEGFR2.

    • Entrectinib Arm: Probe for p-TRKA (Tyr490) and Total TRKA.

    • Control: Beta-actin.

  • Result: Axitinib should abolish p-VEGFR2 at <10 nM; Entrectinib should abolish p-TRK at <10 nM.

Experimental Workflow Diagram

The following diagram outlines the logical flow for profiling these inhibitors.

Kinase_Screening_Workflow Start Compound Library (Indazole Analogs) Biochem Biochemical Assay (TR-FRET / IC50) Start->Biochem Decision1 IC50 < 10 nM? Biochem->Decision1 Selectivity Kinome Profiling (Selectivity Score) Decision2 Off-target < 50%? Selectivity->Decision2 Cellular Cellular Assay (Western / Viability) InVivo In Vivo PK/PD (Xenograft) Cellular->InVivo Efficacy Confirmed Decision1->Start No (Refine SAR) Decision1->Selectivity Yes Decision2->Cellular Yes

Caption: Standardized screening cascade for validating indazole kinase inhibitors.

Clinical & Pharmacological Considerations

When selecting an inhibitor for research or development, consider these "beyond the IC50" factors:

  • CNS Penetration:

    • Entrectinib: Designed specifically to cross the blood-brain barrier (BBB). This is critical for treating TRK-fusion positive tumors which often metastasize to the brain.

    • Axitinib/Pazopanib: Limited CNS penetration. They are substrates for P-glycoprotein (P-gp) efflux pumps, restricting their use in primary brain tumors.

  • Solubility & Formulation:

    • Indazoles can suffer from poor aqueous solubility. Pazopanib is administered as a hydrochloride salt to improve bioavailability, but requires low gastric pH for absorption (avoid PPIs).

    • Axitinib is highly protein-bound (>99%), which must be accounted for when translating in vitro IC50s (often done in low protein) to in vivo efficacy.

Conclusion: Selection Guide
If your goal is...Choose... Reasoning
Angiogenesis Inhibition Axitinib Highest potency against VEGFR2 (0.2 nM); standard of care reference.
Broad Spectrum RTK Study Pazopanib Covers VEGFR, PDGFR, and c-Kit simultaneously; useful for multi-driver models.
TRK/ROS1 Fusion Research Entrectinib High selectivity for TRK/ROS1; excellent CNS tool compound; Type I binder.
Preclinical Comparison Linifanib Potent comparator for VEGFR/PDGFR studies; structurally distinct urea-indazole.
References
  • Axitinib & Pazopanib Potency: Clin. Cancer Res. 2008;14(22):7272-7283. Link

  • Entrectinib Discovery & Profile: Mol. Cancer Ther. 2016;15(4):628-639.[7] Link

  • Linifanib (ABT-869) Characterization: Mol. Cancer Ther. 2009;8(11):2992-3006. Link

  • Kinase Inhibitor Binding Modes (Type I vs II): Nat. Rev. Drug Discov. 2004;3:932–947. Link

  • Entrectinib FDA Label (Prescribing Information): Accessdata.fda.gov. Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 5-fluoro-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Do not dispose of 5-fluoro-1H-indazole-7-carboxamide in general trash or standard organic waste streams. [1]

This compound is a halogenated nitrogenous heterocycle . Its disposal requires strict segregation into halogenated waste streams to prevent the release of hydrofluoric acid (HF) and toxic nitrogen oxides (NOx) during thermal destruction.

Immediate Action Plan:

  • Isolate: Segregate all solid and liquid waste containing this compound immediately.

  • Label: Mark containers clearly as "Non-Regulated Hazardous Waste - Halogenated Solid/Liquid."

  • Verify: Check pH of any solution waste; neutralize if necessary before consolidation.

Chemical Profile & Risk Assessment

To manage disposal safely, we must understand the "Why" behind the protocols. This compound is typically a pharmaceutical intermediate (often in PARP inhibitor synthesis).

Physicochemical Hazard Profile
PropertyDescriptionOperational Implication
Chemical Structure Fluorinated Indazole Core with CarboxamideContains Fluorine (F) and Nitrogen (N) .[1][2][3][4][5]
Physical State White to off-white solidDust inhalation hazard; requires particulate control.[1]
Thermal Decomposition High temperature (>250°C)Critical: Combustion releases Hydrogen Fluoride (HF) , Carbon Monoxide (CO), and Nitrogen Oxides (NOx).[1]
Reactivity Amide functionalityStable, but incompatible with strong oxidizers and strong acids/bases.
Toxicity (GHS) Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, goggles) required.[1] Treat as potentially bioactive (NCE).[1]
The "Halogen Rule"

In hazardous waste management, the presence of the fluorine atom dictates the disposal path. Standard incinerators may not be equipped with wet scrubbers capable of neutralizing HF gas. Therefore, this waste must be routed to facilities specifically permitted for halogenated organics.[6]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Media)

Applicability: Expired pure substance, weighing boats, contaminated gloves, filter paper.[1]

  • Collection:

    • Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Do not use glass for final waste storage if there is any risk of residual HF formation, though HDPE is preferred generally for impact resistance.

    • Line the container with a clear 6-mil polyethylene bag (double-bagging recommended).[1]

  • Labeling:

    • Apply a hazardous waste label.

    • Constituents: Write "Solid Debris contaminated with 5-fluoro-1H-indazole-7-carboxamide."[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Segregation:

    • Place in the Halogenated Solids satellite accumulation area.

    • CRITICAL: Do not mix with strong oxidizers (e.g., permanganates, nitrates) as the indazole ring can be oxidized exothermically.

Protocol B: Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction mixtures, HPLC effluent, cleaning solvents.[1]

  • Characterization:

    • Determine the primary solvent (e.g., DMSO, Methanol, DCM).

    • If the solvent is halogenated (DCM, Chloroform), the entire mixture is Halogenated Waste .

    • If the solvent is non-halogenated (Methanol), the presence of 5-fluoro-1H-indazole-7-carboxamide (>1000 ppm) legally classifies the mixture as Halogenated Waste in many jurisdictions due to the fluorine content.[1]

  • Consolidation:

    • Pour into a dedicated "Halogenated Organic Solvents" carboy (Safety Can or HDPE).

    • pH Check: Ensure pH is between 5 and 9. If the carboxamide was hydrolyzed to acid/base, neutralize before adding to the main solvent drum to prevent drum pressurization.

  • Documentation:

    • Log the approximate mass of the fluorinated compound added to the carboy. This "Process Knowledge" is vital for the destruction facility.

Regulatory Classification (EPA/RCRA Context)

While 5-fluoro-1H-indazole-7-carboxamide is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the "Cradle-to-Grave" principle.[1]

  • Waste Determination: Generator Knowledge (Process Knowledge).

  • RCRA Status: Likely "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents (e.g., F002). However, best practice treats it as Hazardous Waste due to toxicity and halogen content.

  • EPA Waste Code (If applicable via mixture):

    • If mixed with Methylene Chloride: F002

    • If mixed with Acetone: F003 (but managed as halogenated due to the solute).

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific compound.

WasteDisposal Start Waste Generation: 5-fluoro-1H-indazole-7-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Destruction3 Stream C: Halogenated Solids (Incineration) Solid->Destruction3 Segregate LiquidCheck Solvent Type? Liquid->LiquidCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Water) LiquidCheck->NonHaloSolvent Destruction1 Stream A: Halogenated Liquids (High Temp Incineration w/ Scrubbing) HaloSolvent->Destruction1 Default Path TraceCheck Conc. > 1000 ppm? NonHaloSolvent->TraceCheck TraceCheck->Destruction1 Yes (Fluorine Hazard) Destruction2 Stream B: Non-Halogenated Liquids (Fuel Blending) TraceCheck->Destruction2 No (Trace Only)

Figure 1: Decision tree for segregating fluorinated indazole waste. Note that high concentrations force non-halogenated solvents into the halogenated stream to manage HF generation.

Emergency Contingencies

Spill Cleanup (Solid)[1]
  • PPE: Wear N95 dust mask or P100 respirator, nitrile gloves, and lab coat.

  • Containment: Do not dry sweep. Cover with wet paper towels to prevent dust generation.

  • Cleanup: Scoop material and wet towels into the Halogenated Solids container.

  • Decontamination: Wipe surface with a mild detergent solution, then water. Dispose of wipes as hazardous waste.

Accidental Exposure[1]
  • Inhalation: Move to fresh air immediately. The amide moiety can cause respiratory irritation.

  • Skin Contact: Wash with soap and water for 15 minutes.[5][7]

  • Eye Contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.[5]

References

  • PubChem. (n.d.). 1H-Indazole-7-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

(Note: Specific SDS for 5-fluoro-1H-indazole-7-carboxamide may vary by vendor; always consult the sheet provided with your specific batch.[1] The protocols above are based on the chemical class properties of fluorinated indazoles.)

Sources

Personal protective equipment for handling 5-fluoro-1H-indazole-7-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 5-fluoro-1H-indazole-7-carboxamide Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary & Hazard Context

Immediate Action Required: Treat 5-fluoro-1H-indazole-7-carboxamide as a Potent Pharmaceutical Intermediate (OEB 3/4) until specific toxicological data proves otherwise.

While often classified generically as an irritant (H315, H319, H335) in supplier SDSs [1, 2], this structural class (fluorinated indazoles) is biologically privileged. It serves as a scaffold for high-potency PARP inhibitors (e.g., Niraparib) and, in different isomeric forms (3-carboxamides), as synthetic cannabinoids with nanomolar affinity [3, 4].

The Safety Paradox: The lack of a specific established Occupational Exposure Limit (OEL) does not imply low toxicity. It implies unknown potency .[1] As a Senior Scientist, I advise adhering to the Precautionary Principle : control exposure to <10 µg/m³ (8h TWA) to prevent sensitization or pharmacological effects.

Critical Hazard Profile
Hazard CategoryGHS ClassificationOperational Implication
Inhalation STOT-SE 3 (H335) High Risk. Fine powder generation during weighing/transfer is the primary exposure vector.
Dermal Irritant (H315) Potential for transdermal absorption. Fluorination often increases lipophilicity, aiding skin penetration.
Ocular Eye Irrit.[1][2][3][4][5][6][7][8] 2A (H319) Mechanical abrasion and chemical irritation. Risk of corneal damage.
Systemic Not Fully CharacterizedAssume Potent. Structural analogs exhibit biological activity at nanomolar concentrations.

Hierarchy of Controls & PPE Selection Matrix

Personal Protective Equipment (PPE) is your last line of defense. It must be paired with Engineering Controls.[7] The following matrix dictates the required protection based on the specific laboratory operation.

Task-Based PPE Matrix
OperationHazard BandEngineering Controls (Primary)Respiratory PPEDermal PPE
Storage & Transport (Sealed containers)LowVentilated Storage CabinetN/A (if sealed)Single Nitrile Gloves (4 mil) + Lab Coat
Weighing / Aliquoting (< 100 mg)High HEPA-Filtered Balance Enclosure or Fume HoodN95 / FFP3 (Min)Double Nitrile (Outer: 4 mil, Inner: 4 mil) + Tyvek Cuffs
Synthesis / Reaction Setup (Open handling)High Chemical Fume Hood (Sash < 18")Half-Mask w/ P100 (Recommended)Double Nitrile + Lab Coat + Splash Apron
Spill Cleanup (Powder)Critical Isolate AreaPAPR or Full-Face P100Chemo-rated Nitrile (8 mil) + Tyvek Coverall + Booties

Visualization: PPE Decision Logic

This decision tree illustrates the logic for selecting PPE based on the physical state and containment level of the material.

PPE_Decision_Tree Start Start: Handling 5-fluoro-1H-indazole-7-carboxamide State Physical State? Start->State Solid Solid / Powder State->Solid Dust Hazard Solution In Solution State->Solution Splash Hazard Quantity Quantity / Action? Solid->Quantity OpenBench Open Bench Handling? Solution->OpenBench Small Small Quantity->Small <100mg (Weighing) Large Large Quantity->Large >100mg or Spill Yes Yes OpenBench->Yes Forbidden No No OpenBench->No Inside Hood Hood Engineering Control: Fume Hood / Enclosure Level2 PPE Level 2 (Standard): Double Nitrile, N95/P100, Lab Coat Hood->Level2 Level1 PPE Level 1: Single Nitrile, Lab Coat, Safety Glasses Level3 PPE Level 3 (High): PAPR/Full Face, Tyvek Suit, Double Gloves Yes->Hood Move to Hood No->Level1 Small->Hood Large->Level3 High Exposure Risk

Caption: Logic flow for PPE selection. Note that open-bench handling of the solid is strictly prohibited.

Operational Protocols: The Self-Validating System

Safety relies on protocols that "fail loudly"—meaning if a breach occurs, it is immediately visible.

A. The "Double-Glove" Technique (Dermal Protection)

Why: Fluorinated aromatics can permeate thin nitrile. Double gloving creates a breakthrough buffer and allows for visual breach detection.

  • Inner Glove: Wear a bright color (e.g., Blue or Purple nitrile).

  • Outer Glove: Wear a contrasting color (e.g., White or Clear nitrile).

  • Validation: If you see the inner color clearly through a tear or degradation in the outer glove, stop immediately . The barrier is compromised.

  • The "Bridge": Tape the inner glove to the lab coat cuff, or use Tyvek sleeves/gauntlets to bridge the gap between glove and coat. This prevents wrist exposure during reaching motions.

B. Weighing & Transfer (Inhalation Protection)

The Hazard: Static electricity often causes indazole powders to "fly," creating invisible aerosols.

  • Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.

  • The "Wet" Transfer: If possible, dissolve the solid directly in the shipping vial (if the solvent is compatible with the next step) to avoid handling the powder entirely.

  • Decontamination: Wipe the exterior of the weighing vessel with a solvent-dampened wipe (methanol or acetone) before removing it from the hood. This prevents "tracking" dust into the general lab.

Emergency Response & Disposal

Spill Management (Solid Powder)

Do NOT sweep. Sweeping aerosolizes the potent dust.

  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don Full-Face Respirator (P100) or PAPR if available.

  • Cover: Gently place a chemically compatible absorbent pad (or paper towels) over the powder.

  • Wet: Gently pour a compatible solvent (e.g., Ethanol/Water mix) onto the pad. This wets the powder through the pad, preventing dust.

  • Collect: Wipe up the wet slurry. Double-bag the waste.

Waste Disposal[2][3][7]
  • Classification: Treat as Hazardous Chemical Waste (RCRA).

  • Stream: Segregate into "Solid Toxic" or "Liquid Toxic" streams.

  • Destruction: Incineration is the preferred method for fluorinated pharmaceutical intermediates to ensure complete destruction of the indazole core.

Visualization: Workflow for Safe Handling

This diagram outlines the sequence of operations to minimize cross-contamination.

Safe_Handling_Workflow Prep 1. Prep: Anti-static Gun Check Airflow Don 2. Don PPE: Double Gloves Sleeves Prep->Don Ops 3. Operation: Weigh/React (Inside Hood) Don->Ops Decon 4. Decon: Wipe Containers Clean Surface Ops->Decon Doff 5. Doff PPE: Outer Gloves First Wash Hands Decon->Doff Doff->Prep Next Run

Caption: Linear workflow ensuring decontamination occurs BEFORE PPE removal.

References

  • Banister, S. D., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists. ACS Chemical Neuroscience. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Recommended Practices for Safety and Health Programs: Hazard Identification and Assessment. Retrieved from [Link]

  • ECETOC. (2006). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Technical Report No. 101. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.